molecular formula C12H28ClN2P B1630993 Bis(diisopropylamino)chlorophosphine CAS No. 56183-63-2

Bis(diisopropylamino)chlorophosphine

Cat. No.: B1630993
CAS No.: 56183-63-2
M. Wt: 266.79 g/mol
InChI Key: FEHUTHGOLLQBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(diisopropylamino)chlorophosphine is a useful research compound. Its molecular formula is C12H28ClN2P and its molecular weight is 266.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHUTHGOLLQBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369907
Record name Bis(diisopropylamino)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56183-63-2
Record name Bis(diisopropylamino)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(diisopropylamino)chlorophosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Reaction of Bis(diisopropylamino)chlorophosphine with Alcohols: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the reaction between bis(diisopropylamino)chlorophosphine and alcohols, a fundamental transformation in modern organic synthesis, particularly in the field of oligonucleotide and phosphoramidate (B1195095) chemistry. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data, and discusses the critical applications of the resulting phosphoramidite (B1245037) products in research and drug development.

Introduction

This compound is a highly reactive phosphitylating agent widely employed for the conversion of alcohols into phosphoramidites.[1][2] These products are key building blocks in the automated solid-phase synthesis of DNA and RNA oligonucleotides, which are essential tools in molecular biology, diagnostics, and therapeutics.[3][4] The diisopropylamino groups provide steric bulk, which contributes to the stability of the reagent and influences the reactivity of the resulting phosphoramidite. The presence of the chlorine atom makes the phosphorus center highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of an alcohol.

The reaction is prized for its efficiency and the stability of the resulting phosphoramidite products under anhydrous conditions. Understanding the nuances of this reaction is critical for researchers and professionals involved in the synthesis of modified nucleic acids, phosphopeptides, and other biologically active phosphorus-containing compounds.

Reaction Mechanism and Stoichiometry

The reaction of this compound with an alcohol proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or a tertiary amine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

The overall stoichiometry of the reaction is as follows:

(i-Pr₂N)₂PCl + R-OH + Base → (i-Pr₂N)₂P-OR + Base·HCl

The reaction is highly sensitive to moisture, as water can readily hydrolyze the starting chlorophosphine and the phosphoramidite product. Therefore, all reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data

The phosphitylation of alcohols with this compound is generally a high-yielding reaction. The following table summarizes typical reaction conditions and expected yields for the phosphitylation of various types of alcohols.

Alcohol TypeSubstrate ExampleSolventBaseTemperature (°C)Time (h)Yield (%)31P NMR δ (ppm)
PrimaryEthanol (B145695)Dichloromethane (B109758)DIPEA0 to RT1-2>95~148-150
SecondaryIsopropanolDichloromethaneDIPEA0 to RT2-4>90~149-151
Protected Nucleoside5'-O-DMT-thymidineAcetonitrile (B52724)DIPEART2>95~149.5

Note: Yields are highly dependent on the specific substrate and the strict exclusion of moisture. The 31P NMR chemical shifts are approximate and represent the characteristic diastereomeric pair of signals.[1][5]

Experimental Protocols

General Considerations
  • All glassware must be oven-dried and cooled under a stream of inert gas before use.

  • Anhydrous solvents and reagents are essential for the success of the reaction.

  • Reactions should be performed under a positive pressure of argon or nitrogen.

  • This compound is a moisture-sensitive and corrosive solid and should be handled with appropriate personal protective equipment in a fume hood.[6]

Protocol 1: Phosphitylation of a Primary Alcohol (e.g., Ethanol)
  • To a stirred solution of ethanol (1.0 eq) and N,N-diisopropylethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture is filtered to remove the diisopropylethylammonium hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield the crude phosphoramidite.

  • The product can be purified by flash chromatography on silica (B1680970) gel deactivated with triethylamine (B128534) or used directly in the next step if sufficiently pure.

Protocol 2: Phosphitylation of a Protected Nucleoside (e.g., 5'-O-DMT-thymidine)
  • A solution of 5'-O-DMT-thymidine (1.0 eq) is co-evaporated with anhydrous acetonitrile twice to remove residual moisture and then dissolved in anhydrous acetonitrile.

  • To this solution, add N,N-diisopropylethylamine (1.5 eq).

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous acetonitrile.

  • Add the chlorophosphine solution to the nucleoside solution dropwise at room temperature under an argon atmosphere.

  • Stir the reaction for 2 hours. Monitor the reaction by ³¹P NMR, which should show the disappearance of the starting material signal and the appearance of two diastereomeric product peaks around 149.5 ppm.[1]

  • The resulting phosphoramidite solution can be used directly in an automated DNA synthesizer.

Visualization of Key Processes

Reaction Mechanism

Reaction_Mechanism reagent This compound intermediate Protonated Intermediate reagent->intermediate Nucleophilic Attack by Alcohol alcohol Alcohol (R-OH) alcohol->intermediate base Base (e.g., DIPEA) product Phosphoramidite base->product intermediate->product Deprotonation by Base salt Base·HCl Salt intermediate->salt Chloride Displacement

Caption: General mechanism of alcohol phosphitylation.

Experimental Workflow

Experimental_Workflow start Start: Dry Glassware & Reagents dissolve Dissolve Alcohol & Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add this compound cool->add_reagent react React at Room Temperature add_reagent->react monitor Monitor by TLC / 31P NMR react->monitor workup Workup: Filter Salt monitor->workup Reaction Complete purify Purify by Chromatography (Optional) workup->purify end End: Pure Phosphoramidite purify->end

Caption: Standard experimental workflow for phosphitylation.

Applications in Drug Development and Research

The phosphoramidites synthesized from this compound are pivotal in various areas of research and drug development:

  • Oligonucleotide Synthesis: They are the fundamental building blocks for the automated chemical synthesis of DNA and RNA.[4] This technology is crucial for producing primers for PCR, probes for diagnostic assays, and therapeutic oligonucleotides.

  • Antisense Technology: Phosphoramidites are used to synthesize antisense oligonucleotides, which can modulate gene expression by binding to specific mRNA targets.[7]

  • Gene Therapy: The synthesis of synthetic genes and gene fragments for various gene therapy applications relies on phosphoramidite chemistry.[7]

  • Diagnostics: The production of custom DNA and RNA probes for diagnostic tools like qPCR and microarrays is enabled by phosphoramidite synthesis.[7]

  • Modified Nucleic Acids: This reaction allows for the incorporation of modified nucleosides into oligonucleotides to enhance their stability, binding affinity, or to introduce labels for detection.

Potential Side Reactions and Troubleshooting

  • Hydrolysis: The most common side reaction is hydrolysis of the chlorophosphine or the phosphoramidite product by water. This can be minimized by using anhydrous conditions and freshly distilled solvents. The presence of the corresponding H-phosphonate as a byproduct in the ³¹P NMR spectrum is an indicator of hydrolysis.

  • Oxidation: The P(III) center in the phosphoramidite is susceptible to oxidation to P(V). This can be mitigated by maintaining an inert atmosphere throughout the reaction and storage.

  • Incomplete Reaction: If the reaction does not go to completion, it may be due to impure reagents, insufficient base, or the presence of moisture. Ensuring the quality of the starting materials and the reaction setup is crucial.

  • Low Yields During Purification: Phosphoramidites can be sensitive to silica gel. Deactivation of the silica gel with triethylamine and rapid chromatography are recommended to minimize degradation.[8]

Conclusion

The reaction of this compound with alcohols is a cornerstone of modern bioorganic chemistry, providing efficient access to phosphoramidites that are indispensable for the synthesis of oligonucleotides and their analogs. A thorough understanding of the reaction mechanism, meticulous adherence to anhydrous experimental conditions, and careful product handling are paramount to achieving high yields of pure phosphoramidites. The versatility of this reaction continues to drive innovation in drug discovery, molecular diagnostics, and fundamental biological research.

References

An In-Depth Technical Guide to the NMR Data Interpretation of Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for bis(diisopropylamino)chlorophosphine, a key reagent in synthetic chemistry. The document presents a detailed interpretation of its ¹H, ¹³C, and ³¹P NMR spectra, supported by tabulated data and experimental protocols. This guide is intended to assist researchers in the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR spectroscopic data for this compound.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~1.25Doublet~6.8-CH(CH₃ )₂
~3.60Septet of doublets~6.8 (H-H), ~9.5 (P-H)-CH (CH₃)₂
Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~24.5 (doublet, J(P-C) ≈ 18 Hz)-CH(CH₃ )₂
~47.0 (doublet, J(P-C) ≈ 20 Hz)-CH (CH₃)₂
Table 3: ³¹P NMR Data
Chemical Shift (δ) ppmAssignment
~148P-Cl

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for NMR analysis.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound via the reaction of phosphorus trichloride (B1173362) with diisopropylamine (B44863).[1]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Diisopropylamine

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon or nitrogen.

  • The flask is cooled to 0 °C using an ice bath.

  • Diisopropylamine (4 equivalents) is added dropwise to the stirred solution of phosphorus trichloride. The temperature should be carefully monitored and maintained at or below 25°C to control the exothermic reaction.[2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

  • The resulting white precipitate of diisopropylamine hydrochloride is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid, which may solidify upon standing.

NMR Sample Preparation and Analysis

Materials:

Procedure:

  • Approximately 20-30 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The NMR tube is capped and carefully placed into the NMR spectrometer.

  • ¹H, ¹³C, and ³¹P NMR spectra are acquired at room temperature. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.

NMR Data Interpretation and Structural Elucidation

The structure of this compound, N,N,N',N'-tetraisopropylphosphorodiamidous chloride, is confirmed by the detailed analysis of its NMR spectra.

  • ¹H NMR Spectrum: The proton NMR spectrum displays two distinct signals. The upfield signal at approximately 1.25 ppm corresponds to the methyl protons of the isopropyl groups. It appears as a doublet due to coupling with the adjacent methine proton (³JHH ≈ 6.8 Hz). The downfield signal at around 3.60 ppm is assigned to the methine protons. This signal exhibits a more complex splitting pattern, a septet of doublets. The septet arises from coupling to the six equivalent methyl protons of the isopropyl group (³JHH ≈ 6.8 Hz), and the doublet is a result of coupling to the phosphorus nucleus (³JPH ≈ 9.5 Hz).

  • ¹³C NMR Spectrum: The carbon NMR spectrum shows two signals, consistent with the two types of carbon atoms in the isopropyl groups. The signal for the methyl carbons appears at approximately 24.5 ppm, and the signal for the methine carbons is observed further downfield at around 47.0 ppm. Both signals are split into doublets due to coupling with the phosphorus atom (²JPC ≈ 18 Hz for the methyl carbons and ¹JPC ≈ 20 Hz for the methine carbons).

  • ³¹P NMR Spectrum: The proton-decoupled ³¹P NMR spectrum exhibits a single resonance at approximately 148 ppm. This chemical shift is characteristic of a trivalent phosphorus atom bonded to two nitrogen atoms and a chlorine atom.

Logical Workflow of NMR Data Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR data for this compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr_acquisition NMR Data Acquisition cluster_interpretation Data Interpretation synthesis Synthesis of this compound purification Purification (Distillation) synthesis->purification sample_prep Sample Preparation (in CDCl3) purification->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr p31_nmr ³¹P NMR Acquisition sample_prep->p31_nmr h1_interp ¹H Data Analysis: - Chemical Shift - Multiplicity - Coupling Constants h1_nmr->h1_interp c13_interp ¹³C Data Analysis: - Chemical Shift - P-C Coupling c13_nmr->c13_interp p31_interp ³¹P Data Analysis: - Chemical Shift p31_nmr->p31_interp structure Structural Elucidation h1_interp->structure c13_interp->structure p31_interp->structure

Caption: Workflow for NMR analysis of the target compound.

References

In-Depth Technical Guide to the Safe Handling and Storage of Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and use of bis(diisopropylamino)chlorophosphine. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the reagent for research and development applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the preparation of phosphoramidites for oligonucleotide synthesis and as a precursor to ligands for metal-catalyzed cross-coupling reactions.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₈ClN₂P[2]
Molecular Weight 266.79 g/mol [2]
CAS Number 56183-63-2[1]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 100-104 °C[1]
Boiling Point 291 °C[1]
Flash Point 130 °C[1]
Sensitivity Air and moisture sensitive[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[4] The compound is also water-reactive and may release toxic and flammable gases upon contact with water.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of dust inhalation, a P3 respirator cartridge or a dust mask (type N95) should be used.[6][7]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spills: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place into a suitable container for disposal. Avoid generating dust. Do not use water for cleanup.

Safe Handling and Storage

Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • The recommended storage temperature is between 0-8 °C.[3]

  • Store under an inert atmosphere.[5]

  • Keep away from incompatible materials such as water, strong oxidizing agents, and alcohols.[5]

Incompatible Materials:

  • Water

  • Strong oxidizing agents

  • Alcohols

Hazardous Decomposition Products:

Decomposition can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and hydrogen chloride gas.[5]

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and use of this compound. These should be adapted and optimized for specific applications.

Synthesis of this compound

This procedure describes the synthesis from phosphorus trichloride (B1173362) and diisopropylamine (B44863).

Methodology:

  • Apparatus Setup: A 1 L two-necked flask equipped with a condenser and an addition funnel is assembled and flame-dried under an inert atmosphere.

  • Initial Reagents: 30 mL of phosphorus trichloride (0.345 mol) and 50 mL of toluene (B28343) are introduced into the flask. The setup is cooled using an ice bath.

  • Amine Addition: A mixture of 200 mL of toluene and 275 mL of diisopropylamine (2 mol) is added slowly through the addition funnel over 1.5 hours, maintaining the reaction temperature. The reaction is exothermic and requires careful monitoring.

  • Reaction Completion: The solution is stirred for an additional 1.5 hours after the addition is complete.

  • Workup: The precipitated diisopropylamine hydrochloride is removed by filtration under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or recrystallization from a nonpolar solvent like pentane (B18724) to yield the pure this compound.[8]

Synthesis of Alkyl-bis(diisopropylamino)phosphine

This protocol details the use of this compound to prepare an alkyl phosphine, a common step in phosphoramidite (B1245037) synthesis.

Methodology:

  • Apparatus and Reagent Preparation: this compound (5 g, 18.74 mmol) is placed in a 250 mL flask and dried under vacuum over P₂O₅ overnight.

  • Reaction Setup: The dried compound is suspended in 60 mL of anhydrous diethyl ether in the flask. The reaction mixture is cooled to 0 °C in an ice bath with stirring under a nitrogen atmosphere.

  • Grignard Reagent Addition: The Grignard reagent (e.g., isobutylmagnesium bromide or propylmagnesium bromide; 20 mmol) is added dropwise via syringe or cannula.

  • Reaction Progression: The reaction is monitored for completion.

  • Quenching and Workup: Upon completion, the reaction is carefully quenched at low temperature, typically by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.[6]

Visualizations

Safe Handling Workflow

G Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction & Storage cluster_hazards Key Hazards PPE Don Appropriate PPE: - Safety Goggles & Face Shield - Flame-Retardant Lab Coat - Chemical-Resistant Gloves FumeHood Work in a Certified Chemical Fume Hood Corrosive Corrosive PPE->Corrosive InertAtmosphere Prepare Inert Atmosphere (Glovebox or Schlenk Line) Weighing Weigh Solid Under Inert Atmosphere InertAtmosphere->Weighing AirSensitive Air & Moisture Sensitive InertAtmosphere->AirSensitive Transfer Transfer to Reaction Vessel Using Inert Techniques Reaction Conduct Reaction Under Inert Atmosphere Quench Carefully Quench Reaction Mixture Reaction->Quench Waste Dispose of Waste According to Institutional Protocols WaterReactive Water Reactive Quench->WaterReactive Storage Store in Tightly Sealed Container Under Inert Gas at 0-8 °C

Caption: Logical workflow for the safe handling of this compound.

Synthesis of a Phosphordiamide Intermediate

G Reaction Pathway: Synthesis of a Phosphordiamide Intermediate Chlorophosphine This compound Phosphordiamide Phosphordiamide Intermediate Chlorophosphine->Phosphordiamide GlcNAc Ac3GlcNAc GlcNAc->Phosphordiamide Base Base (e.g., DBU) Base->Phosphordiamide Coupling Coupling with Alcohol (e.g., S-acetyl-2-thioethanol) Phosphordiamide->Coupling Conditions Anhydrous Solvent Inert Atmosphere Conditions->Phosphordiamide Reaction Conditions Phosphite Phosphite Triester Coupling->Phosphite

References

An In-depth Technical Guide to the Phosphitylation Mechanism of Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of phosphitylation using bis(diisopropylamino)chlorophosphine. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent for the synthesis of phosphite (B83602) esters and their derivatives, which are critical intermediates in various therapeutic and diagnostic applications, including oligonucleotide synthesis. This document details the reaction mechanism, experimental protocols, quantitative data, and potential side reactions, offering a thorough resource for practical application and troubleshooting.

Introduction to this compound in Phosphitylation

This compound, a P(III) reagent, is a highly effective phosphitylating agent used to introduce a phosphite group to a hydroxyl-containing molecule. The phosphorus atom in this compound is electrophilic, making it susceptible to nucleophilic attack by the oxygen atom of an alcohol. The presence of two bulky diisopropylamino groups provides steric hindrance, which can influence the selectivity of the reaction.[1] Furthermore, the chlorine atom serves as an excellent leaving group, facilitating the reaction, often without the need for an external activator.[2] This reagent is a key building block in the synthesis of phosphoramidites, which are fundamental to the automated synthesis of oligonucleotides.[1]

The Core Mechanism of Phosphitylation

The phosphitylation of an alcohol with this compound proceeds through a nucleophilic substitution reaction at the phosphorus center. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electron-deficient phosphorus atom of this compound.[1]

  • Formation of an Alkoxyphosphonium Intermediate: This attack leads to the formation of a transient, positively charged alkoxyphosphonium salt intermediate.

  • Departure of the Leaving Group: The chloride ion, being a good leaving group, is subsequently displaced. In many syntheses, a mild base such as triethylamine (B128534) or diisopropylethylamine is used to scavenge the concurrently formed hydrochloric acid (HCl), driving the reaction to completion.[3]

This process results in the formation of the desired phosphoramidite (B1245037) product, an alkoxybis(diisopropylamino)phosphine.

dot

Caption: General mechanism of alcohol phosphitylation.

Quantitative Data on Phosphitylation Reactions

The efficiency of phosphitylation with this compound can be influenced by factors such as the nature of the alcohol, the solvent, the reaction temperature, and the base used. The following tables summarize representative quantitative data.

Table 1: Yields of Phosphitylation with Various Alcohols

Alcohol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Primary Alcohol (e.g., Ethanol)TriethylamineDichloromethane (B109758)0 to RT2>90[General Knowledge]
Secondary Alcohol (e.g., Isopropanol)TriethylamineDichloromethaneRT480-90[General Knowledge]
Sterically Hindered AlcoholDIEAAcetonitrile401260-80[General Knowledge]
Protected NucleosideDIEAAcetonitrileRT2>95[General Knowledge]

Table 2: ³¹P NMR Chemical Shift Data

CompoundTypical ³¹P Chemical Shift (ppm)
This compound~135
Alkoxybis(diisopropylamino)phosphine120 - 150
Bis(diisopropylamino)phosphonate (Hydrolysis byproduct)8 - 12

Experimental Protocols

Below are detailed methodologies for key experiments involving phosphitylation with this compound.

General Protocol for the Phosphitylation of a Primary Alcohol

This protocol provides a general procedure for the phosphitylation of a primary alcohol, such as ethanol, using this compound.

Materials:

  • This compound

  • Anhydrous primary alcohol (e.g., ethanol)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous petroleum ether

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve the primary alcohol (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous DCM.

  • Addition of Phosphitylating Agent: Dissolve this compound (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Reaction: Cool the flask to 0 °C using an ice bath. Add the solution of this compound dropwise to the stirred alcohol solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Workup: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture under inert atmosphere through a sintered glass funnel.

  • Purification: Wash the precipitate with anhydrous petroleum ether. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel deactivated with triethylamine.

dot

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Prepare Alcohol & Base Solution (Anhydrous DCM) Setup->Reagents Addition 3. Add this compound (Dropwise at 0°C) Reagents->Addition Reaction 4. Stir at Room Temperature (Monitor by ³¹P NMR) Addition->Reaction Filtration 5. Filter to Remove Et₃N·HCl Reaction->Filtration Purification 6. Concentrate and Purify Filtration->Purification Product Final Product (Alkoxybis(diisopropylamino)phosphine) Purification->Product

Caption: Experimental workflow for alcohol phosphitylation.

Side Reactions and Troubleshooting

Several side reactions can occur during the phosphitylation process, potentially reducing the yield and purity of the desired product.

  • Hydrolysis: this compound is highly sensitive to moisture. Any water present in the reaction mixture will lead to the formation of bis(diisopropylamino)phosphonate, an H-phosphonate byproduct.[1] To mitigate this, all reagents and solvents must be strictly anhydrous, and the reaction should be carried out under a dry, inert atmosphere.

  • Oxidation: The P(III) center of the product is susceptible to oxidation to P(V). While this is often a subsequent desired step in oligonucleotide synthesis (the "oxidation step"), premature oxidation can be a side reaction. This can be minimized by maintaining an inert atmosphere and avoiding oxidizing agents.

  • Incomplete Reaction: Sterically hindered alcohols may react slowly. In such cases, increasing the reaction temperature or using a stronger, non-nucleophilic base like diisopropylethylamine (DIEA) may be necessary.

dot

Side_Reactions Reagent This compound Hydrolysis_Product Bis(diisopropylamino)phosphonate (H-phosphonate) Reagent->Hydrolysis_Product Hydrolysis Oxidation_Product P(V) species Reagent->Oxidation_Product Oxidation Unreacted_Alcohol Unreacted Alcohol Reagent->Unreacted_Alcohol Incomplete Reaction Water H₂O Water->Hydrolysis_Product Oxygen O₂ Oxygen->Oxidation_Product Steric_Hindrance Steric Hindrance Steric_Hindrance->Unreacted_Alcohol

Caption: Potential side reactions in phosphitylation.

Conclusion

This compound is a powerful and versatile reagent for the phosphitylation of alcohols. A thorough understanding of its reaction mechanism, optimal reaction conditions, and potential side reactions is crucial for its effective use in the synthesis of phosphite esters and their derivatives. By adhering to strict anhydrous conditions and carefully selecting the appropriate base and solvent, high yields of the desired phosphitylated products can be achieved, enabling the advancement of research and development in fields ranging from oligonucleotide synthesis to materials science.

References

An In-Depth Technical Guide to Bis(diisopropylamino)chlorophosphine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diisopropylamino)chlorophosphine is a versatile organophosphorus compound widely employed as a crucial intermediate in organic synthesis. Its unique structural features, characterized by two sterically demanding diisopropylamino groups and a reactive phosphorus-chlorine bond, make it an invaluable reagent for the construction of phosphine (B1218219) ligands and phosphoramidites. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its key applications in catalysis and drug development, particularly in the synthesis of ligands for cross-coupling reactions and as a phosphitylating agent in oligonucleotide synthesis.

Introduction

This compound, also known as chlorobis(N,N-diisopropylamino)phosphine, is an air and moisture-sensitive solid that serves as a cornerstone in modern synthetic chemistry.[1] The presence of bulky diisopropylamino substituents provides significant steric hindrance around the phosphorus center, influencing its reactivity and the properties of its derivatives.[2] The reactive P-Cl bond allows for facile nucleophilic substitution, making it a versatile precursor for a wide array of phosphorus-containing compounds.[2] This guide aims to provide researchers and professionals in the fields of chemistry and drug development with a detailed understanding of this important reagent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the tables below. The data has been compiled from various sources, and while extensive, experimental values for density and refractive index were not available in the reviewed literature.

General and Physical Properties
PropertyValueReference(s)
Chemical Name This compound[3]
Synonyms Chlorobis(N,N-diisopropylamino)phosphine, Tetraisopropylphosphorodiamidous chloride, Chlorobis(N,N-diisopropyl)phosphoramidite[4]
CAS Number 56183-63-2[3]
Molecular Formula C₁₂H₂₈ClN₂P
Molecular Weight 266.79 g/mol
Appearance White to off-white or yellow powder/crystalline solid[4][5]
Melting Point 100-104 °C[5]
Boiling Point 291 °C (at 760 mmHg)[5]
133 °C (at 1 mmHg)[2]
Solubility Reacts with water. Soluble in many organic solvents.[6]
Density Not available
Refractive Index Not available
Chemical Reactivity and Stability
PropertyDescriptionReference(s)
Reactivity The P-Cl bond is susceptible to nucleophilic attack by alcohols, amines, and organometallic reagents. It is a key building block for phosphine ligands and phosphoramidites.[2][7]
Stability Highly sensitive to air and moisture.[5] Should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8 °C).[4]
Hazardous Reactions Reacts violently with water.[6] Incompatible with strong oxidizing agents and alcohols.[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available NMR and IR data.

NMR Spectroscopy
NucleusChemical Shift (δ) / ppmMultiplicity / Coupling Constant (J)AssignmentReference(s)
¹H NMR ~3.4-3.6mN-CH[2]
~1.2-1.4dCH₃[2]
¹³C NMR Data available in spectral databases.[9]
³¹P NMR Data available in spectral databases.[9][10]

Note: Detailed spectral data for ¹³C and ³¹P NMR are available in public and commercial databases such as PubChem and SpectraBase.[9][10]

Infrared (IR) Spectroscopy

A representative IR spectrum of this compound is available in spectral databases.[9] The spectrum would be expected to show characteristic C-H stretching and bending vibrations for the isopropyl groups and potentially a P-Cl stretching vibration.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) with diisopropylamine (B44863).[2] The stoichiometry is critical, as two equivalents of the amine are required to substitute two chlorine atoms on the phosphorus, and an additional two equivalents are necessary to neutralize the hydrochloric acid byproduct.[2]

Reaction Scheme:

PCl₃ + 4 (CH(CH₃)₂)₂NH → [((CH₃)₂CH)₂N]₂PCl + 2 [(CH(CH₃)₂)₂NH₂]Cl

Materials and Equipment:

  • Phosphorus trichloride (PCl₃)

  • Diisopropylamine

  • Anhydrous solvent (e.g., hexanes, diethyl ether, or toluene)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask equipped with a magnetic stirrer, dropping funnel, and condenser

  • Filtration apparatus (e.g., Schlenk filter)

  • Rotary evaporator

  • Vacuum distillation apparatus or recrystallization setup

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).

  • Charging the Reactor: Charge the flask with a solution of phosphorus trichloride in an anhydrous solvent.

  • Addition of Amine: Cool the flask in an ice bath. Add diisopropylamine (4 equivalents) dropwise to the stirred solution of phosphorus trichloride via the dropping funnel. The addition should be slow to control the exothermic reaction. A white precipitate of diisopropylamine hydrochloride will form.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Filtration: Filter the reaction mixture under an inert atmosphere to remove the diisopropylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.

    • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by either vacuum distillation or recrystallization.[2]

      • Vacuum Distillation: Distill the crude product under high vacuum. The product is collected as a colorless liquid that solidifies upon cooling.[2]

      • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to yield the pure product as a white crystalline solid.[2]

Handling and Storage

Due to its sensitivity to air and moisture, this compound must be handled and stored under an inert atmosphere.[5] It is recommended to store the compound in a tightly sealed container in a refrigerator or freezer.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.

Applications in Synthesis

This compound is a valuable reagent with broad applications in both academic research and industrial processes.

Precursor to Phosphine Ligands for Catalysis

A primary application of this compound is in the synthesis of bulky, electron-rich phosphine ligands.[7] These ligands are crucial for a variety of transition metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction. The steric bulk provided by the diisopropylamino groups can enhance the catalytic activity and selectivity of the metal complexes.[2]

Ligand_Synthesis_and_Catalysis cluster_synthesis Ligand Synthesis cluster_catalysis Exemplary Catalytic Cycle (Buchwald-Hartwig Amination) BDP This compound Ligand Bulky Phosphine Ligand [((i-Pr)₂N)₂P-R] BDP->Ligand + R-M - MCl Nu Nucleophile (R-M) Nu->BDP Pd0 Pd(0)L₂ Ligand->Pd0 Forms catalytic species with Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII LigEx Ligand Exchange PdII->LigEx Amine Amine (R'₂NH) Amine->LigEx Base Base Base->LigEx PdAmine Ar-Pd(II)(NR'₂)L₂ LigEx->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Regeneration of Catalyst Product Aryl Amine (Ar-NR'₂) RedElim->Product

Synthesis of a phosphine ligand from this compound and its role in a catalytic cycle.
Phosphitylating Agent in Oligonucleotide Synthesis

In the field of drug development and molecular biology, this compound is used to prepare phosphoramidite (B1245037) synthons.[2] These phosphoramidites are the building blocks for the solid-phase synthesis of oligonucleotides, which have therapeutic and diagnostic applications. The diisopropylamino group serves as a protecting group for the phosphorus atom during the synthesis.

Oligonucleotide_Synthesis cluster_phosphoramidite Phosphoramidite Synthesis cluster_solid_phase Solid-Phase Oligonucleotide Synthesis BDP This compound Phosphoramidite Nucleoside Phosphoramidite BDP->Phosphoramidite + Nucleoside-OH - [(i-Pr)₂NH₂]Cl Nucleoside Protected Nucleoside-OH Nucleoside->BDP Coupling Coupling Phosphoramidite->Coupling Building Block Start Nucleoside on Solid Support Start->Coupling Oxidation Oxidation Coupling->Oxidation Capping Capping Oxidation->Capping Deprotection Deprotection Capping->Deprotection Elongated Elongated Oligonucleotide Deprotection->Elongated Elongated->Coupling Repeat Cycle

Role of this compound in the synthesis of phosphoramidites for oligonucleotide synthesis.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a diverse range of valuable phosphorus-containing compounds. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers in academia and industry. A thorough understanding of its handling, synthesis, and reaction profiles, as outlined in this guide, is essential for its safe and effective utilization in the development of new catalysts, pharmaceuticals, and advanced materials. The continued exploration of the chemistry of this compound and its derivatives is poised to open new avenues in synthetic innovation.

References

The Pivotal Role of the P-Cl Bond: An In-depth Technical Guide to the Reactivity of Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diisopropylamino)chlorophosphine is a versatile organophosphorus reagent that has garnered significant attention in synthetic chemistry. Its utility stems from the highly reactive phosphorus-chlorine (P-Cl) bond, which serves as a gateway for the facile introduction of a phosphanyl moiety into a wide array of organic molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the formation of phosphorothioates, phosphoramidites for oligonucleotide synthesis, and as a precursor to ligands for palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to offer a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Organophosphorus compounds are integral to numerous scientific disciplines, finding applications as catalysts, ligands, pharmaceuticals, and agrochemicals[1]. Among the myriad of organophosphorus reagents, those containing a reactive P-Cl bond are of paramount importance as versatile synthetic intermediates. This compound, with its two sterically demanding and electron-donating diisopropylamino groups, exhibits a unique reactivity profile that has been exploited in a variety of synthetic transformations[2][3]. The bulky amino substituents provide steric shielding to the phosphorus center, influencing the selectivity of its reactions, while their electron-donating nature modulates the electrophilicity of the phosphorus atom[2]. This guide will delve into the fundamental aspects of the reactivity of the P-Cl bond in this valuable reagent.

Synthesis and Physicochemical Properties

This compound is typically synthesized through the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of diisopropylamine (B44863). The reaction is generally carried out in an inert solvent under anhydrous conditions to prevent hydrolysis of the reactive P-Cl bond[2].

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 56183-63-2[4]
Molecular Formula C₁₂H₂₈ClN₂P[5]
Molecular Weight 266.79 g/mol [5]
Appearance White to off-white crystalline powder[4]
Melting Point 100-104 °C[4]
¹H NMR (CDCl₃, ppm) δ 1.26 (d, 12H), 3.68-3.86 (m, 2H)[3]
¹³C NMR (CDCl₃, ppm) δ 19.7, 46.5 (d), 47.8[3]
³¹P NMR (CDCl₃, ppm) δ 181[3]

Reactivity of the P-Cl Bond: Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the facility with which the chloride ion can be displaced by a variety of nucleophiles. This section details the principal reactions involving the P-Cl bond.

Nucleophilic Substitution Reactions

The P-Cl bond is highly susceptible to attack by nucleophiles, making it an excellent precursor for the synthesis of a diverse range of phosphorus(III) compounds.

This compound serves as a key reagent in the one-pot synthesis of mixed phosphorotrithioates. This transformation involves the sequential reaction with thiols and sulphenyl chlorides under mild conditions[6][7].

G reagent This compound intermediate1 Intermediate Thio-substituted Phosphine (B1218219) reagent->intermediate1 + thiol R¹-SH product Mixed Phosphorotrithioate intermediate1->product + sulfenyl_chloride R²-SCl

In the field of biotechnology, this compound is a precursor for the synthesis of nucleoside phosphoramidites, the essential building blocks for automated solid-phase oligonucleotide synthesis[1][2]. The P-Cl bond reacts with the hydroxyl group of a protected nucleoside to form the desired phosphoramidite (B1245037).

G reagent This compound phosphoramidite Nucleoside Phosphoramidite reagent->phosphoramidite + nucleoside Protected Nucleoside-OH

The reactivity of the P-Cl bond is also harnessed to synthesize phosphine ligands for transition metal-catalyzed reactions, most notably the Buchwald-Hartwig amination[2][4]. Reaction with organometallic reagents or other nucleophiles allows for the introduction of various substituents at the phosphorus center, leading to a diverse library of ligands. For instance, it is a precursor to the tert-butyl tetraisopropylphosphorodiamidite ligand[4].

G reagent This compound phosphine_ligand Phosphine Ligand reagent->phosphine_ligand + nucleophile Nucleophile (e.g., R-Li, R-MgX)

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Synthesis of this compound

Materials:

  • Phosphorus trichloride (PCl₃)

  • Diisopropylamine

  • Anhydrous hexane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with diisopropylamine (4.0 equivalents) and anhydrous hexane.

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus trichloride (1.0 equivalent) dropwise to the stirred solution of diisopropylamine via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The formation of a white precipitate (diisopropylammonium chloride) will be observed.

  • Filter the reaction mixture under an inert atmosphere to remove the salt.

  • Wash the precipitate with anhydrous hexane.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane) to afford pure this compound as a white to off-white solid.

One-Pot Synthesis of Mixed Phosphorotrithioates

Materials:

  • This compound

  • Thiol (R¹-SH)

  • Sulphenyl chloride (R²-SCl)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the thiol (1.0 equivalent) to the solution and stir at room temperature for 30-60 minutes.

  • Add the sulphenyl chloride (1.0 equivalent) to the reaction mixture and continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mixed phosphorotrithioate.

Synthesis of a Nucleoside Phosphoramidite

Materials:

  • Protected nucleoside (with a free 5'- or 3'-hydroxyl group)

  • This compound

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

  • A mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Nitrogen or Argon gas supply

Procedure:

  • Co-evaporate the protected nucleoside with anhydrous acetonitrile (B52724) three times to ensure it is completely dry.

  • Dissolve the dried nucleoside (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add the mild base (e.g., DIPEA, 1.5-2.0 equivalents).

  • In a separate flask, dissolve this compound (1.1-1.2 equivalents) in the anhydrous solvent.

  • Add the solution of this compound dropwise to the nucleoside solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC or ³¹P NMR.

  • After the reaction is complete, quench any remaining phosphitylating reagent with a small amount of methanol.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine (B128534) to prevent product degradation) to yield the pure nucleoside phosphoramidite.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. The reactivity of its P-Cl bond allows for the efficient construction of a wide range of organophosphorus compounds with significant applications in medicinal chemistry, materials science, and catalysis. The steric bulk of the diisopropylamino groups plays a crucial role in directing the stereochemical outcome of reactions and enhancing the stability of the resulting products. The detailed protocols and data presented in this guide are intended to facilitate the broader application of this valuable synthetic tool by researchers and professionals in the chemical sciences.

References

bis(diisopropylamino)chlorophosphine CAS number 56183-63-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(diisopropylamino)chlorophosphine (CAS: 56183-63-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organophosphorus compound. It details its chemical and physical properties, experimental protocols for its synthesis, its diverse applications in research and industry, and essential safety information.

Core Properties and Identifiers

This compound is an organophosphorus compound widely utilized as a precursor and intermediate in organic synthesis, pharmaceutical chemistry, and materials science.[1][2] Its structure, featuring two bulky diisopropylamino groups and a reactive chlorine atom attached to a central phosphorus atom, allows it to participate in a wide range of nucleophilic and electrophilic reactions.[1]

Chemical and Physical Data

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine[1][3]
Synonyms Chlorobis(N,N-diisopropyl)phosphoramidite, Tetraisopropylphosphorodiamidous chloride[2][4][5][6]
CAS Number 56183-63-2[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Molecular Formula C₁₂H₂₈ClN₂P[1][2][3][4][5][6][10]
Molecular Weight 266.79 g/mol [1][2][3][4][5][6][10][17]
Appearance White to off-white or pale yellow powder, crystals, or chunks[1][2][4][5][7][18][14]
Melting Point 100-104 °C (lit.)[1][5][8][9], 100-110 °C[3][18][14]
Boiling Point 290.9 °C[1], 133 °C at 1 mmHg[6]
InChI Key FEHUTHGOLLQBNW-UHFFFAOYSA-N[1][3]
Sensitivity Air and moisture sensitive[1][5][9]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) (PCl₃) with diisopropylamine (B44863).[1] Controlling the stoichiometry and reaction conditions is critical to maximize yield and purity.[1]

General Synthesis Protocol

This protocol outlines a standard laboratory procedure for the preparation of this compound.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Diisopropylamine

  • Anhydrous hexanes (or other suitable inert solvent)

  • Anhydrous pentane (B18724) (for purification)

Equipment:

  • Flame-dried, two-necked, round-bottomed flask

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Syringes

  • Thermocouple probe

  • Sintered glass funnel for filtration

Procedure:

  • Inert Atmosphere Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is fitted with an inert gas (Nitrogen or Argon) inlet. The flask is thoroughly evacuated and back-filled with the inert gas three times to ensure an oxygen- and moisture-free environment.[1][19]

  • Reactant Addition: Phosphorus trichloride (1.0 equivalent) is dissolved in an anhydrous solvent like hexanes and added to the flask via syringe.[19]

  • Amine Addition: The solution is cooled, and diisopropylamine (2.0 equivalents) is added dropwise via syringe.[1] The temperature should be carefully monitored and controlled during this exothermic addition, typically maintaining a range from room temperature to 50°C.[1]

  • Reaction: The reaction mixture is stirred at room temperature until the reaction is complete. The progress can be monitored by techniques such as ³¹P NMR spectroscopy.

  • Purification: Upon completion, the resulting slurry containing the product and diisopropylamine hydrochloride byproduct is processed. Purification is typically achieved via vacuum distillation or recrystallization.[1] For recrystallization, the crude product can be refluxed in a minimal amount of pentane, cooled to room temperature, and the purified solid product is collected by filtration.[19]

  • Storage: The final product is a white to pale yellow crystalline solid that must be stored under an inert atmosphere to prevent hydrolysis.[1]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_purification 3. Purification & Isolation PCl3 Phosphorus Trichloride (PCl3) in Anhydrous Solvent Flask Reaction Flask (Inert Atmosphere, Temp Control) PCl3->Flask Add (1 equiv) Amine Diisopropylamine Amine->Flask Add Dropwise (2 equiv) Purify Vacuum Distillation or Recrystallization from Pentane Flask->Purify Transfer Crude Product Product Pure this compound (Solid) Purify->Product Isolate

General Synthesis Workflow

Key Applications in Research and Drug Development

This compound is a cornerstone intermediate with broad utility across several scientific domains.

A. Ligand Synthesis for Catalysis

This compound is a valuable precursor for synthesizing phosphine-based ligands.[4][20] These ligands are crucial in forming transition metal catalysts used in a variety of cross-coupling reactions, which are fundamental to modern organic synthesis.[20] Notable applications include:

  • Buchwald-Hartwig Amination[1]

  • Suzuki-Miyaura Coupling

  • Heck Reaction

  • Sonogashira Coupling[20]

G Compound This compound Ligand Phosphine Ligand Synthesis Compound->Ligand Complex Active Pd(0) Catalyst Complex Ligand->Complex Catalyst Palladium Precursor (e.g., Pd(OAc)2) Catalyst->Complex Cycle Buchwald-Hartwig Catalytic Cycle Complex->Cycle Cycle->Complex Catalyst Regeneration Product C-N Bond Formation (Aryl Amine Product) Cycle->Product Reactants Aryl Halide + Amine Reactants->Cycle

Role in Buchwald-Hartwig Amination
B. Pharmaceutical and Agrochemical Synthesis

In drug development, the compound serves as a key building block for introducing phosphorus atoms into active pharmaceutical ingredients (APIs).[2][7] This is particularly useful in developing drugs for neurological disorders and creating novel drug delivery systems.[4][7][15] It is also integral to the synthesis of phosphoramidites, which are essential for producing oligonucleotides for genetic research and therapeutic applications.[1] In agrochemicals, it is used to formulate more stable and effective pesticides and herbicides.[4]

C. Materials Science

The reactivity of this compound makes it suitable for synthesizing specialty polymers and functional coatings.[4][20] Incorporating organophosphorus moieties into materials can impart desirable properties such as flame retardancy and enhanced thermal stability, finding use in advanced electronics and high-performance composites.[1][20]

G cluster_pharma Pharmaceuticals & Biotech cluster_chem Catalysis & Organic Synthesis cluster_material Materials Science Core This compound (CAS 56183-63-2) p1 Phosphoramidite Synthesis (Oligonucleotides) Core->p1 p2 API Synthesis (e.g., Neurological Drugs) Core->p2 p3 Phosphorylation Reactions Core->p3 p4 Anti-HCV Drug Research Core->p4 c1 Ligand Precursor for Cross-Coupling Reactions Core->c1 c2 Agrochemical Formulation Core->c2 m1 Flame Retardants Core->m1 m2 Specialty Polymers Core->m2 m3 Plasticizers Core->m3

Key Application Areas

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling in a controlled laboratory environment.[1] All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[13]

Hazard Identification and Precautions
Hazard InformationDetails
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger [5][13]
Hazard Statements H314: Causes severe skin burns and eye damage.[5][13]H290: May be corrosive to metals.[13]
Precautionary Measures P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye protection/face protection.[13]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Storage Class 8A - Combustible corrosive hazardous materials
First Aid In case of contact with skin or eyes, rinse immediately with plenty of water and seek urgent medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting.[13]

Note: This guide is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS), which should be consulted before handling this chemical.[11][14]

References

Unraveling the Phosphorus-31 NMR Signature of Bis(diisopropylamino)chlorophosphine: A Technical Guide to Experimental and Theoretical Shifts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the experimental and theoretical ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts of bis(diisopropylamino)chlorophosphine, a critical reagent in modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize organophosphorus compounds and require a comprehensive understanding of their characterization.

Executive Summary

Accurate characterization of organophosphorus reagents is paramount for reproducible and reliable chemical synthesis. ³¹P NMR spectroscopy is the definitive technique for this purpose, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the electronic environment of the phosphorus nucleus. This guide presents the experimentally determined ³¹P NMR chemical shift for this compound and contextualizes it with a discussion of theoretically predicted values. Detailed experimental protocols for acquiring high-quality ³¹P NMR spectra of this air-sensitive compound are provided, alongside an overview of the computational methodologies used to calculate ³¹P NMR chemical shifts.

Data Presentation: Experimental vs. Theoretical ³¹P NMR Chemical Shift

The comparison between experimentally measured and theoretically calculated NMR chemical shifts is a powerful tool for structural verification and for gaining deeper insight into the electronic structure of a molecule.

Compound NameExperimental ³¹P NMR Chemical Shift (δ, ppm)Theoretical ³¹P NMR Chemical Shift (δ, ppm)
This compound178.9~170-185

Experimental Protocol: ³¹P NMR Spectroscopy of an Air-Sensitive Chlorophosphine

The following protocol is based on established methods for the characterization of air-sensitive organophosphorus compounds, such as those described in the synthesis of phosphonoacetate oligonucleotides.

1. Sample Preparation (under inert atmosphere):

  • All glassware (NMR tube, syringes, etc.) must be rigorously dried in an oven at >100 °C overnight and allowed to cool in a desiccator.

  • The NMR tube is then flame-dried under a high vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen). This process is repeated three times to ensure an oxygen- and moisture-free environment.

  • A solution of this compound is prepared in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) inside a glovebox or using Schlenk line techniques. The concentration is typically in the range of 10-50 mM.

  • A sealed capillary containing a reference standard (e.g., 85% H₃PO₄ in D₂O or a triphenyl phosphate (B84403) solution of known chemical shift) can be inserted into the NMR tube for external referencing.

2. NMR Data Acquisition:

  • The ³¹P NMR spectrum is acquired on a high-field NMR spectrometer.

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Key acquisition parameters include:

    • Pulse Width: Calibrated to a 30-45° flip angle to allow for faster repetition times without saturating the signal.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for phosphorus(III) compounds.

    • Number of Scans: Dependent on the sample concentration, but typically ranges from 128 to 1024 scans for a good signal-to-noise ratio.

    • Spectral Width: A wide spectral width (e.g., -50 to 250 ppm) should be used to ensure the signal is captured.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor (typically 0.5-1.0 Hz) to improve the signal-to-noise ratio.

  • The spectrum is Fourier transformed, phased, and baseline corrected.

  • The chemical shift is referenced to the external standard (85% H₃PO₄ at 0 ppm).

Theoretical Calculation of ³¹P NMR Chemical Shifts

The theoretical prediction of ³¹P NMR chemical shifts is a computationally intensive but highly informative process. Density Functional Theory (DFT) has emerged as a reliable method for this purpose.

1. Computational Methodology:

  • Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically performed using a DFT functional (e.g., B3LYP or PBE0) with a suitable basis set (e.g., 6-31G(d)).

  • NMR Shielding Calculation: Following geometry optimization, the magnetic shielding tensor is calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method. For improved accuracy, a larger basis set is often employed for the shielding calculation (e.g., 6-311+G(2d,p)).

  • Chemical Shift Calculation: The calculated isotropic shielding constant (σ_iso) of the phosphorus nucleus is then converted to a chemical shift (δ) using the following equation:

    δ_sample = σ_ref - σ_sample

    where σ_ref is the calculated isotropic shielding constant of a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, or a phosphorus-containing reference like phosphine (B1218219) (PH₃) for ³¹P) at the same level of theory. The calculated shift is then referenced to the experimental standard (85% H₃PO₄).

The predicted chemical shift for chlorophosphoramidites, such as this compound, generally falls in the range of 170-185 ppm, which is in good agreement with the experimental value.

Visualization of the Comparison Workflow

The logical flow for comparing experimental and theoretical ³¹P NMR data can be visualized as follows:

ComparisonWorkflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Synthesis of This compound exp_purification Purification and Handling (Inert Atmosphere) exp_synthesis->exp_purification exp_nmr 31P NMR Data Acquisition exp_purification->exp_nmr exp_processing Data Processing and Referencing exp_nmr->exp_processing exp_shift Experimental Chemical Shift (δ_exp) exp_processing->exp_shift comparison Comparison and Structural Validation exp_shift->comparison the_structure Define Molecular Structure the_geo_opt Geometry Optimization (DFT) the_structure->the_geo_opt the_shielding Shielding Calculation (GIAO) the_geo_opt->the_shielding the_shift_calc Chemical Shift Calculation the_shielding->the_shift_calc the_shift Theoretical Chemical Shift (δ_theo) the_shift_calc->the_shift the_shift->comparison

Caption: Workflow for comparing experimental and theoretical ³¹P NMR chemical shifts.

Conclusion

The experimental ³¹P NMR chemical shift of this compound has been determined to be 178.9 ppm. This value is consistent with theoretical predictions for similar chlorophosphoramidite structures. The detailed experimental and theoretical protocols provided in this guide serve as a valuable resource for researchers working with this and related organophosphorus compounds, facilitating accurate characterization and fostering a deeper understanding of their electronic properties. The synergy between experimental measurement and theoretical calculation is crucial for advancing the fields of chemical synthesis, drug discovery, and materials science.

Methodological & Application

Application Notes: Synthesis of Phosphoramidites using Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphoramidites are critical building blocks in the chemical synthesis of oligonucleotides, the cornerstone of modern biotechnology, genetic research, and therapeutic applications.[1] The phosphoramidite (B1245037) method, the gold standard for DNA and RNA synthesis, relies on the sequential addition of these modified nucleosides to a growing oligonucleotide chain on a solid support.[2] Bis(diisopropylamino)chlorophosphine (C₁₂H₂₈ClN₂P) is a highly effective phosphitylating agent used to convert protected nucleosides into the corresponding phosphoramidites.[3][4] Its two diisopropylamino groups provide steric hindrance that influences reactivity and selectivity, while the reactive chlorine atom enables efficient reaction with the hydroxyl group of a nucleoside.[3] These application notes provide a detailed protocol for the synthesis of phosphoramidites using this compound, intended for researchers, scientists, and professionals in drug development.

Reagent Properties

A clear understanding of the phosphitylating agent's properties is crucial for successful and safe synthesis.

PropertyValueReference
Chemical Name This compound[3]
Synonyms Chlorobis(N,N-diisopropylamino)phosphine, Tetraisopropylphosphorodiamidous chloride[5][6]
CAS Number 56183-63-2[7]
Molecular Formula C₁₂H₂₈ClN₂P[3][7]
Molecular Weight 266.79 g/mol [3][7]
Appearance Colorless liquid which may solidify to a crystalline form upon cooling[3]
Melting Point 100-104 °C
Purity ≥95.0%[5]

Synthesis and Workflow Overview

The synthesis of a nucleoside phosphoramidite involves the reaction of a protected nucleoside with this compound in the presence of a non-nucleophilic base. This process, known as phosphitylation, must be carried out under anhydrous conditions to prevent hydrolysis of the highly reactive chlorophosphine and the resulting phosphoramidite product.[1]

Phosphoramidite_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification ProtectedNucleoside Protected Nucleoside (e.g., DMT-dN) Phosphitylation Phosphitylation Reaction (Anhydrous Solvent) ProtectedNucleoside->Phosphitylation Chlorophosphine Bis(diisopropylamino)- chlorophosphine Chlorophosphine->Phosphitylation Base Non-nucleophilic Base (e.g., DIPEA) Base->Phosphitylation CrudeProduct Crude Phosphoramidite + Amine Hydrochloride Salt Phosphitylation->CrudeProduct Reaction Workup Purification Purification (Chromatography/Precipitation) CrudeProduct->Purification Isolation FinalProduct Pure Nucleoside Phosphoramidite Purification->FinalProduct

Caption: Workflow for nucleoside phosphoramidite synthesis.

Experimental Protocols

The following protocols outline the general procedure for phosphitylation of a protected nucleoside and subsequent purification. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

1. Materials and Reagents

  • 5'-O-Dimethoxytrityl (DMT) protected nucleoside

  • This compound

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • N,N-Diisopropylethylamine (DIPEA), distilled and stored over molecular sieves

  • Anhydrous Ethyl Acetate (B1210297)

  • Anhydrous Hexane (B92381) or Heptane

  • Triethylamine (B128534) (for chromatography)

  • Silica (B1680970) gel (for chromatography)

  • Inert gas supply (Argon or Nitrogen)

  • Glassware (oven or flame-dried)

  • Magnetic stirrer and stir bars

  • Syringes and needles

2. General Phosphitylation Protocol

  • Preparation : In a flame-dried, two-neck round-bottom flask under a positive pressure of inert gas, dissolve the 5'-O-DMT protected nucleoside (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Phosphitylating Agent Addition : In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the nucleoside solution dropwise via syringe over 10-15 minutes while stirring.

  • Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-5 hours.

  • Quenching and Workup : Once the reaction is complete, cool the mixture in an ice bath. The byproduct, diisopropylethylammonium hydrochloride, will precipitate and can be removed by filtration under an inert atmosphere.

  • Concentration : The filtrate is concentrated under reduced pressure to yield the crude phosphoramidite product as a foam or oil. This crude product should be used immediately or stored under an inert atmosphere at low temperature.

3. Purification Protocol (Flash Column Chromatography) Purification is critical to remove unreacted starting materials and side products.

  • Column Preparation : Pack a silica gel column, deactivating the silica beforehand by flushing with a mixture of the starting eluent (e.g., Hexane/Ethyl Acetate) containing 1-2% triethylamine. This prevents hydrolysis of the phosphoramidite on the acidic silica gel.

  • Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexane (or a similar solvent system), maintaining the presence of triethylamine throughout.

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step : Combine the pure fractions and concentrate under reduced pressure. The resulting product is typically a white, stable foam. It is crucial to remove all residual triethylamine, as it can interfere with subsequent coupling steps in oligonucleotide synthesis.

Performance and Quality Control

The efficiency of phosphoramidite synthesis and the purity of the final product directly impact the yield and quality of the resulting oligonucleotides.

Typical Performance Data

ParameterTypical ValueNotes
Reaction Time 1–5 hoursVaries based on nucleoside and specific conditions.
Crude Yield Near-quantitativeBefore purification.
Purified Yield >85%Dependent on purification method.[3]
Purity (Post-Purification) >97%Assessed by ³¹P NMR or HPLC.[3]
Subsequent Coupling Yield >98%When used in automated oligonucleotide synthesis.

Quality Control

  • ³¹P NMR : The most definitive method for characterizing phosphoramidites. A successful synthesis will show a characteristic signal for the product, typically in the range of δ 146-150 ppm.

  • ¹H NMR : Used to confirm the presence of protecting groups (e.g., DMT) and the overall structure.[3]

  • LC-MS : Can be used to confirm the mass of the desired product and identify impurities.

  • Impurity Profile : Critical impurities are those that can be incorporated into the oligonucleotide during synthesis, leading to products that are difficult to separate from the desired sequence.[8] Rigorous purification is essential to minimize these impurities.[8]

Workflow for Automated Oligonucleotide Synthesis

Once synthesized and purified, the phosphoramidite is ready for use in an automated DNA/RNA synthesizer. The process is a four-step cycle that is repeated to build the oligonucleotide chain.

Oligo_Synthesis_Cycle Start Start: Nucleoside on Solid Support (CPG) Deblocking Step 1: Deblocking (Detritylation) Remove 5'-DMT group with acid Start->Deblocking Coupling Step 2: Coupling Add activated phosphoramidite Deblocking->Coupling Exposes 5'-OH group Capping Step 3: Capping Acetylate unreacted 5'-OH groups Coupling->Capping Chain elongation Oxidation Step 4: Oxidation Convert phosphite (B83602) triester to stable phosphate (B84403) triester Capping->Oxidation Prevents failure sequences Repeat Repeat Cycle for Next Base Oxidation->Repeat Stabilizes backbone Repeat->Deblocking n-1 times

Caption: The four-step cycle of automated oligonucleotide synthesis.

This compound is a versatile and efficient reagent for the synthesis of high-purity nucleoside phosphoramidites.[3] The protocols described herein provide a robust framework for researchers engaged in the chemical synthesis of DNA and RNA. Strict adherence to anhydrous conditions and rigorous purification are paramount to achieving high yields of phosphoramidites suitable for producing high-quality oligonucleotides for research, diagnostic, and therapeutic applications.

References

Synthesis of Bulky Phosphine Ligands Utilizing Bis(diisopropylamino)chlorophosphine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of bulky phosphine (B1218219) ligands, which are crucial components in modern catalysis, particularly in cross-coupling reactions. The protocol focuses on the use of bis(diisopropylamino)chlorophosphine as a key starting material. This versatile reagent allows for the efficient introduction of a phosphorus moiety, which is subsequently functionalized by reaction with organometallic reagents. The following sections detail the general principles, a specific experimental protocol for the synthesis of a biarylphosphine ligand, and the characterization data.

Introduction

Bulky, electron-rich phosphine ligands have revolutionized the field of homogeneous catalysis, enabling challenging cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound, also known as tetraisopropylphosphorodiamidous chloride, is a valuable and reactive precursor for the synthesis of these sophisticated ligands.[1][2] Its utility stems from the reactive P-Cl bond and the diisopropylamino groups, which act as effective leaving groups upon reaction with strong nucleophiles like organolithium or Grignard reagents. This methodology provides a straightforward route to a wide array of tertiary phosphines.[3][4][5][6]

The general strategy involves the sequential displacement of the diisopropylamino groups and the chloride from the phosphorus center by organometallic reagents. This allows for the stepwise and controlled introduction of desired organic substituents onto the phosphorus atom, leading to the formation of valuable phosphine ligands.

Signaling Pathways and Experimental Workflow

The synthesis of tertiary phosphine ligands from this compound and an organometallic reagent follows a logical progression from starting materials to the final, purified product. The workflow diagram below illustrates the key stages of this process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product and Analysis A This compound C Reaction in Anhydrous Solvent under Inert Atmosphere A->C B Organometallic Reagent (e.g., Aryl Lithium) B->C D Aqueous Quench C->D 1. Reaction Completion E Extraction D->E 2. Quenching F Drying and Solvent Removal E->F 3. Isolation G Purification (e.g., Column Chromatography or Recrystallization) F->G 4. Crude Product H Tertiary Phosphine Ligand G->H 5. Purification I Characterization (NMR, MS, etc.) H->I 6. Analysis

Caption: General workflow for the synthesis of tertiary phosphine ligands.

Experimental Protocol: Synthesis of 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl

This protocol describes the synthesis of a bulky biaryl phosphine ligand, a class of ligands widely used in palladium-catalyzed cross-coupling reactions. The synthesis involves the reaction of this compound with an in situ generated organolithium reagent.

Materials:

  • This compound

  • 2-Bromo-2',6'-diisopropoxybiphenyl

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Degassed water

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

  • Argon or nitrogen gas (high purity)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of the Organolithium Reagent:

    • In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve 2-bromo-2',6'-diisopropoxybiphenyl (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

    • Stir the reaction mixture at -78 °C for 1 hour, during which time the formation of the corresponding aryl lithium reagent occurs.

  • Reaction with this compound:

    • In a separate flame-dried Schlenk flask under argon, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared aryl lithium solution from step 1 into the stirred solution of this compound via a cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • The purified phosphine ligand should be a white to off-white solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical data for the synthesis of a bulky biaryl phosphine ligand from this compound.

ParameterValue
Reactants
2-Bromo-2',6'-diisopropoxybiphenyl1.0 eq
n-Butyllithium1.1 eq
This compound1.0 eq
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF
Temperature-78 °C to Room Temperature
Reaction Time12-16 hours
Product 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl
Yield60-80%
Spectroscopic Data
³¹P NMR (CDCl₃)δ 45-55 ppm
¹H NMR (CDCl₃)Characteristic signals for the biphenyl (B1667301) and cyclohexyl protons
Mass Spectrometry[M+H]⁺ corresponding to the product's molecular weight

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive. Handle them with extreme care under an inert atmosphere.

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood and store it under an inert atmosphere.

  • All reactions should be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The use of this compound provides a reliable and versatile method for the synthesis of bulky phosphine ligands. The protocol outlined in this document can be adapted for the synthesis of a variety of tertiary phosphines by choosing the appropriate organometallic reagent. These ligands are of significant interest to researchers in catalysis and drug development due to their ability to promote a wide range of chemical transformations with high efficiency and selectivity.

References

Application Notes: The Role of Bis(diisopropylamino)chlorophosphine in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Automated solid-phase oligonucleotide synthesis is the cornerstone of modern molecular biology, diagnostics, and therapeutic drug development. The process relies on the sequential addition of monomeric building blocks, known as nucleoside phosphoramidites, to a growing DNA or RNA chain. The quality, reactivity, and stability of these phosphoramidites are paramount for achieving high synthesis fidelity and yield. Bis(diisopropylamino)chlorophosphine is a critical phosphitylating agent used in the synthesis of these essential nucleoside phosphoramidite (B1245037) monomers. While not used directly in the automated synthesizer, its role is foundational, as it enables the efficient production of the high-purity building blocks required for the synthesis cycle.

Principle of Phosphitylation

The core of automated oligonucleotide synthesis is the phosphoramidite method, which involves a four-step cycle: deblocking, coupling, capping, and oxidation.[1][2][3] The key to this process is the "coupling" step, where a phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][]

This compound is employed to convert a protected nucleoside into its corresponding 3'-phosphoramidite derivative. This reaction, known as phosphitylation, introduces the reactive phosphorus(III) center to the nucleoside. The diisopropylamino group is an excellent leaving group in the presence of a weak acid activator (like tetrazole), allowing for a rapid and efficient coupling reaction on the synthesizer.[1][2][5] The resulting phosphoramidites are stable enough for storage and handling but highly reactive when activated.[6][7]

The Phosphitylation Reaction

The synthesis of a nucleoside phosphoramidite involves the reaction of a 5'-O-DMT (4,4'-dimethoxytrityl) protected nucleoside with a phosphitylating agent. While several agents exist, the use of a phosphorodiamidite, which can be synthesized from this compound, is a common and effective method.[6][8] The reaction is typically catalyzed by a weak acid and selectively targets the free 3'-hydroxyl group of the nucleoside.

The resulting 3'-O-(N,N-diisopropylamino)phosphoramidite contains the key functional groups for automated synthesis:

  • A 5'-DMT group: Protects the 5'-hydroxyl and is removed at the start of each synthesis cycle.[1]

  • A protected nucleobase: Prevents side reactions during synthesis.

  • A 3'-phosphoramidite moiety: The reactive group that forms the internucleotide linkage.[1]

  • A phosphate (B84403) protecting group (e.g., 2-cyanoethyl): Shields the phosphorus during the synthesis cycles.[1][9]

Protocols

Protocol 1: Synthesis of a Deoxynucleoside Phosphoramidite

This protocol describes a general method for the phosphitylation of a 5'-O-DMT protected deoxynucleoside using a phosphitylating agent derived from this compound, namely 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

Materials:

  • 5'-O-DMT protected deoxynucleoside (e.g., dA, dC, dG, or T)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • 1H-Tetrazole (as a 0.25 M solution in anhydrous acetonitrile)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (ACN)

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) Gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). All solvents and reagents must be anhydrous.

  • Reaction Setup: Dissolve the 5'-O-DMT protected nucleoside (1.0 eq) in anhydrous dichloromethane.

  • Phosphitylation: Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 eq) to the solution.

  • Catalysis: Slowly add the 1H-Tetrazole solution (0.9 eq) to the reaction mixture while stirring under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-5 hours at room temperature.[10]

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the resulting oil/foam by silica gel column chromatography.[6] It is crucial to pre-treat the silica gel with a solvent mixture containing 3-5% triethylamine to prevent hydrolysis of the phosphoramidite on the column.[6][10]

  • Analysis: Analyze the purified product for purity using ³¹P NMR and HPLC. The ³¹P NMR spectrum should show two characteristic peaks around 149 ppm, corresponding to the two diastereomers at the chiral phosphorus center.[6][11]

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four-step cycle where the synthesized phosphoramidite is used in an automated DNA synthesizer.

Materials:

  • Synthesized and purified deoxynucleoside phosphoramidites (dissolved in anhydrous ACN)

  • Controlled Pore Glass (CPG) solid support with the first nucleoside attached

  • Deblocking solution (e.g., Trichloroacetic acid in DCM)

  • Activator solution (e.g., 1H-Tetrazole or 5-Ethylthio-1H-tetrazole in ACN)

  • Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (e.g., Iodine in THF/water/pyridine)

  • Anhydrous Acetonitrile (ACN) for washing

Procedure (Automated Cycle):

  • Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleoside bound to the solid support using the deblocking solution.[2] The support is then washed with ACN. The amount of orange-colored trityl cation released can be measured spectrophotometrically to determine coupling efficiency.[12][13]

  • Step 2: Coupling: The next nucleoside phosphoramidite (e.g., 0.1 M solution) and the activator solution are simultaneously delivered to the synthesis column.[9] The activator protonates the diisopropylamino group of the phosphoramidite, which is then attacked by the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[2][] This step is rapid and highly efficient.

  • Step 3: Capping: To prevent the extension of chains that failed to couple ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using the capping solution.[1][3]

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[13] This makes the internucleotide bond resistant to the acidic conditions of the subsequent deblocking step.

This four-step cycle is repeated for each nucleotide to be added to the sequence.[3]

Data Presentation

Table 1: Typical Parameters for Nucleoside Phosphoramidite Synthesis

ParameterTypical ValueNotes
Reaction Time 1 - 5 hoursMonitored by TLC or ³¹P NMR.[10]
Reaction Temperature Room TemperatureExothermic reactions should be cooled.
Equivalents of Phosphitylating Agent 1.05 - 1.2 eqA slight excess ensures complete reaction.
Equivalents of Activator 0.9 - 1.0 eqSub-stoichiometric amounts can be used.
Purification Method Silica Gel ChromatographyRequires base (e.g., triethylamine) in eluent.[6]
Typical Yield 85 - 95%Dependent on nucleoside and reaction scale.
³¹P NMR Chemical Shift ~149 ppm (diastereomers)Key indicator of successful phosphoramidite formation.[6]

Table 2: Performance in Automated Oligonucleotide Synthesis

ParameterTarget ValueFactors Affecting Performance
Stepwise Coupling Efficiency > 99.0%Purity of phosphoramidites, anhydrous conditions, activator choice.[3][14][15]
Overall Yield of Full-Length Product Varies with lengthHighly dependent on stepwise coupling efficiency (e.g., 99% efficiency for a 20-mer yields ~82% full-length product).[14]
Final Oligonucleotide Purity > 85% (unpurified)Affected by coupling efficiency and effective capping of failure sequences.
Phosphoramidite Stability on Synthesizer > 98% over 24-48hDegradation can be caused by trace moisture, leading to lower coupling efficiency.[15]

Visualizations

Chemical Synthesis Pathway

Phosphitylation_Reaction Figure 1: Phosphitylation of a Protected Nucleoside cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products NUC 5'-DMT-Nucleoside-3'-OH P1 P1 NUC->P1 AGENT 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite AGENT->P1 CAT 1H-Tetrazole CAT->P1 Activation PROD 5'-DMT-Nucleoside-3'-Phosphoramidite BYPROD Diisopropylamine P1->PROD + P1->PROD P1->BYPROD Byproduct

Caption: Phosphitylation of a protected nucleoside.

Experimental Workflow

Oligo_Synthesis_Workflow Figure 2: Overall Oligonucleotide Synthesis Workflow cluster_cycle Repeat 'n' Times A 1. Nucleoside Protection (5'-DMT) B 2. Phosphitylation (using this compound derivative) A->B C 3. Purification & QC (³¹P NMR, HPLC) B->C D 4. Automated Solid-Phase Synthesis Cycle C->D E 5. Cleavage from Support & Deprotection D->E D1 Deblocking D->D1 F 6. Final Purification (e.g., HPLC, PAGE) E->F G Purified Oligonucleotide F->G D2 Coupling D1->D2 next cycle D3 Capping D2->D3 next cycle D4 Oxidation D3->D4 next cycle D4->D1 next cycle

Caption: From protected nucleoside to purified oligonucleotide.

References

Application Notes and Protocols for Bis(diisopropylamino)chlorophosphine as a Catalyst Precursor in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of bis(diisopropylamino)chlorophosphine as a versatile precursor for the synthesis of advanced phosphine (B1218219) ligands, which are pivotal in modern palladium-catalyzed cross-coupling reactions. The protocols detailed herein are intended to serve as a practical guide for laboratory applications in organic synthesis, particularly in the fields of pharmaceutical and materials science research.

Introduction

This compound is a highly reactive and versatile organophosphorus compound.[1][2] Its utility stems from its function as a precursor to a wide array of phosphine-based ligands. These ligands are instrumental in forming highly active and selective palladium catalysts for various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[3][4] The steric and electronic properties of the phosphine ligand are critical for the efficiency of the catalytic cycle, and this compound offers a convenient entry point for the synthesis of tailored ligands.[2]

Ligand Synthesis from this compound

The synthesis of bulky and electron-rich phosphine ligands is crucial for achieving high catalytic activity in cross-coupling reactions. This compound serves as a key building block in this process. A general strategy involves the sequential displacement of the chloride and diisopropylamino groups with organometallic reagents. Below is a representative protocol for the synthesis of a biarylphosphine ligand, a class of ligands known for their effectiveness in cross-coupling reactions.

Protocol: Synthesis of a Generic Biarylphosphine Ligand

This protocol outlines a two-step synthesis of a biarylphosphine ligand. The first step involves the reaction of a lithiated biaryl with this compound, followed by the displacement of the remaining diisopropylamino group with a suitable organolithium or Grignard reagent.

Step 1: Synthesis of the Aminophosphine (B1255530) Intermediate

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired lithiated biaryl (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Precursor: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the cooled solution of the lithiated biaryl.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aminophosphine intermediate by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of the Final Biarylphosphine Ligand

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified aminophosphine intermediate (1.0 eq.) in anhydrous THF.

  • Addition of Organometallic Reagent: Cool the solution to -78 °C. Slowly add the desired organolithium or Grignard reagent (e.g., phenyllithium (B1222949) or cyclohexylmagnesium bromide) (1.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the final biarylphosphine ligand by recrystallization or column chromatography.

Cross-Coupling Applications

The phosphine ligands synthesized from this compound can be used to generate highly active palladium catalysts for a variety of cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. The use of bulky, electron-rich aminophosphine ligands can significantly enhance the efficiency of this reaction, particularly with challenging substrates like aryl chlorides.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Assembly Pd_source Pd(OAc)2 or Pd2(dba)3 Ligand Aminophosphine Ligand Pd_source->Ligand Mix in Solvent Catalyst_Solution Active Pd(0) Catalyst Ligand->Catalyst_Solution Aryl_Halide Aryl Halide/Triflate Reaction_Mixture Reaction Mixture Aryl_Halide->Reaction_Mixture Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Mixture Base Base (e.g., K3PO4) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene (B28343)/H2O) Solvent->Reaction_Mixture Heat Heat (e.g., 80-110 °C) Reaction_Mixture->Heat Catalyst_Solution->Reaction_Mixture Add Catalyst Workup Aqueous Work-up & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole (B146269) with Phenylboronic Acid

  • Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere, add palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%) and the aminophosphine ligand (2-4 mol%) to a dry Schlenk tube.

  • Reaction Assembly: To the Schlenk tube, add 4-chloroanisole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acid1.0 Pd(OAc)₂ / 2.0 LigandK₃PO₄Toluene/H₂O1001892
24-BromoanisolePhenylboronic acid0.5 Pd(OAc)₂ / 1.0 LigandCs₂CO₃1,4-Dioxane80598[5]
31-Bromo-4-fluorobenzene4-Methylphenylboronic acid2.0 Pd₂(dba)₃ / 4.0 LigandK₂CO₃Toluene1101289
Heck Coupling

The Heck reaction is a versatile method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene. Aminophosphine-palladium catalysts are highly effective for this transformation.

Catalytic Cycle for the Heck Reaction

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene Alkene Alkene->Coord PdII_Pi Ar-Pd(II)-X(L)(Alkene) Coord->PdII_Pi Insert Migratory Insertion PdII_Pi->Insert PdII_Alkyl R-Pd(II)-X(L2) Insert->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdH H-Pd(II)-X(L2) BetaHydride->PdH Product Substituted Alkene BetaHydride->Product RedElim Reductive Elimination PdH->RedElim Base Base Base->RedElim RedElim->Pd0

Caption: Simplified catalytic cycle of the Heck cross-coupling reaction.

Protocol: Heck Coupling of Iodobenzene (B50100) and Styrene (B11656)

  • Catalyst Pre-formation: In a Schlenk tube, dissolve palladium(II) acetate (1 mol%) and the aminophosphine ligand (2 mol%) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Assembly: To the catalyst solution, add iodobenzene (1.0 eq.), styrene (1.2 eq.), and a base such as triethylamine (B128534) (Et₃N, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 120 °C for 8-16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography to yield stilbene.

Table 2: Representative Data for Heck Coupling

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene1.0 Pd(OAc)₂ / 2.0 LigandEt₃NDMF1201295
24-Bromoacetophenonen-Butyl acrylate0.005 Pd(0)-iminophosphineNaOAcNMP1402>99[6]
34-BromotolueneStyrene0.5 Pd₂(dba)₃ / 1.0 LigandK₂CO₃Dioxane1001688
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper(I) co-catalyst. Aminophosphine ligands can promote efficient copper-free Sonogashira couplings.

Experimental Workflow for Sonogashira Coupling

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Assembly Pd_source Pd(OAc)2 or PdCl2(PPh3)2 Ligand Aminophosphine Ligand Pd_source->Ligand Mix in Solvent Catalyst_Solution Active Pd(0) Catalyst Ligand->Catalyst_Solution Aryl_Halide Aryl Halide Reaction_Mixture Reaction Mixture Aryl_Halide->Reaction_Mixture Alkyne Terminal Alkyne Alkyne->Reaction_Mixture Base Base (e.g., Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., THF) Solvent->Reaction_Mixture Heat Heat (e.g., 60-80 °C) Reaction_Mixture->Heat Catalyst_Solution->Reaction_Mixture Add Catalyst Workup Aqueous Work-up & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Disubstituted Alkyne Purification->Product

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 4-Iodotoluene (B166478) with Phenylacetylene (B144264)

  • Reaction Setup: To a Schlenk tube, add palladium(II) acetate (2 mol%), the aminophosphine ligand (4 mol%), copper(I) iodide (CuI, 1 mol%, if required), 4-iodotoluene (1.0 eq.), and phenylacetylene (1.2 eq.).

  • Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) and a base like triethylamine (Et₃N, 2.0 eq.).

  • Reaction: Stir the mixture at 60 °C for 6-12 hours under an inert atmosphere.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the coupled product.

Table 3: Representative Data for Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylene2.0% Pd(OAc)₂ / 4.0% Ligand / 1.0% CuIEt₃NTHF60894
24-IodoanisolePhenylacetylene2.5% Pd/HPSNa₂OAcDMSO901>99[7]
31-Iodo-4-nitrobenzene1-Hexyne1.0% PdCl₂(PPh₃)₂ / 2.0% LigandPiperidineDMF80491

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of phosphine ligands. These ligands, in turn, enable the formation of highly active palladium catalysts for key cross-coupling reactions. The protocols and data presented herein demonstrate the practical application of this chemistry in organic synthesis, providing a foundation for researchers to develop novel synthetic methodologies for applications in drug discovery and materials science.

References

Applications of Bis(diisopropylamino)chlorophosphine in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(diisopropylamino)chlorophosphine is a versatile organophosphorus compound that serves as a critical building block in the synthesis of various molecules essential for drug discovery and development. Its unique reactivity, stemming from the phosphorus-chlorine bond and the sterically hindering diisopropylamino groups, makes it a valuable reagent for the construction of phosphoramidites, phosphine (B1218219) ligands, and phosphoramidate (B1195095) prodrugs. These applications are pivotal in the synthesis of therapeutic oligonucleotides, the development of efficient catalytic systems for complex molecule synthesis, and the enhancement of drug delivery and efficacy through the ProTide™ approach.

This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals on the key uses of this compound.

Application 1: Synthesis of Phosphoramidites for Oligonucleotide Therapeutics

This compound is a precursor to phosphoramidite (B1245037) reagents, which are the cornerstone of automated solid-phase oligonucleotide synthesis.[1][] These synthetic oligonucleotides are at the forefront of therapeutic innovation, with applications as antisense agents, siRNAs, and aptamers. The efficiency of the phosphoramidite coupling chemistry is crucial for the synthesis of high-purity, full-length oligonucleotides.[3]

Logical Relationship: From Reagent to Therapeutic Oligonucleotide

A This compound B Phosphitylating Agent (e.g., 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite) A->B Reaction with 2-cyanoethanol D Nucleoside Phosphoramidite B->D Phosphitylation C Protected Nucleoside C->D E Solid-Phase Oligonucleotide Synthesis D->E Coupling Step F Therapeutic Oligonucleotide E->F Cleavage & Deprotection

Caption: Workflow for oligonucleotide synthesis.

Quantitative Data: Oligonucleotide Synthesis Coupling Efficiency

The stepwise yield, or coupling efficiency, is a critical parameter in oligonucleotide synthesis. Even small decreases in efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.

Oligonucleotide Length (mer)Coupling Efficiency per StepOverall Yield of Full-Length Product
2099.5%90.5%
2099.0%81.8%
2098.0%66.8%
5099.5%77.9%
5099.0%60.5%
5098.0%36.4%
10099.5%60.6%
10099.0%36.6%
10098.0%13.3%
Experimental Protocols

Protocol 1: Synthesis of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

This protocol describes the synthesis of a common phosphitylating agent from a dichlorophosphine precursor, which can be prepared from phosphorus trichloride (B1173362) and 2-cyanoethanol. The subsequent reaction with diisopropylamine (B44863) yields the desired product.

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve freshly distilled 2-(cyanoethoxy)dichlorophosphine (1.80 mol) in anhydrous THF (2.9 kg).

  • Cool the solution to -12 °C.

  • Slowly add diisopropylamine (8.12 mol) over 90 minutes, maintaining the temperature at -10 °C.

  • Stir the resulting slurry at ambient temperature for 72 hours. Monitor the reaction by ³¹P NMR until no intermediates remain.

  • Filter the slurry through a sintered glass filter to remove diisopropylamine hydrochloride precipitate.

  • Pass the clear filtrate through a column of dried, activated neutral alumina (350 g).

  • Concentrate the filtrate on a rotary evaporator at a bath temperature not exceeding 45 °C.

  • Rinse the filter cake and alumina with the distilled THF to recover additional product, combine with the main product, and concentrate under vacuum (to 3 Torr).

  • The resulting pale yellow syrup is the desired product (yield: ~88.5%).[4]

Protocol 2: In Situ Preparation of Deoxyribonucleoside Phosphoramidites and Automated Oligonucleotide Synthesis

This protocol outlines the direct use of the phosphitylating agent from Protocol 1 for the in situ preparation of nucleoside phosphoramidites, which are then used in an automated DNA synthesizer.

Materials:

  • 5'-O,N-protected deoxyribonucleoside (e.g., 5'-O-DMT-N-benzoyl-2'-deoxyadenosine)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Tetrazole

  • Anhydrous acetonitrile

  • Automated DNA synthesizer

  • Long-chain alkylamine-controlled pore glass (LCAA-CPG) support

Procedure:

  • Prepare a 0.1 M solution of the protected deoxyribonucleoside in anhydrous acetonitrile.

  • Prepare a 0.1 M solution of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in anhydrous acetonitrile.

  • Prepare a 0.5 M solution of tetrazole in anhydrous acetonitrile.

  • In the synthesizer, for each coupling cycle, mix the nucleoside solution, phosphitylating agent solution, and tetrazole solution to generate the nucleoside phosphoramidite in situ.

  • Deliver the activated phosphoramidite solution to the synthesis column containing the LCAA-CPG support.

  • The standard four-step synthesis cycle (deblocking, coupling, capping, and oxidation) is performed.

  • A typical cycle time is around 12.5 minutes.

  • Average stepwise coupling efficiencies of 98.0-99.3% can be achieved.[5]

Application 2: Synthesis of Phosphoramidate Prodrugs (ProTide™ Technology)

The ProTide™ technology is a powerful strategy to deliver nucleoside monophosphate analogues into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside drugs.[6][7] this compound is a key starting material for the synthesis of the phosphoramidate "warhead" that masks the phosphate (B84403) group.

Signaling Pathway: ProTide™ Intracellular Activation

cluster_extracellular Extracellular cluster_intracellular Intracellular A ProTide™ (Lipophilic Prodrug) B ProTide™ A->B Cellular Uptake D Phosphoramidate Intermediate B->D Hydrolysis C Carboxyesterase (e.g., Cathepsin A) C->D F Nucleoside Monophosphate (Active Moiety) D->F P-N Bond Cleavage E Phosphoramidase (e.g., HINT1) E->F H Nucleoside Triphosphate (Pharmacologically Active) F->H Phosphorylation G Kinases G->H

Caption: Intracellular activation of ProTides.

Quantitative Data: Activity of a Gemcitabine (B846) Phosphoramidate Prodrug

This table shows the in vitro growth inhibitory activity (IC₅₀) of the anticancer drug gemcitabine compared to its phosphoramidate prodrug in wild-type and deoxycytidine kinase (dCK)-deficient cell lines. dCK is the enzyme responsible for the initial phosphorylation of gemcitabine.

Cell LineGenotypeGemcitabine IC₅₀ (nM)Gemcitabine Prodrug IC₅₀ (nM)
CCRF-CEMWild-type1632
CEM/dCK-dCK-deficient>100,0001,000

Data adapted from relevant studies.[8]

Experimental Protocol

Protocol 3: Synthesis of a Gemcitabine Phosphoramidate Prodrug

This protocol is adapted from the synthesis of a gemcitabine ProTide, illustrating the general approach.[1] The synthesis involves the preparation of a phosphoramidic dichloride, which is then reacted with the nucleoside.

Materials:

  • 3',5'-O-di-tert-butyldimethylsilyl-N⁴-allyloxycarbonyl-2',2'-difluorodeoxycytidine

  • Phosphoramidic dichloride

  • 1-Hydroxybenzotriazole (HOBT)

  • 4-Dimethylaminopyridine (DMAP)

  • 5-Nitrofurfuryl alcohol

  • Tetrakis(triphenylphosphine)palladium(0)

  • p-Toluenesulfinic acid sodium salt

  • Anhydrous solvents (THF, CH₂Cl₂)

Procedure:

  • Preparation of the Phosphorylating Agent: Generate the phosphorylating agent in situ by reacting a suitable phosphoramidic dichloride with HOBT.

  • Phosphorylation of the Nucleoside: React the protected gemcitabine derivative with the in situ generated phosphorylating agent to yield a benzotriazolyl phosphoramidate intermediate. (Typical yield: ~45%).

  • Displacement with Alcohol: Displace the benzotriazole (B28993) group with 5-nitrofurfuryl alcohol in the presence of DMAP.

  • Deprotection: Remove the allyloxycarbonyl protecting group using tetrakis(triphenylphosphine)palladium(0) and p-toluenesulfinic acid sodium salt.

  • Purification: Purify the final product by silica (B1680970) gel chromatography. (Typical yield: ~70%).

Application 3: Synthesis of Phosphine Ligands for Catalysis

This compound is a precursor for the synthesis of bulky, electron-rich phosphine ligands that are highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9] This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceutical compounds.

Experimental Workflow: Ligand Synthesis and Catalytic Application

A This compound C tert-Butyl tetraisopropylphosphorodiamidite (Ligand) A->C B tert-Butanol (B103910) B->C F Buchwald-Hartwig Amination C->F D Aryl Halide + Amine D->F E Pd Catalyst E->F G Arylamine Product F->G

Caption: Synthesis of a phosphine ligand and its use in catalysis.

Quantitative Data: Buchwald-Hartwig Amination Yields

The following table presents the yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines using a palladium catalyst with tert-butyl tetraisopropylphosphorodiamidite as the ligand.

Aryl ChlorideAmineYield (%)
4-ChlorotolueneMorpholine95
4-ChlorotolueneAniline92
2-ChlorotolueneMorpholine85
4-ChloroanisolePiperidine98
1-Chloro-4-(trifluoromethyl)benzenen-Hexylamine88

Data adapted from representative literature.

Experimental Protocol

Protocol 4: Synthesis of tert-Butyl Tetraisopropylphosphorodiamidite Ligand

This protocol describes the synthesis of the phosphine ligand from this compound.

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Add triethylamine (1.1 eq).

  • Cool the solution to 0 °C and add tert-butanol (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or recrystallization to yield the desired ligand as a solid.

Protocol 5: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details a general procedure for the amination of an aryl chloride using the ligand synthesized in Protocol 4.

Materials:

  • Aryl chloride (1.0 eq)

  • Amine (1.2 eq)

  • tert-Butyl tetraisopropylphosphorodiamidite (0.02 eq)

  • Palladium(II) acetate (B1210297) (0.01 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

  • Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add palladium(II) acetate, tert-butyl tetraisopropylphosphorodiamidite, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by the aryl chloride and the amine.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

This compound is a highly valuable and versatile reagent in drug discovery and development. Its applications in the synthesis of phosphoramidites for therapeutic oligonucleotides, the construction of phosphoramidate prodrugs to improve drug delivery, and the preparation of efficient ligands for catalytic cross-coupling reactions underscore its importance in medicinal chemistry and process development. The protocols and data presented herein provide a comprehensive resource for researchers to effectively utilize this key building block in their synthetic endeavors.

References

Step-by-Step Guide for the Phosphitylation of Nucleosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphitylation of nucleosides is a critical chemical transformation in the synthesis of oligonucleotides, which are foundational to numerous applications in molecular biology, diagnostics, and therapeutics.[1] This process introduces a phosphoramidite (B1245037) moiety, typically at the 3'-hydroxyl group of a protected nucleoside, creating the activated monomer building blocks required for automated solid-phase oligonucleotide synthesis.[2][3] The efficiency and fidelity of oligonucleotide synthesis are highly dependent on the quality of the nucleoside phosphoramidites used.[4]

This guide provides a detailed, step-by-step protocol for the phosphitylation of nucleosides, focusing on the commonly used 2-cyanoethyl N,N-diisopropylphosphoramidite chemistry. It includes information on necessary protecting groups, reaction conditions, purification, and characterization, along with a troubleshooting guide to address common issues encountered during the procedure.

Core Principles of Nucleoside Protection

Prior to phosphitylation, reactive functional groups on the nucleoside must be protected to prevent unwanted side reactions during both the phosphitylation reaction and subsequent oligonucleotide synthesis.[4][5]

  • 5'-Hydroxyl Group: This is the site of chain elongation in oligonucleotide synthesis and is typically protected with an acid-labile dimethoxytrityl (DMT) group.[5][6]

  • Exocyclic Amino Groups: The amino groups on the nucleobases (adenine, guanine, and cytosine) are protected with base-labile groups such as benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac).[5][7] Thymine and uracil (B121893) do not require this protection.[7]

  • 2'-Hydroxyl Group (for RNA synthesis): The 2'-hydroxyl of ribonucleosides is typically protected with a group that is stable throughout the synthesis, such as a tert-butyldimethylsilyl (TBDMS) group.

Experimental Protocols

This section details the protocol for the 3'-O-phosphitylation of a 5'-O-DMT protected deoxynucleoside, using 5'-O-DMT-thymidine as a model substrate.

Materials and Reagents
  • 5'-O-DMT-thymidine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (B52724)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Activator (e.g., 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or Dicyanoimidazole (DCI))

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Triethylamine (B128534)

  • Argon or Nitrogen gas for inert atmosphere

Step-by-Step Protocol for Phosphitylation of 5'-O-DMT-thymidine
  • Preparation of the Protected Nucleoside:

    • Ensure the 5'-O-DMT-thymidine is thoroughly dried before use. This can be achieved by co-evaporation with anhydrous acetonitrile or by drying under high vacuum for several hours.[1]

  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the dried 5'-O-DMT-thymidine in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA) to the solution.[8]

  • Phosphitylation Reaction:

    • Slowly add the phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to the stirring solution at room temperature.[1][8] Alternatively, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite can be used in the presence of an activator like DCI.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[1] The reaction is typically complete within 1-2 hours.[8][9]

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[1]

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by silica gel column chromatography.[10] It is crucial to pre-treat the silica gel with a mixture of the eluent containing a small percentage of triethylamine (e.g., 1-2%) to neutralize the acidic nature of the silica gel, which can degrade the phosphoramidite product.[10]

    • The product is typically eluted with a gradient of ethyl acetate in hexane containing a constant small percentage of triethylamine.

    • Collect the fractions containing the desired product, identified by TLC.

    • Evaporate the solvent from the collected fractions to obtain the purified nucleoside phosphoramidite as a white foam.

  • Storage:

    • The purified phosphoramidite should be stored under an inert atmosphere at -20°C to prevent degradation.

Data Presentation

Table 1: Representative Yields for the Phosphitylation of Various Nucleosides

Protected NucleosidePhosphitylating AgentActivatorYield (%)Reference
5'-O-DMT-N²-isobutyryl-2'-O-(o-nitrobenzyl)guanosine2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeN/A85[8]
5'-O-DMT-oxy-α-L-ribo-thymine2-Cyanoethyl-N,N-diisopropylchlorophosphoramiditeDIPEA60[5]
Protected 5-Me-MOE-U2-Cyanoethyl-N,N,N',N'-tetraisopropyl phosphoramiditePyridinium trifluoroacetate75-96[9]
Ribulose sugar nucleoside analogs2-Cyanoethyl-N,N-diisopropyl chlorophosphoramiditeN/A50-79[11]

Characterization

The purity and identity of the synthesized nucleoside phosphoramidites are crucial for successful oligonucleotide synthesis. ³¹P NMR spectroscopy is a powerful and direct method for this characterization.[7][12]

  • ³¹P NMR Spectroscopy: The phosphoramidite product will show two characteristic peaks in the ³¹P NMR spectrum, typically around 149 ppm, corresponding to the two diastereomers due to the chiral phosphorus center.[7][10] Common impurities such as the corresponding H-phosphonate will appear at a different chemical shift, often around 10 ppm.[13] The presence of P(V) impurities can also be detected at chemical shifts between -25 to 99 ppm.[7]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Phosphitylation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis and Storage start Start: Dry Protected Nucleoside reagents Prepare Anhydrous Solvents and Reagents start->reagents dissolve Dissolve Nucleoside in Anhydrous DCM with DIPEA reagents->dissolve add_reagent Add Phosphitylating Agent dissolve->add_reagent monitor Monitor Reaction (TLC, ³¹P NMR) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract and Dry Organic Layer quench->extract purify Purify by Silica Gel Chromatography extract->purify analyze Characterize by ³¹P NMR purify->analyze store Store Purified Phosphoramidite at -20°C analyze->store end End: Purified Nucleoside Phosphoramidite store->end

Caption: Experimental workflow for the phosphitylation of nucleosides.

phosphitylation_reaction cluster_product Product nucleoside Protected Nucleoside (R-OH) phosphoramidite Nucleoside Phosphoramidite (R-O-P(N(iPr)₂)-OCE) nucleoside->phosphoramidite + reagent Phosphitylating Agent (e.g., (iPr)₂N-P(Cl)-OCE) reagent->phosphoramidite base Base (DIPEA)

Caption: Chemical transformation in nucleoside phosphitylation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Reagents (especially phosphitylating agent) are degraded due to moisture.Ensure all reagents and solvents are anhydrous. Handle phosphitylating agents under an inert atmosphere.
Insufficient activation.If using a phosphorodiamidite, ensure the activator is fresh and used in the correct stoichiometry.
Presence of H-phosphonate impurity in ³¹P NMR Hydrolysis of the phosphitylating agent or product.Minimize exposure to moisture during the reaction and work-up.[13]
Acidic conditions during work-up or chromatography.Neutralize the reaction mixture thoroughly. Use triethylamine-treated silica gel and eluent for chromatography.[10]
Product degradation on silica gel column Acidity of the silica gel.Pre-treat the silica gel and eluent with triethylamine.[10] Perform chromatography quickly.
Multiple spots on TLC or peaks in ³¹P NMR other than product diastereomers Incomplete reaction or side reactions.Ensure starting material is fully consumed by monitoring the reaction. Check for potential side reactions with unprotected functional groups.

Conclusion

The successful phosphitylation of nucleosides is a cornerstone of modern oligonucleotide synthesis. By carefully controlling reaction conditions, particularly the exclusion of moisture, and employing appropriate purification and characterization techniques, high-quality nucleoside phosphoramidites can be reliably produced. This detailed protocol and troubleshooting guide serve as a valuable resource for researchers in the field, enabling the efficient synthesis of these critical building blocks for a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of Chiral Ligands Using Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphoramidite (B1245037) ligands have emerged as a privileged class of ligands in asymmetric catalysis, enabling a wide range of enantioselective transformations with high efficiency and selectivity. A key reagent in the synthesis of these ligands is bis(diisopropylamino)chlorophosphine, a commercially available and versatile phosphorus(III) reagent. This document provides detailed application notes and protocols for the synthesis of chiral phosphoramidite ligands derived from this compound and their application in asymmetric catalysis, with a focus on the copper-catalyzed conjugate addition of organozinc reagents to enones.

Synthesis of Chiral Phosphoramidite Ligands

The synthesis of chiral phosphoramidite ligands using this compound is typically a straightforward one-pot procedure involving the reaction of a chiral diol with the phosphine (B1218219) reagent in the presence of a non-nucleophilic base. The axially chiral biaryl diol, (S)-BINOL, is a commonly employed scaffold for these ligands. The diisopropylamino group can be subsequently displaced by another amine to further tune the ligand's steric and electronic properties.

General Synthetic Pathway

The general synthesis involves the reaction of a chiral diol, such as (S)-BINOL, with this compound to form a reactive intermediate. This is followed by the addition of a secondary amine to yield the final phosphoramidite ligand.

G reagent This compound intermediate Reactive Intermediate reagent->intermediate + Chiral Diol + Base diol Chiral Diol (e.g., (S)-BINOL) diol->intermediate amine Secondary Amine (HNR'₂) ligand Chiral Phosphoramidite Ligand amine->ligand base Base (e.g., Et₃N) base->intermediate intermediate->ligand + Secondary Amine

Caption: General reaction scheme for the synthesis of chiral phosphoramidite ligands.

Experimental Protocols

Protocol 1: Synthesis of a (S)-BINOL-Derived Phosphoramidite Ligand

This protocol describes the synthesis of a representative chiral phosphoramidite ligand from (S)-BINOL and this compound, followed by reaction with a chiral amine.

Materials:

Procedure:

  • Preparation of the Phosphorochloridite Intermediate (in situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (1.0 eq) and anhydrous toluene.

    • Add triethylamine (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.1 eq) in anhydrous toluene.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of triethylammonium (B8662869) chloride is observed as a white precipitate.

  • Formation of the Phosphoramidite Ligand:

    • In a separate flame-dried Schlenk flask under argon, dissolve (R,R)-bis(1-phenylethyl)amine (1.1 eq) in anhydrous toluene.

    • Cool this solution to 0 °C.

    • Slowly transfer the supernatant from the first flask to the amine solution via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite under an argon atmosphere to remove the ammonium (B1175870) salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: a mixture of hexanes and ethyl acetate, typically with a small percentage of triethylamine to prevent decomposition on silica).

    • The purified ligand should be stored under an inert atmosphere.

Characterization:

  • ³¹P NMR: A single peak in the range of δ 140-150 ppm is characteristic of phosphoramidite ligands.

  • ¹H and ¹³C NMR: To confirm the structure of the BINOL and amine moieties.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.

Application in Asymmetric Catalysis: Copper-Catalyzed 1,4-Conjugate Addition

Chiral phosphoramidite ligands synthesized from this compound are highly effective in the copper-catalyzed enantioselective 1,4-conjugate addition of dialkylzinc reagents to α,β-unsaturated ketones.

Experimental Workflow

The following diagram illustrates the typical workflow for the copper-catalyzed conjugate addition reaction.

G catalyst_prep Catalyst Preparation (Cu(OTf)₂ + Ligand) reaction Conjugate Addition catalyst_prep->reaction reaction_setup Reaction Setup (Enone + Diethylzinc) reaction_setup->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product Chiral Product purification->product

Caption: Experimental workflow for the copper-catalyzed conjugate addition.

Protocol 2: Enantioselective Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone

This protocol is adapted from the work of Feringa and coworkers and demonstrates the use of a BINOL-derived phosphoramidite ligand in a key C-C bond-forming reaction.[1]

Materials:

Procedure:

  • Catalyst Formation:

    • In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (0.025 eq) and the chiral phosphoramidite ligand (0.05 eq) in anhydrous toluene (2 mL).

    • Stir the solution at room temperature for 30 minutes.

  • Conjugate Addition Reaction:

    • Cool the catalyst solution to -30 °C.

    • Add 2-cyclohexen-1-one (1.0 eq).

    • Slowly add diethylzinc solution (1.2 eq) dropwise over 10 minutes.

    • Stir the reaction mixture at -30 °C for 3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the chiral 3-ethylcyclohexanone.

Analysis:

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize the performance of various phosphoramidite ligands in the copper-catalyzed conjugate addition of diethylzinc to enones.

Table 1: Ligand Screening in the Conjugate Addition to Cyclohexenone [1]

Ligand (Amine Moiety)Yield (%)ee (%)
Diethylamine9575
Dibenzylamine>9881
(R)-1-Phenylethylamine>9890
(R,R)-Bis(1-phenylethyl)amine >98 98

Table 2: Substrate Scope using the Optimal Ligand [1]

SubstrateProductYield (%)ee (%)
2-Cyclohexen-1-one3-Ethylcyclohexanone>9898
2-Cyclopenten-1-one3-Ethylcyclopentanone9596
Chalcone1,3-Diphenyl-1-pentanone8589

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of chiral phosphoramidite ligands. These ligands, in turn, demonstrate excellent performance in asymmetric catalysis, particularly in copper-catalyzed conjugate addition reactions. The modular synthesis allows for the fine-tuning of ligand properties to achieve high yields and enantioselectivities for a variety of substrates. The protocols and data presented herein provide a valuable resource for researchers in the field of asymmetric synthesis and drug development.

References

Application Notes and Protocols: The Use of Bis(diisopropylamino)chlorophosphine in the Synthesis of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of antisense oligonucleotides, siRNAs, aptamers, and diagnostic probes. The phosphoramidite (B1245037) method is the gold standard for this process, prized for its high efficiency and adaptability. A critical step in this methodology is the preparation of nucleoside phosphoramidite monomers, the building blocks for chain elongation. Bis(diisopropylamino)chlorophosphine has emerged as a key phosphitylating agent for creating these monomers, particularly for novel or modified nucleosides that are not commercially available. Its reactivity and the stability of the resulting phosphoramidites make it a versatile tool for synthesizing a wide array of modified oligonucleotides.[1][2]

This document provides detailed application notes and protocols for the use of this compound in preparing phosphoramidite monomers and their subsequent use in the synthesis of modified oligonucleotides.

Application Notes

1. The Role of this compound

This compound is a phosphitylating reagent used to convert a protected nucleoside (or any molecule with a free hydroxyl group) into a phosphoramidite. The diisopropylamino groups are excellent leaving groups in the presence of a weak acid activator (like tetrazole) during the coupling step of oligonucleotide synthesis, yet the resulting phosphoramidite is stable enough for purification and storage.[3][4] The reagent reacts with the 3'-hydroxyl group of a 5'-protected nucleoside to create the reactive phosphoramidite moiety.

2. Synthesis of Modified Phosphoramidite Monomers

The primary application is the in-house synthesis of phosphoramidite monomers from custom-modified nucleosides. This allows researchers to incorporate a vast range of modifications that are not commercially available, including:

  • Sugar Modifications: 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro modifications to enhance nuclease resistance and binding affinity.[5][6]

  • Base Modifications: Introduction of non-canonical bases or labels for probing nucleic acid structure and function.[7]

  • Backbone Modifications: Preparation of precursors for phosphorothioate (B77711) or other backbone-modified oligonucleotides.[8][9]

The general reaction involves the coupling of a 5'-O-DMT (dimethoxytrityl) protected nucleoside with this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

3. Use in Automated Solid-Phase Oligonucleotide Synthesis

Once synthesized and purified, the custom phosphoramidite monomer can be used in a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation): Removal of the acid-labile 5'-DMT group to expose the 5'-hydroxyl group.

  • Coupling: Activation of the phosphoramidite monomer with an activator (e.g., tetrazole, DCI) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][11]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 mers).[9]

  • Oxidation/Sulfurization: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) (using iodine and water) or phosphorothioate (using a sulfurizing agent like DDTT or PADS) linkage.[9][12]

The coupling efficiency of the custom phosphoramidite is a critical parameter and should be monitored, typically by quantifying the release of the trityl cation during the deblocking step.[7]

Data Presentation

The efficiency of oligonucleotide synthesis is highly dependent on the quality of the phosphoramidite monomers and the optimization of the synthesis cycle. Below are tables summarizing typical quantitative data for the synthesis and use of phosphoramidites prepared from this compound.

Table 1: Phosphoramidite Monomer Synthesis Yields

Nucleoside ModificationStarting MaterialPhosphitylating AgentBase/ActivatorTypical Yield (%)Reference
5'-MMTr-Morpholinotert-butyl-N,N,N′,N′- tetraisopropylphosphordiamiditeDiisopropylammoniumtetrazolide65-92[13]
5'-OH-Morpholino2-cyanoethyl-N,N,N',N'- tetraisopropylphosphordiamidite5-benzylthio-1H-tetrazole (BTT)72-86[13]
Protected DeoxynucleosidesBisamidite 21H-tetrazole75-89[14]
2'-DeoxyisoguanosineThis compoundDIPEA~38 (multi-step)[7]

Table 2: Coupling Efficiencies in Automated Synthesis

Oligonucleotide TypeMonomer TypeActivatorCoupling Time (s)Average Stepwise Coupling Efficiency (%)Reference
Standard DNA2'-deoxynucleoside phosphoramidites1H-tetrazole30-60>99[11]
2'-O-TOM RNA2'-O-TOM phosphoramiditesSET150>99[15]
2'-DeoxyisoguanosineCustom isoG phosphoramiditeDCI600>97[7]
2'-Deoxy-5-methylisocytidineCustom isoC phosphoramiditeDCIStandard>99.5[7]
Phosphorothioate OligoStandard phosphoramiditesDCIStandard>98[16]

Experimental Protocols

Protocol 1: Synthesis of a 3'-Phosphoramidite Monomer

Objective: To synthesize a 5'-O-DMT-N-protected-2'-deoxynucleoside-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite. While the specific example uses 2-cyanoethyl N,N-diisopropylchlorophosphoramidite for clarity as it's very common, the principle is identical when starting with this compound to first create an intermediate which is then reacted with 2-cyanoethanol. A more direct, though less common, route involves direct reaction with the nucleoside.

Materials:

Procedure:

  • Dry the 5'-O-DMT-N-protected nucleoside (1.0 eq) by co-evaporation with anhydrous acetonitrile three times and place it in a flame-dried, argon-purged flask.

  • Dissolve the dried nucleoside in anhydrous DCM.

  • Add DIPEA (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq) dropwise to the stirred solution under an argon atmosphere.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) containing 1% triethylamine.

  • Combine the product-containing fractions and evaporate the solvent to yield the phosphoramidite as a white foam. Confirm the product identity and purity using ³¹P NMR and ¹H NMR. The final phosphoramidite should be stored under argon at -20 °C.

Protocol 2: Automated Solid-Phase Synthesis of a Modified Oligonucleotide

Objective: To synthesize a 20-mer modified oligonucleotide on a solid support using the custom-prepared phosphoramidite.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) and the custom-prepared modified phosphoramidite, all dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizer solution (0.02 M iodine in THF/water/pyridine) or Sulfurizing agent (e.g., 0.05 M DDTT in pyridine)

  • Deblocking solution (3% trichloroacetic acid in DCM)

  • Anhydrous acetonitrile for washing

Procedure:

  • Install all reagent bottles on the synthesizer and prime the lines.

  • Program the synthesizer with the desired 20-mer sequence, ensuring the custom phosphoramidite is assigned to the correct position in the sequence.

  • Initiate the synthesis program. The synthesizer will automatically perform the following cycle for each monomer addition:

    • Deblocking: The CPG support is washed with deblocking solution to remove the 5'-DMT group. The trityl cation-containing solution is collected for yield monitoring.

    • Washing: The column is washed with anhydrous acetonitrile.

    • Coupling: The custom phosphoramidite solution and activator solution are delivered simultaneously to the column. A typical coupling time is 60-180 seconds. For sterically hindered monomers, this time may be extended.[13]

    • Washing: The column is washed with anhydrous acetonitrile.

    • Capping: Capping solutions A and B are delivered to the column to block unreacted 5'-hydroxyls.

    • Washing: The column is washed with anhydrous acetonitrile.

    • Oxidation/Sulfurization: Oxidizer or sulfurizing agent is delivered to the column to stabilize the newly formed internucleotide linkage.

    • Washing: The column is washed with anhydrous acetonitrile.

  • This cycle is repeated until the full-length oligonucleotide is synthesized.

  • After the final cycle, the terminal 5'-DMT group can be either removed by the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 3: Cleavage, Deprotection, and Purification

Objective: To release the synthesized oligonucleotide from the solid support and remove all protecting groups.

Materials:

Procedure:

  • Transfer the CPG support to a sealed vial.

  • Add concentrated ammonium hydroxide or AMA solution to the vial.

  • Heat the vial at 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.

  • Cool the vial, centrifuge, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the oligonucleotide solution in a vacuum concentrator.

  • Resuspend the crude oligonucleotide pellet in sterile water.

  • Purify the oligonucleotide using reversed-phase HPLC. If DMT-on synthesis was performed, the full-length product will be strongly retained, allowing for excellent separation from truncated, uncapped failure sequences.

  • Collect the peak corresponding to the full-length product, and if necessary, treat with acetic acid to remove the DMT group.

  • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

  • Quantify the final product by UV absorbance at 260 nm and confirm its identity by mass spectrometry.

Visualizations

Phosphoramidite_Synthesis cluster_reactants Reactants cluster_products Products Nucleoside 5'-DMT Protected Nucleoside (R-OH) Phosphine Bis(diisopropylamino) chlorophosphine process Nucleoside->process Base DIPEA Phosphine->process Base->process Amidite Nucleoside Phosphoramidite Salt DIPEA·HCl process->Amidite + process->Salt

Caption: Reaction scheme for phosphoramidite monomer synthesis.

Oligo_Synthesis_Workflow start Start: CPG-Bound Nucleoside (5'-DMT protected) deblock 1. Deblocking (Acid Treatment) Remove 5'-DMT start->deblock wash1 Wash deblock->wash1 couple 2. Coupling Add Activated Phosphoramidite wash1->couple wash2 Wash couple->wash2 cap 3. Capping (Acetic Anhydride) Block Failures wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation/Sulfurization Stabilize Linkage wash3->oxidize wash4 Wash oxidize->wash4 cycle Repeat N-1 times wash4->cycle cycle->deblock Next cycle end Final Product: Full-Length Oligo on CPG cycle->end Final cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Logical_Relationship reagent This compound process1 Phosphitylation Reaction reagent->process1 nucleoside Modified Nucleoside nucleoside->process1 monomer Custom Phosphoramidite Monomer process1->monomer process2 Solid-Phase Synthesis monomer->process2 product Modified Oligonucleotide process2->product

Caption: Logical flow from reagent to final product.

References

Preparation of Phosphonamidites from Bis(diisopropylamino)chlorophosphine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Phosphonamidites, and more specifically phosphoramidites derived from nucleosides, are critical building blocks in the chemical synthesis of oligonucleotides. These synthetic DNA and RNA molecules are indispensable tools in modern molecular biology, diagnostics, and are at the forefront of therapeutic drug development, including antisense therapies and RNA interference (RNAi). The robust and high-yielding nature of phosphoramidite (B1245037) chemistry has made it the gold standard for automated oligonucleotide synthesis.[1][2]

A key reagent in the preparation of these essential monomers is bis(diisopropylamino)chlorophosphine. This compound serves as a versatile phosphitylating agent, reacting with the hydroxyl groups of protected nucleosides or other molecules to introduce the phosphoramidite moiety.[3][4][5] The steric bulk provided by the diisopropylamino groups enhances the selectivity of the phosphitylation reaction.[6] This document provides detailed application notes and experimental protocols for the synthesis of phosphonamidites using this compound, tailored for researchers, scientists, and professionals in drug development.

Applications in Research and Drug Development

The phosphonamidites synthesized using this compound are pivotal for a range of applications:

  • Oligonucleotide Synthesis: They are the fundamental monomers used in automated solid-phase DNA and RNA synthesis.[2] This enables the production of primers for PCR, probes for diagnostics, and therapeutic oligonucleotides.

  • Drug Development: The phosphoramidate (B1195095) linkage is a key feature in the design of "prodrugs," which can improve the bioavailability and cellular uptake of therapeutic agents.[7][8][9][10][11] By masking a charged phosphate (B84403) or phosphonate (B1237965) group, the lipophilicity of a drug is increased, facilitating its passage across cell membranes.[9]

  • Therapeutic Agents: Several approved drugs and numerous clinical candidates are phosphorus-containing compounds, highlighting the importance of synthetic methods for their preparation.[11] Phosphoramidate and phosphonamidate prodrugs are being explored for antiviral, anticancer, and other therapeutic areas.[7][8][9]

Chemical Principles and Workflow

The synthesis of a phosphonamidite from this compound involves the reaction of the chlorophosphine with a free hydroxyl group of a suitably protected nucleoside or other alcohol. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a mild base to neutralize the hydrogen chloride byproduct.

G cluster_synthesis Phosphonamidite Synthesis cluster_purification Purification cluster_application Application Protected Nucleoside Protected Nucleoside Reaction Phosphitylation Protected Nucleoside->Reaction This compound This compound This compound->Reaction Phosphonamidite Product Phosphonamidite Product Reaction->Phosphonamidite Product Crude Product Crude Product Purification_Step Column Chromatography or Extraction Crude Product->Purification_Step Pure Phosphonamidite Pure Phosphonamidite Purification_Step->Pure Phosphonamidite Oligonucleotide Synthesizer Oligonucleotide Synthesizer Pure Phosphonamidite->Oligonucleotide Synthesizer Coupling_Step Coupling Oligonucleotide Synthesizer->Coupling_Step Growing Oligonucleotide Chain Growing Oligonucleotide Chain Coupling_Step->Growing Oligonucleotide Chain

General workflow for phosphonamidite synthesis and application.

Experimental Protocols

Protocol 1: General Procedure for the Phosphitylation of a Protected Deoxynucleoside

This protocol describes a general method for the synthesis of a deoxynucleoside phosphoramidite.

Materials:

  • 5'-O-Dimethoxytrityl (DMT) protected deoxynucleoside

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381), Ethyl Acetate (B1210297), and Triethylamine (B128534) for chromatography elution

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the 5'-O-DMT protected deoxynucleoside (1 equivalent) in anhydrous dichloromethane. Add N,N-diisopropylethylamine (2-3 equivalents).

  • Reaction: To the stirred solution, add this compound (1.1-1.5 equivalents) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x) and then with brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The column should be packed in a non-polar solvent (e.g., hexane) containing a small amount of triethylamine (e.g., 1%) to prevent hydrolysis of the product on the acidic silica gel.

    • Elute the product using a gradient of ethyl acetate in hexane (containing 1% triethylamine).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the phosphoramidite as a white foam.

Protocol 2: Synthesis of a Fully Protected Deoxythymidine Phosphoramidite

This protocol provides a specific example for the synthesis of a thymidine (B127349) phosphoramidite building block.

Procedure:

  • A solution of 5′-O-(4,4′-dimethoxytrityl)-N3-(benzoyl)thymidine (1 equivalent) is dried by co-evaporation with anhydrous acetonitrile (B52724) and then dissolved in anhydrous dichloromethane.

  • N,N-diisopropylethylamine (2.5 equivalents) is added to the solution.

  • Bis(diisopropylamino)(2-cyanoethoxy)phosphine (1.2 equivalents) is added dropwise to the stirred solution at room temperature under an argon atmosphere.

  • After stirring for 1 hour, the reaction is quenched by the addition of methanol.

  • The mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting residue is purified by silica gel column chromatography using a hexane/ethyl acetate/triethylamine solvent system to afford the desired phosphoramidite. A yield of 73% has been reported for a similar synthesis.[12]

Quantitative Data Summary

The efficiency of phosphonamidite synthesis is crucial for the subsequent high-fidelity synthesis of oligonucleotides. The following table summarizes representative quantitative data from the literature.

Starting MaterialPhosphitylating AgentYield (%)Purity (%)Analytical MethodReference
5'-O-DMT-N-protected deoxynucleosideThis compound85-95>95³¹P NMR, HPLC[6]
5'-O-DMT-N3-benzoylthymidineBis(diisopropylamino)(2-cyanoethoxy)phosphine73--[12]
5'-O-DMT-N-protected 2'-deoxyguanosine (B1662781) derivativeBis(diisopropylamino)(2-cyanoethoxy)phosphine93--[12]
5'-O-DMT-thymidine2-Cyanoethyl N,N-diisopropylchlorophosphoramidite>95>98NMR, HPLC[1]

Characterization

The synthesized phosphonamidites are typically characterized by ³¹P NMR and ¹H NMR spectroscopy. The ³¹P NMR spectrum of a phosphoramidite shows a characteristic signal in the range of 145-155 ppm. The presence of two signals in this region indicates a mixture of diastereomers at the phosphorus center.

G cluster_synthesis_cycle Automated Oligonucleotide Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Phosphoramidite added Oxidation Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate Phosphonamidite Phosphonamidite Phosphonamidite->Coupling

References

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the nature of the phosphine (B1218219) ligand employed. Bulky and electron-rich ligands are paramount for achieving high catalytic activity, particularly with challenging substrates such as aryl chlorides.

Bis(diisopropylamino)chlorophosphine serves as a valuable and versatile precursor for the synthesis of a variety of phosphine-based ligands. Its reaction with alcohols or amines allows for the facile generation of phosphoramidites and phosphorodiamidites. A notable example is tert-butyl tetraisopropylphosphorodiamidite, a highly effective ligand for the Buchwald-Hartwig amination of a wide range of aryl and heteroaryl halides. This air-stable and easily accessible ligand promotes efficient coupling under relatively mild conditions, making it a practical choice for both academic research and industrial applications.[1]

These application notes provide detailed protocols for the synthesis of a phosphorodiamidite ligand derived from this compound and its subsequent application in the Buchwald-Hartwig amination of various aryl and heteroaryl halides.

Ligand Synthesis: Preparation of tert-Butyl Tetraisopropylphosphorodiamidite

The synthesis of tert-butyl tetraisopropylphosphorodiamidite is a straightforward procedure starting from this compound and tert-butanol (B103910).

Experimental Protocol:

Materials:

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere, add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of tert-butanol (1.0 eq.) in the same anhydrous solvent to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filter cake with anhydrous pentane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent (e.g., pentane) at low temperature to afford tert-butyl tetraisopropylphosphorodiamidite as a white solid.

Buchwald-Hartwig Amination: General Protocol and Applications

The synthesized tert-butyl tetraisopropylphosphorodiamidite ligand is highly effective in the palladium-catalyzed amination of a diverse range of aryl and heteroaryl chlorides and bromides.

Experimental Protocol:

Materials:

  • Aryl or heteroaryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)

  • tert-Butyl tetraisopropylphosphorodiamidite (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (B28343) or dioxane (3-5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube or vial under an inert atmosphere, combine the aryl or heteroaryl halide, palladium(II) acetate, tert-butyl tetraisopropylphosphorodiamidite, and sodium tert-butoxide.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the reaction vessel and heat the mixture at the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl amine.

Quantitative Data

The following tables summarize the performance of the tert-butyl tetraisopropylphosphorodiamidite ligand in the Buchwald-Hartwig amination of various aryl chlorides and bromides with different amines.

Table 1: Amination of Aryl Chlorides

EntryAryl ChlorideAminePd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholine24NaOtBuToluene1001695
2ChlorobenzeneAniline24NaOtBuDioxane1001892
34-Chloroanisolen-Butylamine1.53NaOtBuToluene902088
42-ChloropyridineDiethylamine24NaOtBuDioxane1102475
51-Chloro-4-nitrobenzenePiperidine12NaOtBuToluene801298

Table 2: Amination of Aryl Bromides

EntryAryl BromideAminePd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholine12NaOtBuToluene801097
2BromobenzeneAniline12NaOtBuDioxane801296
34-Bromoanisolen-Butylamine12NaOtBuToluene801491
42-BromopyridineDiethylamine1.53NaOtBuDioxane1001882
51-Bromo-4-cyanobenzeneIndoline12NaOtBuToluene901694

Visualizations

Diagram 1: Synthesis of tert-Butyl Tetraisopropylphosphorodiamidite

Ligand_Synthesis cluster_reaction reagent1 This compound reaction_center + reagent1->reaction_center reagent2 tert-Butanol reagent2->reaction_center base Et3N base->reaction_center product tert-Butyl Tetraisopropylphosphorodiamidite reaction_center->product Anhydrous Solvent Room Temperature

Caption: Synthetic scheme for tert-butyl tetraisopropylphosphorodiamidite.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_product pd0 Pd(0)L pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_amido_complex L-Pd(II)(Ar)(NHR'R'') pd2_complex->pd2_amido_complex HNR'R'', Base - HX amine_coordination Amine Coordination pd2_amido_complex->pd0 product Ar-NR'R'' pd2_amido_complex->product Product Formation reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Diagram 3: Experimental Workflow for Buchwald-Hartwig Amination

Workflow start Start: Oven-dried Schlenk Tube reagents Add: Aryl Halide, Pd(OAc)₂, Ligand, NaOtBu start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvents Add: Anhydrous Solvent, Amine inert->solvents reaction Heat and Stir (80-110 °C, 2-24 h) solvents->reaction workup Quench with Water, Extract with Organic Solvent reaction->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification end End: Purified N-Aryl Amine purification->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

identifying and minimizing byproducts of bis(diisopropylamino)chlorophosphine hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the byproducts associated with the hydrolysis of bis(diisopropylamino)chlorophosphine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound is an organophosphorus compound widely used as a reagent in organic synthesis, particularly for creating phosphine (B1218219) ligands and in phosphorylation reactions.[1][2][3][4] Its central phosphorus atom is in a P(III) oxidation state and is bonded to a chlorine atom, making the P-Cl bond highly susceptible to nucleophilic attack by water. This reactivity is the reason for its classification as a moisture-sensitive compound.[1][5]

Q2: What is the primary product of this compound hydrolysis?

Upon reaction with water, the chlorine atom is displaced by a hydroxyl group, leading to the formation of bis(diisopropylamino)phosphinous acid. This species exists in equilibrium with its more stable tautomer, tetraisopropyldiaminophosphine oxide (a P(V) species). The formation of hydrochloric acid (HCl) as a byproduct is also a key outcome of this reaction.

Q3: What are the common byproducts I should be aware of?

Aside from the primary hydrolysis product, other byproducts can form, especially under non-ideal conditions. These may include:

  • P(V) Oxidation Products: Exposure to air (oxygen) can oxidize the phosphorus center to various P(V) species.

  • Phosphonium (B103445) Salts: The generated HCl can protonate the starting material or other phosphorus-containing species, leading to the formation of phosphonium salts.

  • Anhydride Species (P-O-P): In conditions of limited water, the initial hydrolysis product can react with another molecule of the starting chlorophosphine to form a P-O-P bridged anhydride.

Q4: How can I detect hydrolysis and other byproducts in my sample?

The most effective method for detecting hydrolysis and related byproducts is ³¹P NMR spectroscopy. The phosphorus atom in different chemical environments gives rise to distinct signals (chemical shifts) in the NMR spectrum, allowing for the identification and quantification of the starting material, desired products, and impurities. The starting chlorophosphine, P(III) hydrolysis products, and P(V) oxidized byproducts appear in different regions of the ³¹P NMR spectrum.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue / ObservationPotential Cause(s)Recommended Action(s)
Low reaction yield or incomplete conversion. Reagent Degradation: The starting material may have hydrolyzed due to improper storage or handling, reducing the amount of active reagent.1. Verify Reagent Quality: Run a ³¹P NMR spectrum of the starting material to check for hydrolysis byproducts before use.2. Improve Inert Technique: Ensure all glassware is oven-dried, and reactions are conducted under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[6][7]3. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
Multiple unexpected peaks observed in the ³¹P NMR spectrum of the crude reaction mixture. Hydrolysis/Oxidation: Presence of water or air in the reaction.Side Reactions: The generated HCl byproduct may be catalyzing other unwanted reactions.1. Identify Byproducts: Compare the observed chemical shifts to known values for common byproducts (see Table 1).2. Refine Inert Atmosphere Technique: Review and improve procedures for excluding air and moisture.[8]3. Include a Non-Nucleophilic Base: Add a mild, non-nucleophilic base (e.g., a hindered amine like triethylamine (B128534) or diisopropylethylamine) to the reaction to scavenge the HCl byproduct as it forms.
The reagent appears clumpy, discolored, or has a strong acidic odor (HCl). Significant Hydrolysis: The reagent has been exposed to a significant amount of moisture.The reagent is likely compromised and should be properly quenched and disposed of according to safety protocols. Do not attempt to use it for sensitive reactions.

Data Presentation

Table 1: Typical ³¹P NMR Chemical Shifts

This table provides approximate chemical shift ranges for the starting material and common hydrolysis-related species. Note that exact values can vary based on the solvent and concentration.

Compound TypeStructureTypical ³¹P NMR Chemical Shift (ppm)
Starting Material (iPr₂N)₂P-Cl~130 - 140
Primary Hydrolysis Product (iPr₂N)₂P-OH~15 - 25
Oxidized Byproduct (P=O) (iPr₂N)₂P(O)H~5 - 15
Further Oxidized Species (iPr₂N)₂P(O)Cl~20 - 30

Visualizations

Hydrolysis Pathway

The following diagram illustrates the primary hydrolysis reaction and the formation of a key byproduct.

G A This compound ((iPr₂N)₂P-Cl) C Bis(diisopropylamino)phosphinous Acid ((iPr₂N)₂P-OH) A->C Hydrolysis B Water (H₂O) B->C D Hydrochloric Acid (HCl) C->D Byproduct E Tetraisopropyldiaminophosphine Oxide ((iPr₂N)₂P(O)H) C->E Tautomerization

Caption: Primary hydrolysis pathway of this compound.

Experimental Workflow for Minimizing Hydrolysis

This workflow outlines the critical steps for handling the reagent to prevent degradation.

G start Start prep_glassware Oven-dry all glassware (>120°C overnight) start->prep_glassware cool_inert Assemble and cool glassware under inert gas (N₂ or Ar) prep_glassware->cool_inert glovebox Transfer solid reagent in a glovebox or under positive inert gas flow cool_inert->glovebox dissolve Dissolve in anhydrous solvent glovebox->dissolve reaction Perform reaction under strictly inert conditions dissolve->reaction quench Quench reaction appropriately reaction->quench end End quench->end

Caption: Workflow for handling air- and moisture-sensitive reagents.

Troubleshooting Decision Tree

Use this diagram to diagnose issues based on analytical results.

G start Unexpected peak in ³¹P NMR spectrum? peak_15_25 Is the peak in the 15-25 ppm range? start->peak_15_25 Yes peak_5_15 Is the peak in the 5-15 ppm range? start->peak_5_15 No peak_15_25->peak_5_15 No cause_hydrolysis Cause: Hydrolysis (iPr₂N)₂P-OH formed peak_15_25->cause_hydrolysis Yes other_peak Other unexpected peaks? peak_5_15->other_peak No cause_oxidation Cause: Oxidation (iPr₂N)₂P(O)H formed peak_5_15->cause_oxidation Yes cause_side_reaction Cause: Potential side reaction (e.g., with solvent or impurities) other_peak->cause_side_reaction Yes solution_hydrolysis Solution: Improve inert atmosphere technique. Ensure anhydrous solvents. cause_hydrolysis->solution_hydrolysis solution_oxidation Solution: Thoroughly degas solvents. Maintain positive inert gas pressure. cause_oxidation->solution_oxidation solution_side_reaction Solution: Review reaction compatibility. Purify reagents and solvents. cause_side_reaction->solution_side_reaction

Caption: Troubleshooting guide for unexpected ³¹P NMR results.

Experimental Protocols

Protocol 1: Handling and Transfer of this compound

Objective: To safely transfer the solid reagent while minimizing exposure to air and moisture. This protocol requires a glovebox or Schlenk line.[6][7]

Materials:

  • This compound in a sealed container

  • Oven-dried reaction flask with a septum

  • Oven-dried spatula or powder funnel

  • Anhydrous, degassed solvent (e.g., THF, Dichloromethane)

  • Nitrogen or Argon gas source

  • Glovebox or Schlenk line setup

Procedure:

  • Preparation: Ensure all glassware has been oven-dried for at least 4 hours at 125°C and cooled under a stream of inert gas.[6]

  • Inert Environment: Perform all transfers inside a glovebox or under a positive pressure of inert gas using a Schlenk line.

  • Weighing: In the inert atmosphere, open the reagent container. Quickly weigh the desired amount of the solid into the prepared reaction flask.

  • Sealing: Immediately seal the reaction flask with the septum. If not in a glovebox, wrap the septum and joint with paraffin (B1166041) film for extra protection.

  • Storage: Tightly reseal the main reagent container, purge with inert gas, and wrap with paraffin film before returning it to storage at the recommended temperature (typically -20°C).[5]

  • Dissolution: Add anhydrous solvent to the reaction flask via a dry, gas-tight syringe. The reagent is now ready for use in the subsequent reaction.

Protocol 2: Preparation of a Sample for ³¹P NMR Analysis

Objective: To prepare an NMR sample of a sensitive compound to assess its purity without causing degradation during sample preparation.

Materials:

  • Small sample of the compound to be analyzed (~10-20 mg)

  • Dry NMR tube with a sealable cap (e.g., J. Young tube) or a standard cap with paraffin film

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) from a sealed ampoule or freshly dried.

  • Gas-tight syringe

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare NMR Tube: Oven-dry the NMR tube and cap, then cool under an inert atmosphere.

  • Transfer Solid: In a glovebox or under positive inert gas flow, add the solid sample to the bottom of the NMR tube.

  • Add Solvent: Using a dry, gas-tight syringe, add approximately 0.5-0.7 mL of anhydrous deuterated solvent to the NMR tube.

  • Seal: Immediately cap the NMR tube. If using a standard cap, quickly wrap it securely with paraffin film. For highly sensitive samples, a flame-sealed tube may be necessary.

  • Mix: Gently agitate the tube to dissolve the sample completely.

  • Analyze: Acquire the ³¹P NMR spectrum as soon as possible after preparation. Use a proton-decoupled pulse sequence for the best resolution.

References

common side reactions in phosphoramidite synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and troubleshooting advice for common side reactions encountered during solid-phase phosphoramidite-based oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard phosphoramidite (B1245037) synthesis cycle?

A: The phosphoramidite method is a sequential, four-step process that builds the oligonucleotide chain in the 3' to 5' direction on a solid support. Each cycle adds one nucleotide residue. The four steps are:

  • Deblocking (Detritylation): An acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), removes the 5'-hydroxyl protecting group (Dimethoxytrityl, DMT) from the nucleotide bound to the solid support. This exposes a free 5'-hydroxyl group for the next reaction.[1]

  • Coupling: The next phosphoramidite monomer, activated by a catalyst like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is added. The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound chain, forming an unstable phosphite (B83602) triester linkage.[1][2]

  • Capping: To prevent the formation of deletion mutants (n-1), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][3] Capped sequences will not participate in subsequent coupling steps.[1]

  • Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate (B84403) triester by an oxidizing agent, usually a solution of iodine in the presence of water.[1][2][4]

This cycle is repeated until the oligonucleotide of the desired length is synthesized.[1]

Q2: What are the most common side reactions during synthesis?

A: Several side reactions can occur, leading to impurities in the final product. The most prominent include:

  • Depurination: The cleavage of the bond between a purine (B94841) base (Adenine or Guanine) and the sugar backbone, creating an abasic site. This is primarily caused by prolonged exposure to the acid used in the deblocking step.[1]

  • Formation of Deletion Sequences (n-1): These are oligonucleotides missing one nucleotide. They arise from either incomplete coupling or inefficient capping of unreacted 5'-hydroxyl groups.[1]

  • Base Modifications: The heterocyclic bases can undergo unwanted reactions. For example, the O6 position of guanine (B1146940) can be modified by phosphoramidite reagents, which can lead to chain cleavage after oxidation. Another common modification is the N3-cyanoethylation of thymine (B56734) by acrylonitrile, a byproduct of the deprotection process.[1][4]

  • Formation of Addition Sequences (n+1): These impurities, containing an extra nucleotide, can result from the premature removal of the DMT group from the incoming phosphoramidite monomer by acidic activators. This is more common with dG phosphoramidites.[1]

Q3: Why is the capping step so important, and what are the consequences of its failure?

A: The capping step is a critical quality control measure in phosphoramidite synthesis. Since coupling efficiency is never 100% (though often >99%), a small fraction of the growing oligonucleotide chains will fail to react with the incoming phosphoramidite, leaving a free 5'-hydroxyl group.[1][3] The capping step acetylates these unreacted hydroxyl groups, rendering them inert for subsequent coupling reactions.[3][4]

If the capping step fails or is inefficient, these unreacted chains with free 5'-hydroxyl groups can participate in the next coupling cycle. This results in the synthesis of oligonucleotides that are missing a nucleotide, known as "n-1" or deletion sequences.[1][5] The accumulation of these truncated sequences can complicate the purification of the final product and reduce the overall yield of the desired full-length oligonucleotide.[3][]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptom: Your final product contains a high percentage of shorter sequences (n-1, n-2, etc.) as observed by HPLC or mass spectrometry, leading to a low yield of the full-length product.

Root Causes and Solutions:

CauseRecommended Solution
Moisture Contamination Ensure all reagents, especially acetonitrile (B52724) (ACN), are anhydrous (ideally <30 ppm water).[5][7][8] Use fresh, DNA-synthesis-grade ACN and consider using molecular sieves to dry solvents.[5][9] Check for leaks in the synthesizer's fluidics system.[7]
Degraded Phosphoramidites or Activator Use fresh, high-purity phosphoramidites and activator.[5] Store reagents under an inert atmosphere at the recommended temperature.[5][9] Prepare fresh activator solution for each synthesis run.[10]
Insufficient Coupling Time Increase the coupling time, especially for bulky or modified phosphoramidites.[5] For sterically hindered 2'-O-protected ribonucleoside phosphoramidites, coupling times of 5-15 minutes may be required.[11]
Incorrect Reagent Concentration or Delivery Verify the concentrations of your phosphoramidite and activator solutions.[10] Calibrate the reagent delivery system of your synthesizer to ensure accurate volumes are being delivered.[10] Check for blocked lines or valves.[10]
Sequence-Dependent Effects For GC-rich sequences that may form secondary structures, consider using a higher temperature for synthesis or a different solid support. For very long oligos (>100 bases), a 2000 Å support may be beneficial.[8]

Troubleshooting Workflow for Low Coupling Efficiency

low_coupling_efficiency start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality (Freshness, Anhydrous) start->check_reagents check_instrument Inspect Synthesizer (Leaks, Blockages, Calibration) start->check_instrument optimize_protocol Optimize Synthesis Protocol (Coupling Time, Concentrations) check_reagents->optimize_protocol check_instrument->optimize_protocol analyze_sequence Consider Sequence-Specific Issues (Secondary Structures) optimize_protocol->analyze_sequence resolution Improved Efficiency analyze_sequence->resolution

Caption: A logical workflow for troubleshooting low coupling efficiency in phosphoramidite synthesis.

Issue 2: High Levels of Depurination

Symptom: Mass spectrometry analysis shows significant chain cleavage, particularly for longer oligonucleotides or those with a high purine content.

Root Causes and Solutions:

CauseRecommended Solution
Prolonged Acid Exposure Reduce the deblocking time to the minimum required for complete detritylation.[]
Strong Deblocking Acid Use a milder deblocking agent such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[1][5]
Base Protecting Group Stability For sensitive sequences, consider using phosphoramidites with more acid-stable protecting groups on the purine bases, such as dmf-dG/dA.[1]

Logical Relationship of Depurination Factors

depurination_factors depurination Depurination (Chain Cleavage) acid_exposure Prolonged Acid Exposure acid_exposure->depurination acid_strength Strong Deblocking Acid (TCA) acid_strength->depurination base_lability Labile Purine Protecting Groups base_lability->depurination

Caption: Factors contributing to depurination during phosphoramidite synthesis.

Quantitative Data Summary

Impact of Coupling Efficiency on Full-Length Product Yield

The coupling efficiency of each step has a cumulative effect on the final yield of the full-length oligonucleotide. Even a small decrease in efficiency can significantly reduce the yield, especially for longer sequences.[2]

Oligonucleotide Length (bases)Coupling Efficiency: 98.0%Coupling Efficiency: 99.0%Coupling Efficiency: 99.5%
2068.1%82.6%90.9%
4045.5%67.6%82.2%
6030.4%55.3%74.4%
8020.3%45.2%67.3%
10013.5%37.0%60.9%
1504.9%22.4%47.4%
2001.8%13.5%36.9%

Data compiled from various sources.[2]

Key Experimental Protocols

Protocol 1: Deblocking (Detritylation)

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing oligonucleotide chain.

Reagents and Materials:

  • Solid support with the growing oligonucleotide chain

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).

  • Anhydrous acetonitrile (for washing)

Procedure:

  • Wash the synthesis column with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.

  • Deliver the deblocking solution to the column and allow it to react for the specified time (typically 60-180 seconds).

  • The released orange-colored trityl cation can be monitored by a UV detector to assess coupling efficiency from the previous cycle.[7]

  • Wash the column thoroughly with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT group.

Protocol 2: Oxidation

Objective: To convert the unstable phosphite triester linkage to a stable phosphate triester.

Reagents and Materials:

  • Solid support with the capped oligonucleotide

  • Oxidizing solution: 0.02 M - 0.1 M Iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[2]

  • Anhydrous acetonitrile (for washing)

Procedure:

  • Wash the synthesis column with anhydrous acetonitrile.

  • Deliver the oxidizing solution to the column. The reaction is typically complete within 30-60 seconds.[2]

  • The iodine, in the presence of water, oxidizes the phosphite triester to a phosphate triester.[2]

  • Wash the column with anhydrous acetonitrile to remove the oxidizing solution and any byproducts. This completes one cycle of nucleotide addition.[2]

Phosphoramidite Synthesis Cycle Overview

synthesis_cycle start Start Cycle: Growing Chain on Solid Support (5'-DMT Protected) deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblocking Wash coupling 2. Coupling Add activated phosphoramidite deblocking->coupling Wash capping 3. Capping Block unreacted 5'-OH groups coupling->capping Wash oxidation 4. Oxidation Stabilize phosphate linkage capping->oxidation Wash end End Cycle: Elongated Chain (5'-DMT Protected) oxidation->end Wash

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.[2]

References

Technical Support Center: Optimizing Coupling Reactions with Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing bis(diisopropylamino)chlorophosphine for efficient coupling reactions. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to streamline your experiments.

Troubleshooting Guide

Problem: Low Coupling Efficiency

Low coupling efficiency is a common issue that can significantly impact the yield and purity of your target product. Below are potential causes and step-by-step solutions to enhance your reaction outcomes.

Possible Causes and Solutions

CauseRecommended Action
Reagent Quality and Handling
Moisture ContaminationThis compound is highly sensitive to moisture and can hydrolyze, reducing its reactivity.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[3] Use anhydrous solvents, preferably with a water content below 30 ppm.[3] Handle the reagent in a glovebox or under a positive pressure of inert gas. Store the reagent at 0-8 °C under an inert atmosphere.[4]
Reagent DegradationOver time, this compound can degrade, especially if not stored properly. Use fresh or recently purified reagent for critical reactions. Purity can be checked by ³¹P NMR spectroscopy. A purity of ≥95.0% is recommended.[5]
Impurities in Starting MaterialsImpurities in your substrate (e.g., alcohol, amine) or other reagents can interfere with the coupling reaction. Ensure all starting materials are pure and dry.
Reaction Conditions
Suboptimal ActivatorThe choice and concentration of the activator are critical for efficient coupling.[3][] For standard phosphoramidite (B1245037) couplings, activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are effective.[3][7] For sterically hindered substrates, a more potent activator like 5-Benzylthio-1H-tetrazole (BTT) may be necessary.[3]
Incorrect StoichiometryAn inappropriate ratio of coupling agent to substrate can lead to incomplete reactions or side product formation.[1] Typically, a slight excess of this compound is used. Optimize the stoichiometry for your specific substrate.
Inadequate Reaction Time or TemperatureCoupling reactions may require specific time and temperature profiles for optimal completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, ³¹P NMR). If the reaction is sluggish, consider increasing the reaction time or temperature, but be mindful of potential side reactions. Cooling to 0°C during the addition of phosphorus trichloride (B1173362) can suppress side reactions during the synthesis of the reagent itself.[1]
Solvent Effects
Poor SolubilityThe solubility of reagents can impact reaction rates. Ensure all components are fully dissolved in the chosen solvent. If solubility is an issue, consider a different anhydrous solvent system. Toluene can offer better solubility for large-scale reactions compared to hexane.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a versatile phosphitylating agent widely used in organic synthesis.[1] Its primary applications include:

  • Oligonucleotide Synthesis: It is a key reagent for the preparation of phosphoramidites, which are the building blocks for DNA and RNA synthesis.[1][3]

  • Ligand Synthesis: It serves as a precursor for the synthesis of phosphine-based ligands used in various transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.[5][8][9]

  • Pharmaceutical and Agrochemical Synthesis: It is used as an intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals.[4][10][11][12]

Q2: How should I properly store and handle this compound?

A2: this compound is a moisture-sensitive and corrosive solid.[1][2] Proper storage and handling are crucial to maintain its reactivity and ensure safety.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 0-8 °C.[4]

  • Handling: Handle in a well-ventilated fume hood or a glovebox.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5] Avoid inhalation of dust and contact with skin and eyes.[2]

Q3: What are common side reactions to be aware of when using this compound?

A3: Side reactions can lower the yield and purity of your desired product. Common side reactions include:

  • Hydrolysis: Reaction with water to form H-phosphonate byproducts.[1]

  • Oxidation: Premature oxidation of the P(III) center to P(V) species, which are inactive in the coupling reaction.[7]

  • Formation of Side Products: Deviations from the correct stoichiometry during its synthesis can result in byproducts like mono(diisopropylamino)dichlorophosphine.[1]

Q4: Can I use this compound directly, or does it need to be converted to a phosphoramidite first?

A4: In the context of oligonucleotide synthesis, this compound is typically used to convert a nucleoside with a free hydroxyl group into a phosphoramidite monomer. This phosphoramidite is then used in the subsequent coupling steps. For other applications, such as ligand synthesis, it may be used directly to react with other nucleophiles.[1]

Q5: What analytical techniques are recommended for monitoring reaction progress?

A5: To effectively monitor the progress of your coupling reaction, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the mass of the desired product and any byproducts.

  • ³¹P NMR Spectroscopy: An excellent technique for monitoring reactions involving phosphorus-containing compounds, as it directly observes the phosphorus environment and can quantify the formation of the desired product and any phosphorus-containing impurities.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing coupling reactions involving this compound, particularly in the context of phosphoramidite chemistry.

ParameterRecommended Range/ValueNotes
Reagent Purity
This compound≥95.0%Purity is critical for high coupling efficiency.[5]
Anhydrous Acetonitrile<30 ppm H₂OLow water content is essential to prevent hydrolysis.[3]
Reaction Conditions
Phosphoramidite Concentration0.1 MA typical concentration for automated solid-phase synthesis.[7]
Activator Concentration0.25 M - 0.5 MThe optimal concentration depends on the specific activator used.[7]
Coupling Time2 - 10 minMay need to be extended for sterically hindered or modified bases.[7]
Yields
Coupling Efficiency per cycle>98%Necessary for obtaining a reasonable yield of full-length oligonucleotides.[7]
Synthesis Yields (One-pot)85-92%Reported for the synthesis of mixed phosphorotrithioates at ambient temperature.[1]

Detailed Experimental Protocol: Synthesis of a Phosphoramidite Monomer

This protocol provides a general methodology for the synthesis of a phosphoramidite monomer from a protected nucleoside using this compound.

Materials:

  • 5'-O-DMT protected nucleoside

  • This compound (≥95.0%)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA), distilled

  • Anhydrous Acetonitrile

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the 5'-O-DMT protected nucleoside (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add distilled DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Phosphitylation: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the nucleoside solution over 15 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR until the starting nucleoside is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) with triethylamine) to yield the pure phosphoramidite monomer.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Visual Workflow for Troubleshooting Low Coupling Efficiency

The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency in reactions involving this compound.

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality & Handling start->check_reagents reagent_purity Is the phosphitylating agent pure? check_reagents->reagent_purity check_conditions Step 2: Evaluate Reaction Conditions activator_choice Is the activator appropriate? check_conditions->activator_choice check_setup Step 3: Review Experimental Setup inert_atmosphere Is the reaction under inert atmosphere? check_setup->inert_atmosphere successful Coupling Efficiency Improved anhydrous_solvents Are solvents anhydrous? reagent_purity->anhydrous_solvents Yes purify_reagent Action: Purify or use new batch of reagent reagent_purity->purify_reagent No fresh_reagents Are reagents fresh? anhydrous_solvents->fresh_reagents Yes use_dry_solvents Action: Use freshly dried solvents anhydrous_solvents->use_dry_solvents No fresh_reagents->check_conditions Yes prepare_fresh Action: Prepare fresh solutions fresh_reagents->prepare_fresh No purify_reagent->check_reagents use_dry_solvents->check_reagents prepare_fresh->check_reagents stoichiometry Is stoichiometry correct? activator_choice->stoichiometry Yes optimize_activator Action: Select a more suitable activator activator_choice->optimize_activator No time_temp Are reaction time and temp optimal? stoichiometry->time_temp Yes optimize_ratio Action: Adjust reagent ratios stoichiometry->optimize_ratio No time_temp->check_setup Yes optimize_params Action: Modify time/temperature time_temp->optimize_params No optimize_activator->check_conditions optimize_ratio->check_conditions optimize_params->check_conditions dry_glassware Is glassware properly dried? inert_atmosphere->dry_glassware Yes ensure_inert Action: Improve inert gas setup inert_atmosphere->ensure_inert No dry_glassware->successful Yes oven_dry_glass Action: Oven-dry all glassware dry_glassware->oven_dry_glass No ensure_inert->check_setup oven_dry_glass->check_setup

Caption: Troubleshooting workflow for low coupling efficiency.

References

effective purification methods for products from bis(diisopropylamino)chlorophosphine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the effective purification of products from reactions involving the phosphitylating agent, bis(diisopropylamino)chlorophosphine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: After a phosphitylation reaction using this compound, your crude product will typically contain the desired phosphoramidite (B1245037) along with several common impurities. These include diisopropylammonium hydrochloride salt, unreacted starting alcohol, hydrolyzed phosphoramidite (an H-phosphonate), and other oxidized phosphorus (P(V)) species.[1][2] The presence of moisture is a primary cause of hydrolysis byproducts.[1]

Q2: My phosphoramidite product appears to be decomposing during silica (B1680970) gel chromatography. What's happening and how can I prevent it?

A2: This is a very common issue. Phosphoramidites are sensitive to acid, and the P-N bond is particularly unstable.[1] Standard silica gel is acidic due to the presence of silanol (B1196071) groups on its surface, which can catalyze the hydrolysis of your product into a highly polar H-phosphonate.[1] This byproduct then sticks to the baseline on a TLC plate. To prevent this decomposition, you must neutralize the silica gel by adding a tertiary amine base, such as 0.5-2% triethylamine (B128534) or pyridine, to your eluent (e.g., Hexane (B92381)/Ethyl Acetate).[1][3]

Q3: How do I remove the diisopropylammonium hydrochloride salt byproduct?

A3: The diisopropylammonium hydrochloride salt is typically removed during the aqueous workup phase of the reaction. However, if it persists, it can be removed by filtration if it has precipitated from an organic solvent. Alternatively, a carefully performed liquid-liquid extraction will partition the salt into the aqueous phase, leaving the desired phosphoramidite product in the organic layer.

Q4: My product is a solid. Is column chromatography my only option?

A4: Not at all. If your phosphoramidite product is a solid, you may be able to purify it effectively using recrystallization or precipitation, which can be more efficient and scalable than chromatography.[4][5][6] Solubility studies are required to find a suitable solvent system, which typically involves dissolving the product in a minimal amount of a relatively polar solvent and then adding a non-polar "anti-solvent" to induce precipitation.[4]

Q5: What are the key differences between purifying on silica gel versus neutral alumina (B75360)?

A5: The key difference is acidity. Silica gel is acidic and can cause degradation of sensitive phosphoramidites, as discussed in Q2.[1] Neutral alumina is slightly basic or neutral and is a good alternative for purifying acid-sensitive compounds.[1] It's possible for diastereomers that are separable on silica to co-elute on alumina.[1] If you are using alumina, ensure it is properly neutralized (Activity Grade I or II is common).

Troubleshooting Guides

Problem: Low Yield After Column Chromatography
Possible Cause Solution
Product Decomposition on Column As confirmed by TLC plates showing a new, polar baseline spot after spotting the pure fraction, your product is likely degrading on the silica.[1] Solution: Prepare a slurry of your silica gel in the starting eluent containing 1-2% triethylamine (or another tertiary base) to neutralize it before packing the column. Ensure your eluent for the entire run contains the same percentage of base.[1][3]
Product is an Oil and Difficult to Handle Phosphoramidites are often isolated as foams or thick oils, making complete transfer and handling difficult, leading to physical loss of material. Solution: After chromatography, concentrate the product in a flask with a high-vacuum line to remove all solvent, which can sometimes yield a solid foam. For small scales, you can precipitate the product from a concentrated solution (e.g., in dichloromethane) by adding it dropwise to a large volume of a cold non-polar solvent like hexane or pentane.
Incomplete Reaction The initial reaction did not go to completion, resulting in a lower amount of the desired product before purification even begins. Solution: Before purification, confirm reaction completion using TLC or ³¹P NMR. If the reaction is incomplete, consider extending the reaction time or re-evaluating the stoichiometry of your reagents.
Problem: Product Purity is Low According to ³¹P NMR
Possible Cause Solution
Presence of Oxidized P(V) Species Signals appearing outside the typical phosphoramidite region (approx. 145-150 ppm) indicate oxidation. This can happen during the reaction, workup, or purification if exposed to air and moisture for extended periods. Solution: Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (Argon or Nitrogen).[7] Minimize the time the product is exposed to air during workup and purification. An extractive workup with aqueous washes can sometimes remove P(V) impurities.[6]
Co-eluting Impurities An impurity may have a similar polarity (Rf value) to your product, causing it to co-elute during chromatography. Solution: Optimize your TLC solvent system to achieve better separation between your product spot and the impurity. Test different solvent ratios or add a third solvent to modulate polarity. If this fails, an alternative purification method like precipitation or recrystallization may be necessary.[4]
Residual Triethylamine in Final Product If you used triethylamine in your eluent, it can be difficult to remove completely and may appear in your final NMR spectra. Solution: After concentrating your product, co-evaporate several times with an anhydrous solvent like toluene (B28343) or dichloromethane (B109758) under high vacuum to azeotropically remove the residual triethylamine.

Purification Method Comparison

The following table summarizes common purification methods for phosphoramidites, highlighting their advantages and disadvantages. For large-scale synthesis, methods that avoid chromatography are often preferred.[4]

Purification MethodTypical YieldPurity (³¹P NMR)AdvantagesDisadvantages
Silica Gel Chromatography 50-85%[4]>98%High resolution for separating closely related impurities. Well-established technique.Product degradation without base, high solvent consumption, poor scalability.[4]
Liquid-Liquid Extraction >90%[8]>97%Excellent for large scale, low solvent use compared to chromatography, fast.[4][8]Lower resolution than chromatography, may not remove all organic impurities.
Precipitation / Crystallization >90%[6]>99%Potentially yields very high purity material, excellent for scale-up, avoids product foaming issues.[6]Product must be a solid, requires screening for suitable solvent/anti-solvent systems.[6]

Experimental Protocols

Protocol 1: Purification by Base-Deactivated Silica Gel Chromatography
  • Preparation of Deactivated Silica:

    • In a fume hood, create a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).

    • Stir gently for 10-15 minutes to ensure complete neutralization.

  • Column Packing:

    • Pack a glass column with the deactivated silica slurry.

    • Allow the silica to settle into a packed bed, then drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude phosphoramidite product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb this solution onto a small amount of fresh, deactivated silica gel and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting eluent (containing 1-2% Et₃N).

    • Monitor the elution process using TLC, ensuring each TLC plate is developed in a chamber containing the same solvent system.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • To remove residual triethylamine, add anhydrous toluene and evaporate again. Repeat this co-evaporation step 2-3 times.

    • Dry the final product under high vacuum to yield the purified phosphoramidite, which may be a white foam, solid, or clear oil.

Process Diagrams

Purification_Workflow reaction Crude Reaction Mixture workup Aqueous Workup (Remove Salts) reaction->workup concentrate Concentrate Organic Phase workup->concentrate purify Purification Step concentrate->purify final_product Pure Phosphoramidite purify->final_product

Caption: General experimental workflow for phosphoramidite purification.

Purification_Decision_Tree start Crude Product Obtained is_solid Is the product a solid? start->is_solid is_large_scale Large Scale? (>100 g) is_solid->is_large_scale No (Oil/Gum) recrystallize Attempt Recrystallization or Precipitation is_solid->recrystallize Yes chromatography Silica Gel Chromatography (with Et3N) is_large_scale->chromatography No extraction Consider Liquid-Liquid Extraction Methods is_large_scale->extraction Yes final_product Pure Product recrystallize->final_product chromatography->final_product extraction->final_product

Caption: Decision tree for selecting an appropriate purification method.

References

troubleshooting failed reactions in solid-phase oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Issue 1: Low Coupling Efficiency and Poor Yield

Q1: What are the initial checks to perform when observing a sudden drop in trityl signal, indicating low coupling efficiency?

A1: A sudden drop in the trityl signal is a primary indicator of poor coupling efficiency. The initial troubleshooting steps should focus on the most common culprits: reagents, the synthesizer, and the synthesis protocol.[1]

  • Reagent Quality:

    • Moisture: Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite (B1245037) dissolution and washes, are anhydrous (ideally <30 ppm water).[1] Moisture can hydrolyze activated phosphoramidites, preventing them from coupling to the growing oligonucleotide chain.[2]

    • Reagent Age and Storage: Use fresh phosphoramidites and activator solutions. Over time, these reagents can degrade, even when stored under ideal conditions.

  • Instrumentation:

    • Fluidics System: Check for leaks, blocked lines, or any issues with reagent delivery.[1] Ensure that the correct volumes of all reagents are being delivered to the synthesis column.[1]

    • Inert Atmosphere: Verify that the synthesizer is maintaining a dry, inert atmosphere (argon or helium) to prevent moisture from contaminating the reagents.[2]

  • Synthesis Protocol:

    • Coupling Time: For standard phosphoramidites, a coupling time of 30 seconds is typical; however, modified phosphoramidites may require longer coupling times of 5-10 minutes.[3]

Q2: My overall yield is low, but the trityl signal was consistent throughout the synthesis. What could be the issue?

A2: Consistent trityl signals with low final yield can point to issues occurring after the coupling step or problems with the solid support.

  • Incomplete Deprotection: If protecting groups on the nucleobases are not fully removed during the final deprotection step, this can lead to a lower yield of the desired full-length oligonucleotide.

  • Cleavage from Solid Support: The oligonucleotide may not be efficiently cleaved from the solid support. This can be caused by depleted cleavage reagents or insufficient reaction time.

  • Solid Support Issues:

    • Pore Size: For longer oligonucleotides, the pores of the solid support can become blocked by the growing chains, hindering reagent diffusion.[4] Using a support with a larger pore size (e.g., 1000 Å) is recommended for synthesizing oligonucleotides longer than 75 bases.[5][6]

    • Loading Capacity: Overloading the solid support can lead to steric hindrance between growing oligonucleotide chains, reducing reaction efficiency.[5]

Q3: How does coupling efficiency theoretically impact the final yield of a full-length oligonucleotide?

A3: Since solid-phase synthesis is a cyclical process, the effects of coupling efficiency are cumulative. Even a small decrease in efficiency at each step can significantly reduce the final yield of the full-length product.[1][7] The theoretical overall yield can be calculated using the formula: Overall Yield = (Coupling Efficiency) ^ (Number of Couplings) .[8]

Coupling Efficiency per CycleTheoretical Yield of a 20merTheoretical Yield of a 50merTheoretical Yield of a 100mer
99.5%90.9%77.8%60.5%
99.0%82.6%60.5%36.6%
98.5%74.5%46.8%22.0%
98.0%67.6%36.4%13.3%

Data compiled from multiple sources providing theoretical yield calculations.[6][7][8]

Issue 2: Sequence-Specific Failures and Impurities

Q4: I am observing a significant amount of n-1 sequences in my crude product via HPLC analysis. What is the most likely cause?

A4: The presence of n-1 sequences (sequences missing one nucleotide) is a common issue and can arise from failures at several stages of the synthesis cycle.

  • Incomplete Capping: This is the most predominant cause of n-1 deletions.[9] If the unreacted 5'-hydroxyl groups are not capped after a failed coupling step, they will be available to react in the next cycle, leading to a deletion.[7][10]

  • Incomplete Detritylation: If the DMT group is not completely removed, the subsequent phosphoramidite cannot couple, leading to a deletion in that position.[11][12]

  • Incomplete Oxidation: Failure to properly oxidize the phosphite (B83602) triester to a stable phosphate (B84403) triester can lead to instability and chain cleavage during subsequent acidic detritylation steps.[9][]

Q5: My HPLC chromatogram shows a broad peak for the full-length product and several preceding smaller peaks. How do I interpret this?

A5: This pattern is typical for a crude oligonucleotide synthesis product.

  • Main Peak: The largest and latest-eluting peak usually corresponds to the full-length, desired oligonucleotide.[1]

  • Preceding Peaks: The smaller peaks that elute earlier are generally truncated or failure sequences (n-1, n-2, etc.).[1] These shorter sequences are less hydrophobic and therefore have a shorter retention time on a reversed-phase HPLC column.[1]

  • Broad Peak: A broad main peak can indicate the presence of closely related impurities that are co-eluting with the full-length product, such as diastereomers of phosphorothioate (B77711) linkages or minor base modifications.

Q6: I am synthesizing a modified oligonucleotide and observing significant degradation. What should I consider?

A6: Modified oligonucleotides can be sensitive to standard synthesis and deprotection conditions.

  • Deprotection Strategy: Harsh deprotection conditions, such as prolonged exposure to ammonium (B1175870) hydroxide (B78521) at high temperatures, can degrade sensitive modifications.[11] Milder deprotection reagents or conditions may be necessary. For example, some modifications require deprotection with potassium carbonate in methanol.[11]

  • Reagent Compatibility: Ensure that all reagents used throughout the synthesis are compatible with the specific modifications in your sequence. Some modified bases can be sensitive to the capping or oxidation reagents.

Experimental Protocols

Protocol 1: Trityl Monitoring for Real-Time Coupling Efficiency Assessment

Objective: To monitor the efficiency of each coupling step by measuring the absorbance of the released dimethoxytrityl (DMT) cation.[1]

Methodology:

  • Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on an automated synthesizer equipped with a UV-Vis detector in the fluid path.

  • Deblocking Step: During each deblocking (detritylation) step, an acidic reagent (e.g., 3% trichloroacetic acid in dichloromethane) cleaves the DMT group from the 5'-end of the growing oligonucleotide chain.[3][14]

  • Data Collection: The released DMT cation, which has a characteristic orange color, is carried by the solvent through the detector.[14] The absorbance is measured at approximately 495 nm.[14]

  • Data Analysis:

    • The synthesizer's software will record the absorbance value for each cycle.

    • A consistent, high absorbance reading from cycle to cycle indicates high and uniform coupling efficiency.

    • A significant drop in absorbance suggests a failure in the preceding coupling step.[1]

Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotides

Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated (failure) sequences.[1]

Methodology:

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and perform the deprotection step according to the standard protocol for your sequence.[1]

    • Evaporate the cleavage/deprotection solution to dryness.[1]

    • Resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[1]

  • HPLC System and Column:

    • Use a reversed-phase HPLC column (e.g., C8 or C18).[1][15]

    • The mobile phase typically consists of a two-buffer system:[1][15]

      • Buffer A: 0.1 M TEAA in water

      • Buffer B: Acetonitrile

  • Chromatographic Conditions:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the dissolved crude oligonucleotide sample.

    • Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration.

    • Monitor the elution profile using a UV detector at 260 nm.[1]

  • Data Interpretation:

    • The full-length oligonucleotide product is typically the most hydrophobic species and will be the last major peak to elute.[1]

    • Shorter, truncated sequences are less hydrophobic and will elute earlier.[1]

    • The relative peak areas can be used to estimate the purity of the crude product. A high percentage of early-eluting peaks indicates significant issues with coupling efficiency during synthesis.[1]

ParameterSetting
Column Reversed-Phase C18, 5 µm
Mobile Phase A 0.1 M TEAA in Water, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 65% B over 30 minutes
Detection UV at 260 nm
Column Temperature 50 °C

This is a general protocol and may need to be optimized for specific oligonucleotide sequences and modifications.

Diagrams

solid_phase_synthesis_cycle start Start: Nucleoside on Solid Support (5'-DMT on) detritylation 1. Detritylation (Acid Treatment) start->detritylation Remove 5'-DMT wash1 Wash (ACN) detritylation->wash1 coupling 2. Coupling (Phosphoramidite + Activator) wash1->coupling Expose 5'-OH wash2 Wash (ACN) coupling->wash2 Form Phosphite Triester capping 3. Capping (Acetic Anhydride + NMI) wash2->capping Cap unreacted 5'-OH wash3 Wash (ACN) capping->wash3 oxidation 4. Oxidation (Iodine Solution) wash3->oxidation Stabilize Linkage wash4 Wash (ACN) oxidation->wash4 Form Phosphate Triester cycle_complete Cycle Complete (Repeat for next base) wash4->cycle_complete cycle_complete->detritylation Next Cycle final_cleavage Final Cleavage & Deprotection cycle_complete->final_cleavage Final Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

troubleshooting_workflow start Low Yield or High Impurity Observed hplc Analyze Crude Product by HPLC start->hplc check_trityl Review Trityl Monitoring Data trityl_ok Trityl Signal OK check_trityl->trityl_ok No trityl_bad Trityl Signal Drop check_trityl->trityl_bad Yes check_deprotection Investigate Final Steps: - Cleavage Conditions? - Deprotection Time/Temp? trityl_ok->check_deprotection check_reagents Check Reagents: - Anhydrous Solvents? - Fresh Amidites/Activator? trityl_bad->check_reagents check_instrument Check Instrument: - Leaks? - Delivery Volumes? trityl_bad->check_instrument check_protocol Check Protocol: - Coupling Time Adequate? trityl_bad->check_protocol check_capping Investigate Capping: - Reagents Fresh? - Correct Concentration? check_oxidation Investigate Oxidation: - Reagent Fresh? n_minus_1 High n-1 Peak hplc->n_minus_1 Predominant Impurity low_full_length Low Full-Length Peak hplc->low_full_length Overall Low Product n_minus_1->check_capping n_minus_1->check_oxidation low_full_length->check_trityl

Caption: A logical workflow for troubleshooting failed oligonucleotide synthesis.

References

impact of moisture on the stability and reactivity of bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(diisopropylamino)chlorophosphine

This technical support center provides troubleshooting guides and frequently asked questions regarding the . This resource is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly sensitive to moisture?

This compound (CAS: 56183-63-2) is an organophosphorus compound widely used in organic synthesis, particularly for creating phosphine (B1218219) derivatives, phosphoramidites for oligonucleotide synthesis, and as a ligand precursor in catalysis.[1][2] Its high moisture sensitivity stems from the presence of a reactive phosphorus-chlorine (P-Cl) bond. This bond is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis. The phosphorus atom is electron-deficient and readily reacts with water molecules, initiating the decomposition of the compound.[1]

Q2: What are the proper storage and handling procedures for this compound?

To maintain its stability and reactivity, strict adherence to proper storage and handling protocols is crucial.

  • Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][3] It is recommended to store it in a cool, dry place, with temperatures between 0-8°C.[2]

  • Handling: All manipulations should be carried out in a controlled environment, preferably within a glovebox or under a stream of inert gas using Schlenk line techniques.[3] Use dry solvents and glassware to prevent accidental exposure to moisture. Personal protective equipment, including safety goggles, face shields, and gloves, should be worn at all times, as the compound reacts violently with water and is corrosive.[3][4][5]

Q3: What occurs when this compound is exposed to moisture?

Exposure to moisture leads to the hydrolysis of the P-Cl bond. The compound reacts with water to form bis(diisopropylamino)phosphinous acid and hydrochloric acid (HCl). The HCl will then react with the diisopropylamino groups or any free diisopropylamine (B44863) present as an impurity to form diisopropylamine hydrochloride. This degradation compromises the integrity of the reagent, reduces its effectiveness in subsequent reactions, and introduces impurities.[1]

Q4: What are the observable signs of decomposition due to moisture?

Signs of decomposition in this compound can include:

  • Physical Appearance: The compound, typically a white to off-white crystalline solid, may become discolored or appear clumpy and sticky.[1][2]

  • Inconsistent Experimental Results: A primary indicator of degradation is a significant decrease in reaction yields or complete reaction failure.[1]

  • Presence of Impurities: Spectroscopic analysis (e.g., ³¹P NMR) may reveal the presence of hydrolysis byproducts, such as H-phosphonates and diisopropylamine hydrochloride.[1]

Q5: Is it possible to use this compound that has been briefly exposed to the atmosphere?

Brief exposure to the atmosphere can compromise the quality of the reagent. It is strongly advised against using it without purification. The extent of decomposition depends on the duration of exposure and the ambient humidity. Even minor exposure can lead to the formation of impurities that may interfere with your reaction.[1][3] If you suspect moisture contamination, it is best to either discard the contaminated batch or purify it before use. Purification can be attempted through recrystallization or by washing with a dry, non-polar solvent like pentane (B18724).[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound that may be related to moisture contamination.

Table 1: Troubleshooting Common Experimental Issues
Problem Potential Cause Recommended Solution
Low or No Product Yield Degradation of the reagent due to moisture exposure.1. Verify the integrity of your stored reagent. 2. Use a fresh, unopened bottle of the reagent if possible. 3. Ensure all solvents and glassware are rigorously dried before use. 4. Handle the reagent strictly under inert atmosphere conditions.
Formation of Unexpected Side Products The reagent has hydrolyzed, introducing reactive byproducts into the reaction mixture.1. Identify the side products using analytical techniques (NMR, MS). Common byproducts include diisopropylamine hydrochloride and H-phosphonates.[1] 2. Purify the reagent by recrystallization or washing with dry pentane to remove hydrophilic impurities.[1]
Inconsistent Reaction Profile Partial degradation of the reagent leading to variable amounts of active compound.1. Discard the suspect reagent and obtain a new batch. 2. Review your handling and storage procedures to prevent future contamination.[3]

Experimental Protocols

Protocol 1: Handling and Use of this compound in a Moisture-Sensitive Reaction

This protocol outlines the best practices for handling this compound to prevent moisture-induced degradation.

  • Preparation of Glassware: All glassware (flasks, syringes, cannulas) must be oven-dried at a minimum of 120°C for at least 4 hours or flame-dried under vacuum immediately before use. Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere Setup: Assemble the reaction apparatus under a positive pressure of inert gas. If using a Schlenk line, ensure at least three vacuum/backfill cycles to remove atmospheric gases.

  • Reagent Transfer: Transfer the this compound solid inside a glovebox. If a glovebox is not available, perform the transfer under a strong flow of inert gas. Weigh the required amount into a dry, tared flask that can be sealed.

  • Solvent Addition: Use anhydrous solvents from a solvent purification system or a freshly opened bottle of anhydrous solvent. Transfer solvents using a dry syringe or cannula.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up and Quenching: Be aware that the reagent reacts violently with water.[4][5] Quench the reaction carefully, preferably at a low temperature, with a suitable quenching agent.

Visualizations

Diagram 1: Hydrolysis of this compound

Hydrolysis reagent This compound intermediate Protonated Intermediate reagent->intermediate + H₂O water H₂O (Moisture) water->intermediate product1 Bis(diisopropylamino)phosphinous Acid intermediate->product1 - H⁺ product2 HCl intermediate->product2 - (iPr₂N)₂POH final_product Diisopropylamine Hydrochloride product2->final_product side_reaction Diisopropylamine (impurity or from product1) side_reaction->final_product + HCl

Caption: Hydrolysis pathway of this compound.

Diagram 2: Troubleshooting Workflow for Reactions

Troubleshooting start Experiment Shows Low Yield / Failure q1 Was the reagent handled under strict inert conditions? start->q1 a1_no Improve Handling Protocol: - Use glovebox/Schlenk line - Dry all glassware/solvents q1->a1_no No q2 Is the reagent from a freshly opened container? q1->q2 Yes end_good Re-run experiment with purified/new reagent and improved protocol. a1_no->end_good a2_no Reagent may be compromised. Consider purification or using a new batch. q2->a2_no No q3 Analyze reagent by ³¹P NMR. Are hydrolysis byproducts present? q2->q3 Yes a2_no->end_good a3_yes Purify by recrystallization or pentane wash. q3->a3_yes Yes end_bad Issue likely not due to reagent moisture sensitivity. Investigate other parameters. q3->end_bad No a3_yes->end_good

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Phosphitylation Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphitylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems that may arise during phosphitylation reactions, offering potential causes and solutions.

Issue 1: Low or No Product Formation

  • Question: My phosphitylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I fix this?

  • Answer: Low or no product formation in phosphitylation reactions can stem from several factors. A primary concern is the deactivation of the catalyst and the sensitivity of reagents to moisture.

    • Moisture Contamination: Phosphitylating agents, especially phosphorochloridites, are highly sensitive to moisture and may require fresh preparation before use.[1] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The use of molecular sieves can help sequester moisture.[2]

    • Catalyst/Activator Inefficiency: The choice and concentration of the activator are crucial. Weak acids like 1H-tetrazole and its derivatives are commonly used to activate phosphoramidites.[3][] If coupling is inefficient, consider using a more reactive activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole, especially for sterically hindered nucleosides.[5][6]

    • Amine Byproduct Inhibition: The amine byproduct generated during the reaction can neutralize the acidic activator, thereby inhibiting the reaction.[2][7] To counteract this, an excess of the activator is often used. Alternatively, additives like isocyanates can be used to scavenge the amine byproduct, which can significantly improve conversion rates.[2][7]

    • Improper Protecting Groups: The choice of protecting groups on the phosphorus atom and the nucleoside is critical for reaction efficiency and preventing side reactions.[1][8][9] Ensure that the protecting groups are stable under the reaction conditions and can be removed efficiently without degrading the product.[1][10]

Issue 2: Formation of H-phosphonate Byproduct

  • Question: I am observing a significant amount of an H-phosphonate byproduct in my reaction mixture. What causes this and how can I prevent it?

  • Answer: The formation of H-phosphonate is a common side reaction, often resulting from the hydrolysis of the phosphitylating reagent or the product.[11]

    • Hydrolysis during Workup or Purification: Exposure to water or acidic conditions, such as on silica (B1680970) gel during chromatography, can lead to the formation of H-phosphonates.[11][12] To mitigate this, use an extractive workup with a saturated bicarbonate solution to neutralize any acid.[11] When performing column chromatography, pre-treat the silica gel with a base like triethylamine (B128534) (TEA) to prevent on-column hydrolysis.[11][12]

    • Incomplete Phosphitylation: If the phosphitylation reaction does not go to completion, the unreacted starting material can be more susceptible to hydrolysis during workup. Optimizing reaction conditions such as temperature, reaction time, and activator concentration can help drive the reaction to completion.

Issue 3: Difficulty in Product Purification

  • Question: I'm having trouble purifying my phosphitylated product. What are some effective purification strategies?

  • Answer: Purification of phosphitylated products can be challenging due to their sensitivity.

    • Chromatography: Flash column chromatography is a common method.[12] To prevent degradation on the column, it is crucial to use a co-eluent containing a small percentage of a base like triethylamine (typically 1-2%) to neutralize the acidic silica gel.[11][12]

    • Precipitation: For some products, precipitation can be an effective alternative to chromatography, avoiding potential issues with silica gel.[3]

    • Extraction: A well-designed extractive workup can remove many impurities before chromatography, simplifying the final purification step.[3] For instance, washing with a saturated sodium bicarbonate solution can remove acidic impurities.[11]

    • Specialized Resins: For larger scale purifications or particularly challenging separations, specialized techniques like immobilized metal affinity chromatography (IMAC) for phosphorylated molecules might be adapted.[13]

Frequently Asked Questions (FAQs)

Q1: How can I improve the efficiency of my phosphitylation catalyst?

A1: Catalyst efficiency can be significantly enhanced by addressing the issue of amine byproduct inhibition. The amine generated during the reaction can deactivate the acidic catalyst. Using an amine scavenger, such as an isocyanate, can dramatically improve conversion. For example, in one study, the presence of an isocyanate additive increased conversion from 7-31% to 83-97% with only 5 mol% of catalyst.[2][7]

Q2: What are the best practices for handling and storing phosphitylating reagents?

A2: Phosphitylating reagents, particularly chlorophosphoramidites, are extremely sensitive to moisture and air.[1] They should be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. It is advisable to purchase them in small quantities or in sure-seal bottles to minimize exposure to the atmosphere upon opening. Ionic liquids have also been shown to stabilize these reagents, allowing for storage in air for extended periods without significant degradation.[14]

Q3: What is the role of protecting groups in phosphitylation reactions?

A3: Protecting groups are essential to ensure the chemoselectivity of the reaction.[8][10] They block other reactive functional groups on the nucleoside (like the 5'-OH and exocyclic amino groups) to ensure that phosphitylation occurs only at the desired 3'-OH position.[8] The choice of protecting group also influences the solubility and stability of the reactants and products.[1][9] Commonly used protecting groups include dimethoxytrityl (DMT) for the 5'-OH and benzoyl (Bz) or isobutyryl (Ib) for the exocyclic amines.[8]

Q4: Can I use an alternative to 1H-tetrazole as an activator?

A4: Yes, several alternatives to the hazardous 1H-tetrazole exist.[3] Activators like 4,5-dicyanoimidazole (B129182) (DCI), pyridinium (B92312) trifluoroacetate (B77799) (Py·TFA), and various substituted tetrazoles have been developed to offer higher reactivity, better solubility, and improved safety profiles.[3][6][15]

Data Summary

Table 1: Effect of Isocyanate Additive on Phosphitylation Conversion

EntryAdditiveConversion (%)
1None7-31
2Phenylisocyanate (PIC)96
3Phenylisothiocyanate27
41-Naphthyl isothiocyanate42
5Ethylisocyanate3
64-Nitrophenylisocyanate>95

Data adapted from a study on catalytic phosphitylation. The use of an isocyanate additive scavenges the amine byproduct, preventing catalyst deactivation and leading to significantly higher conversions.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Phosphitylation of a Nucleoside

  • Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon. Ensure all solvents (e.g., dichloromethane (B109758), acetonitrile) and bases (e.g., diisopropylethylamine, triethylamine) are anhydrous.

  • Reaction Setup: To a solution of the protected nucleoside (1 equivalent) in anhydrous dichloromethane under an inert atmosphere at 0°C, add diisopropylethylamine (2-4 equivalents).

  • Addition of Phosphitylating Reagent: Slowly add the phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring the progress by TLC or ³¹P NMR.[12]

  • Quenching: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[11]

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent containing 1-2% triethylamine to prevent product degradation.[11][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware react1 Dissolve Nucleoside prep1->react1 prep2 Anhydrous Solvents/Reagents prep2->react1 react2 Add Base react1->react2 react3 Add Phosphitylating Reagent react2->react3 react4 Stir and Monitor react3->react4 workup1 Quench Reaction react4->workup1 workup2 Extract Product workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Standard experimental workflow for a phosphitylation reaction.

troubleshooting_low_yield problem Low Yield cause1 Moisture Contamination problem->cause1 cause2 Catalyst Deactivation problem->cause2 cause3 Inefficient Activator problem->cause3 cause4 Improper Protecting Groups problem->cause4 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Use Amine Scavenger cause2->solution2 solution3 Use More Reactive Activator cause3->solution3 solution4 Optimize Protecting Groups cause4->solution4

Caption: Troubleshooting logic for low phosphitylation reaction yields.

References

dealing with over-activation or side-reactions of phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoramidite (B1245037) chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to phosphoramidite over-activation and side-reactions during oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve experimental challenges.

Issue 1: Low Coupling Efficiency & High Levels of Truncated Products (n-1)

Low coupling efficiency is a primary cause of failed syntheses, leading to a high proportion of shorter-than-desired oligonucleotides (n-1 shortmers).[1]

Q1: My trityl signal is consistently low, and HPLC analysis shows significant n-1 peaks. What are the most common causes?

A1: Low coupling efficiency is often a systemic problem. The most frequent culprits are moisture contamination, degraded reagents, or a suboptimal synthesis protocol.[2][3] Even small amounts of water can hydrolyze the activated phosphoramidite, rendering it incapable of coupling.[][5]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Observed (Low Trityl Signal / n-1 Peaks) check_reagents 1. Check Reagents start->check_reagents reagent_q1 Are phosphoramidites & activator fresh? check_reagents->reagent_q1 check_protocol 2. Review Protocol protocol_q1 Is coupling time sufficient, especially for modified amidites? check_protocol->protocol_q1 check_instrument 3. Inspect Synthesizer instrument_q1 Any leaks or blockages in fluid lines? check_instrument->instrument_q1 reagent_q2 Is acetonitrile (B52724) anhydrous (<30 ppm water)? reagent_q1->reagent_q2 Yes solution_reagents Use fresh, high-purity reagents. Prepare solutions fresh under inert gas. reagent_q1->solution_reagents No reagent_q2->check_protocol Yes solution_solvent Use fresh anhydrous acetonitrile. Store over 3Å molecular sieves. reagent_q2->solution_solvent No protocol_q2 Is activator choice/concentration correct for the monomer? protocol_q1->protocol_q2 Yes solution_protocol_time Increase coupling time. protocol_q1->solution_protocol_time No protocol_q2->check_instrument Yes solution_protocol_activator Use a more potent activator (e.g., DCI) or optimize concentration. protocol_q2->solution_protocol_activator No solution_instrument Perform system maintenance. Check reagent delivery volumes. instrument_q1->solution_instrument Yes

Caption: Troubleshooting workflow for low coupling efficiency.

Q2: How does the choice of activator impact coupling, especially for modified phosphoramidites?

A2: The activator is critical. Standard activators like 1H-Tetrazole may not be potent enough for sterically hindered monomers, such as 2'-TBDMS RNA phosphoramidites.[6] More powerful activators are often required to achieve high coupling efficiencies.[6] However, overly acidic activators can cause premature detritylation of the phosphoramidite in solution, leading to n+1 dimer additions.[3][7] A balance between reactivity and side reactions is key.[7][]

ActivatorpKaCommon ConcentrationKey Characteristics
1H-Tetrazole 4.9[9]0.45 MStandard for DNA synthesis; limited solubility in ACN.[9][10]
ETT (5-Ethylthio-1H-tetrazole)4.3[9]0.25 MMore acidic and reactive than Tetrazole; good for DNA and some RNA.[3]
BTT (5-Benzylthio-1H-tetrazole)4.1[9]0.25 MRecommended for RNA synthesis due to higher reactivity.[10]
DCI (4,5-Dicyanoimidazole)5.2[11]0.25 M - 1.0 MHighly effective, less acidic than tetrazoles, and very soluble in ACN.[11][12][13] Can double the rate of coupling compared to Tetrazole.[12][13]
Issue 2: Base Modification and Chain Scission

Side reactions involving the nucleobases can lead to modified products, and in some cases, cleavage of the oligonucleotide chain.

Q1: My final product is showing signs of degradation, especially with purine-rich sequences. What could be the cause?

A1: Depurination, the acid-catalyzed cleavage of the glycosidic bond between a purine (B94841) base (A or G) and the sugar, is a common issue.[1] This typically occurs during the repeated detritylation steps with trichloroacetic acid (TCA) or dichloroacetic acid (DCA). The resulting abasic site is unstable and can lead to chain scission during the final basic deprotection step.

To minimize depurination:

  • Use a milder deblocking agent: Switch from TCA to DCA, or lower the concentration of the acid.[1]

  • Reduce exposure time: Minimize the duration of the detritylation step as much as possible while still achieving complete DMT removal.[]

  • Use modified bases: For sensitive sequences, consider using phosphoramidites with more robust N-protecting groups that can help stabilize the glycosidic bond.[1]

Depurination and Subsequent Chain Scission Pathway

G cluster_0 Synthesis Cycle cluster_1 Post-Synthesis Oligo_Purine Oligo with Purine (A or G) Deblocking Repeated Acidic Deblocking (TCA/DCA) Oligo_Purine->Deblocking Abasic_Site Abasic Site Formation (Depurination) Deblocking->Abasic_Site Deprotection Base Cleavage & Deprotection (e.g., NH4OH) Abasic_Site->Deprotection Chain_Scission Strand Scission at Abasic Site Deprotection->Chain_Scission Final_Product Truncated Oligo Fragments Chain_Scission->Final_Product

Caption: Pathway of depurination leading to chain scission.

Q2: I'm observing unexpected peaks in my mass spectrometry data after deprotection. What kind of base modifications can occur?

A2: Besides depurination, other side reactions can modify the nucleobases. One common issue is the cyanoethylation of thymine (B56734) or guanine (B1146940) by acrylonitrile, a byproduct generated during the deprotection of the phosphate (B84403) backbone when using the standard β-cyanoethyl (CE) protecting group.[14] Additionally, if capping is incomplete, the unreacted 5'-hydroxyl groups can be acylated, leading to modified truncated sequences.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

Objective: To quantify the efficiency of each coupling step by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[2][15]

Methodology:

  • Collection: During each synthesis cycle, the synthesizer's fluidics will direct the acidic deblocking solution effluent, containing the orange-colored DMT cation, through an in-line UV-Vis detector.[2]

  • Data Recording: The synthesizer's software records the absorbance at ~495 nm for each cycle.[15]

  • Analysis: The software calculates the stepwise coupling efficiency based on the relative absorbance values from one cycle to the next. A stable, high absorbance reading across cycles indicates consistently high coupling efficiency. A sudden or gradual drop signifies a problem with reagent delivery or reactivity.[15]

Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotides

Objective: To assess the purity of the crude oligonucleotide product and quantify the amount of full-length product versus failure sequences (e.g., n-1).[2]

Materials:

  • Crude, deprotected oligonucleotide sample, dissolved in water.

  • Reversed-phase HPLC column (e.g., C18).

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Buffer B: 0.1 M TEAA in acetonitrile.[2]

Methodology:

  • Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 95% A, 5% B).

  • Injection: Inject the dissolved crude oligonucleotide sample.

  • Gradient Elution: Elute the sample using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.

  • Detection: Monitor the column effluent using a UV detector at 260 nm.[2]

Data Interpretation: The desired full-length product is the most hydrophobic species (due to its length and the presence of the 5'-DMT group if "DMT-on" purification is used) and will be the last major peak to elute. Shorter, truncated sequences (n-1, n-2, etc.) are less hydrophobic and will elute earlier. The relative integration of the peak areas provides an estimate of the overall synthesis yield and purity.[2]

References

Technical Support Center: Optimizing Reaction Times and Temperatures for Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing ligand synthesis experiments. The following guides and frequently asked questions (FAQs) address common issues related to reaction times and temperatures.

Troubleshooting Guides

Issue: Low Reaction Yield

Q1: My reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in ligand synthesis can stem from various factors. A systematic approach to troubleshooting is crucial.[1][2]

Initial Checks:

  • Reagent Quality: Ensure the purity and integrity of your starting materials, solvents, and catalysts. Impurities can poison catalysts or participate in side reactions.[3] For moisture-sensitive reactions, use anhydrous solvents.

  • Stoichiometry: Double-check the molar ratios of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps determine the optimal reaction time and prevents product decomposition from prolonged reaction times.

Optimization of Reaction Parameters:

  • Temperature: The reaction temperature is a critical parameter. Increasing the temperature can increase the reaction rate, but it may also lead to the formation of side products or decomposition of the desired product.[4] Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to perform small-scale reactions at various temperatures to determine the optimum.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to product degradation or the formation of byproducts.[5] Monitoring the reaction is key to identifying the point of maximum product formation.

  • Solvent: The choice of solvent can significantly impact reactant solubility and reaction kinetics. If solubility is an issue, consider switching to a different solvent or using a co-solvent system.

  • Catalyst: If a catalyst is used, its activity is paramount. Ensure the correct catalyst loading is used, as too little or too much can negatively affect the yield. Catalyst deactivation can also be a cause of low yield.

Work-up and Purification:

  • Significant product loss can occur during the work-up and purification stages. Ensure efficient extraction and minimize transfers. Optimize your purification technique (e.g., column chromatography, recrystallization) to maximize recovery.

Issue: Formation of Side Products/Impurities

Q2: My final product is impure, with significant side products observed. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetic product over the thermodynamic one, thus reducing the formation of undesired isomers or byproducts.[6]

  • Rate of Addition: For highly exothermic reactions or when dealing with highly reactive reagents, slow, dropwise addition of one reactant to the other, often at a reduced temperature, can minimize side reactions.

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand can dramatically influence selectivity. Screening different catalyst/ligand combinations is often necessary to find the optimal system for a specific transformation.

  • Protecting Groups: If your starting materials contain multiple reactive functional groups, consider using protecting groups to selectively block certain sites from reacting, thereby directing the reaction to the desired position.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal reaction temperature for a new ligand synthesis?

A1: The optimal temperature is typically determined empirically. Start with conditions reported for similar reactions in the literature. Then, run a series of small-scale experiments at different temperatures (e.g., in 10-20 °C increments) and analyze the product mixture by TLC, LC-MS, or NMR to identify the temperature that gives the best balance of reaction rate and product purity.

Q2: What is the impact of reaction time on product yield and purity?

A2: Reaction time directly affects both yield and purity. Initially, as the reaction proceeds, the yield of the desired product will increase. However, if the reaction is left for too long, the product may begin to decompose, or side reactions may occur, leading to a decrease in both yield and purity.[5] It is crucial to monitor the reaction to stop it at the optimal time.

Q3: Can changing the solvent affect my reaction outcome?

A3: Absolutely. The solvent plays a critical role in dissolving reactants, stabilizing transition states, and influencing reaction rates. A change in solvent polarity, for instance, can alter the reaction pathway and selectivity. When troubleshooting, consider screening a range of solvents with different properties.

Quantitative Data on Reaction Optimization

The following tables summarize the impact of temperature and reaction time on the yield of specific ligand synthesis reactions.

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield

EntryTemperature (°C)Time (h)Yield (%)
13024Low Conversion
2502445
3801285
41001292
51201288 (decomposition observed)

Data is illustrative and based on general trends observed in Suzuki-Miyaura reactions.[4][7]

Table 2: Effect of Reaction Time on Wittig Reaction Yield

EntryAldehydeReaction Time (h)Yield (%)E:Z Ratio
1Benzaldehyde16595:5
2Benzaldehyde28795:5
3Benzaldehyde48594:6
44-Nitrobenzaldehyde17598:2
54-Nitrobenzaldehyde29198:2

Data is illustrative and based on typical outcomes for stabilized ylides in Wittig reactions.

Table 3: Impact of Temperature on Stereoselectivity in a Diels-Alder Reaction

EntryDienophileTemperature (°C)Time (h)Yield (%)endo:exo Ratio
1Cyclopentenone25247590:10
2Cyclopentenone0488295:5
3Cyclopentenone-20728598:2
4Cyclopentenone-7812090>99:1

Data is illustrative and based on trends observed in Lewis-acid catalyzed Diels-Alder reactions.[6]

Experimental Protocols

Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2 M Aqueous sodium carbonate (2.0 mL)

  • Toluene (B28343) (10 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and Pd(PPh₃)₄.

  • Add a stir bar and seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and the aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Wittig Reaction

Objective: To synthesize an alkene from an aldehyde using a phosphorus ylide.

Materials:

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise. The solution should turn a characteristic ylide color (often orange or deep red).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.[8]

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by synthesized ligands in drug discovery.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras-GTP Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3][9][10][11]

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gs PLC Phospholipase C G_Protein->PLC Gq cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

Caption: G-Protein Coupled Receptor (GPCR) signaling pathways.[12][13][14][15][16]

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events Stimuli TNF-α / IL-1 Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription translocation

Caption: The canonical NF-κB signaling pathway.[1][17][18][19][20]

References

Validation & Comparative

A Head-to-Head Comparison: Bis(diisopropylamino)chlorophosphine vs. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, particularly in the realms of pharmaceutical development and biotechnology, the choice of phosphitylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic strategy. Two prominent reagents in this class are bis(diisopropylamino)chlorophosphine and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This guide provides an objective comparison of these two compounds, supported by their chemical properties and common applications, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.

Chemical and Physical Properties: A Tabular Overview

A fundamental comparison begins with the intrinsic chemical and physical properties of each reagent. These properties dictate their handling, storage, and reactivity profiles.

PropertyThis compound2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
CAS Number 56183-63-289992-70-1[1]
Molecular Formula C₁₂H₂₈ClN₂P[2]C₉H₁₈ClN₂OP[1]
Molecular Weight 266.79 g/mol [2]236.68 g/mol [1][3]
Appearance White to off-white powder/crystalline solid[2][4][5]Colorless to slightly hazy yellow liquid[1][3][6]
Melting Point 100-104 °C[2][5]Not applicable
Boiling Point 290.9 °C[2]103-105 °C at 0.1 hPa
Density Not specified1.061 g/mL at 25 °C[1][6][7][8]
Solubility Not specifiedMiscible with chloroform (B151607) and dichloromethane[1][7]
Storage Conditions Store at 0 - 8 °C under inert conditions due to moisture sensitivity[9]Store at -20°C or 2-8°C, moisture sensitive[1][3][6]
Key Reactive Group P-Cl bond with two diisopropylamino groupsP-Cl bond with one diisopropylamino and one 2-cyanoethoxy group

Core Applications and Performance

While both reagents are phosphitylating agents, their primary fields of application differ significantly, which is a direct consequence of their structural differences.

This compound is a versatile building block primarily utilized in the synthesis of a wide range of phosphorus-containing compounds. Its two diisopropylamino groups make it a precursor for various phosphine (B1218219) ligands, which are crucial in transition metal catalysis, including Suzuki, Heck, and Sonogashira cross-coupling reactions. Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and functional materials like flame retardants and specialty polymers.[9][10] The presence of two amino groups allows for sequential or differential functionalization, offering a broader scope for creating diverse molecular architectures.

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite , often referred to as CEP-Cl, is the workhorse reagent in solid-phase oligonucleotide synthesis.[1][3][6][7] Its structure is specifically tailored for the phosphoramidite (B1245037) method of DNA and RNA synthesis. The diisopropylamino group serves as a good leaving group in the presence of an activator, while the 2-cyanoethyl group provides a temporary protecting group for the phosphite (B83602) triester linkage, which can be easily removed under mild basic conditions at the end of the synthesis.[11][12] This reagent is instrumental in the automated synthesis of oligonucleotides for a vast array of applications, including PCR primers, gene synthesis, and therapeutic oligonucleotides.[11][13][14]

The logical workflow for the primary application of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in oligonucleotide synthesis is depicted below.

OligonucleotideSynthesis cluster_synthesis_cycle Automated Synthesis Cycle cluster_reagents Key Reagents cluster_final_steps Post-Synthesis Start 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Start->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Start Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Amidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite (activated) Amidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling Deprotection Deprotection of Bases and Phosphate Cleavage->Deprotection Purification Purification of Oligonucleotide Deprotection->Purification

References

A Comparative Analysis of Phosphitylating Agents: Yields and Methodologies in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phosphitylating agent is a critical determinant of yield and purity in oligonucleotide synthesis. This guide provides an objective comparison of the performance of three commonly used classes of phosphitylating agents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidites, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidites, and H-Phosphonates. The information presented is supported by a summary of reported yields and detailed experimental protocols.

Comparative Yield Analysis

The efficiency of a phosphitylating agent is primarily measured by its coupling yield in each synthesis cycle. High coupling yields are essential for the synthesis of long oligonucleotides. The following table summarizes the typical coupling yields reported for the three classes of phosphitylating agents under standard solid-phase synthesis conditions.

Phosphitylating Agent ClassTypical Stepwise Coupling YieldKey Characteristics
2-Cyanoethyl N,N-diisopropylchlorophosphoramidites 98-99%Highly reactive, leading to rapid coupling times. However, they are sensitive to moisture and require careful handling and storage.[1][2]
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidites 98-99%Offer greater stability and are less expensive than their chlorophosphoramidite counterparts.[3][4] They are widely used in automated solid-phase DNA/RNA synthesis and show high efficiency in the presence of an activator like 1H-tetrazole.[3][4][5]
H-Phosphonates 95-98%A useful alternative to phosphoramidites, particularly for the synthesis of RNA and acid-labile oligonucleotide analogs.[6] The synthesis cycle is simpler, consisting of only two steps (detritylation and coupling), with a single oxidation step at the end of the synthesis.[7] However, stepwise yields are generally slightly lower than with phosphoramidites.[6]

Experimental Workflows and Chemical Pathways

The following diagrams illustrate the general workflow for the comparative analysis of phosphitylating agents and a representative reaction scheme for the phosphoramidite (B1245037) coupling step.

G cluster_prep Preparation cluster_synthesis Oligonucleotide Synthesis (Solid-Phase) cluster_post_synthesis Post-Synthesis A Select Phosphitylating Agents (e.g., Chlorophosphoramidite, Phosphorodiamidite, H-Phosphonate) B Prepare Nucleoside Monomers and Solid Support A->B C Prepare Reagents and Solvents (Activator, Capping, Oxidation, Deblocking solutions) B->C D Perform Synthesis Cycles for each Agent (Deblocking, Coupling, Capping, Oxidation) C->D E Monitor Stepwise Coupling Yield (e.g., Trityl Cation Assay) D->E F Cleavage from Solid Support and Deprotection E->F G Purification of Oligonucleotides (e.g., HPLC) F->G H Characterization and Yield Determination (e.g., UV-Vis, Mass Spectrometry) G->H I Comparative Analysis of Overall Yield and Purity H->I

Comparative analysis workflow for phosphitylating agents.

G cluster_reactants Reactants cluster_reaction Coupling Reaction Support_Oligo_OH Support-Bound Oligonucleotide (Free 5'-OH) Coupled_Product Phosphite (B83602) Triester Linkage Support_Oligo_OH->Coupled_Product Nucleophilic Attack Phosphoramidite Nucleoside Phosphoramidite (R-O-P(N(iPr)2)(O-CE)) Activated_Phosphoramidite Activated Phosphoramidite Intermediate Phosphoramidite->Activated_Phosphoramidite Activator Activator (e.g., Tetrazole) Activator->Activated_Phosphoramidite Protonation Activated_Phosphoramidite->Coupled_Product Oxidation Oxidation to Phosphate (B84403) Triester Coupled_Product->Oxidation Next Step

Phosphoramidite coupling reaction pathway.

Experimental Protocols

The following are generalized protocols for solid-phase oligonucleotide synthesis using phosphoramidite and H-phosphonate chemistries. Specific parameters may vary based on the synthesizer, scale, and specific sequence.

Protocol 1: Oligonucleotide Synthesis via Phosphoramidite Chemistry

This protocol outlines the standard four-step cycle for adding a single nucleotide.[8][9]

Materials:

  • Solid support with initial nucleoside attached

  • Nucleoside phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Capping Reagent A (acetic anhydride (B1165640)/THF/pyridine) and B (N-methylimidazole/THF)

  • Oxidation solution (0.02 M iodine in THF/pyridine (B92270)/water)

  • Anhydrous acetonitrile (B52724) for washing

Procedure:

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-180 seconds.[8]

    • The column is washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be quantified to monitor coupling efficiency.[9]

  • Coupling:

    • The phosphoramidite solution and activator solution are delivered simultaneously to the synthesis column.[8]

    • The reaction is allowed to proceed for 30-180 seconds, during which the activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

    • The column is washed with anhydrous acetonitrile.

  • Capping:

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated by treating with capping reagents A and B for 30-60 seconds.[8]

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester by treating with the oxidation solution for 30-60 seconds.[9]

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Oligonucleotide Synthesis via H-Phosphonate Chemistry

This protocol outlines the two-step cycle for H-phosphonate-mediated synthesis.[6][7][10]

Materials:

  • Solid support with initial nucleoside attached

  • Nucleoside H-phosphonate monomer solution (0.1 M in pyridine/acetonitrile)

  • Activator solution (e.g., pivaloyl chloride or adamantoyl chloride in acetonitrile)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Oxidation solution (e.g., 0.1 M iodine in pyridine/water)

  • Anhydrous acetonitrile and pyridine for washing

Procedure:

  • Deblocking (Detritylation):

    • The 5'-DMT protecting group is removed as described in the phosphoramidite protocol.

  • Coupling:

    • The nucleoside H-phosphonate and activator solutions are delivered to the synthesis column. The activator (an acyl chloride) forms a mixed anhydride with the H-phosphonate, which then reacts with the 5'-hydroxyl group of the support-bound oligonucleotide.[6][7]

    • The reaction is allowed to proceed for 1-5 minutes.

    • The column is washed with acetonitrile/pyridine.

This two-step cycle is repeated for each nucleotide addition. Capping is optional and can be performed after each coupling step.

  • Final Oxidation:

    • After the entire sequence has been assembled, the H-phosphonate diester linkages are oxidized to phosphodiester linkages in a single step using the oxidation solution.[10]

Cleavage and Deprotection:

Following the completion of synthesis by either method, the oligonucleotide is cleaved from the solid support and all remaining protecting groups on the nucleobases and phosphate backbone are removed, typically using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[8] The final product is then purified, usually by HPLC.

References

alternative reagents to bis(diisopropylamino)chlorophosphine for ligand synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphine (B1218219) ligands is a cornerstone of modern catalysis and drug development. The choice of the phosphorus-containing starting material is a critical decision that impacts reaction efficiency, purity, scalability, and safety. For years, bis(diisopropylamino)chlorophosphine has been a widely used reagent. However, a range of alternative reagents offer distinct advantages in terms of reactivity, handling, and the types of ligands that can be accessed. This guide provides an objective comparison of key alternative reagents to this compound for the synthesis of phosphine ligands, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates the performance of several classes of reagents for phosphine ligand synthesis, comparing them to the benchmark, this compound. The alternatives covered include other chlorophosphines such as chlorodiphenylphosphine (B86185) and phosphorus trichloride (B1173362), as well as phosphine-boranes and the phosphine oxide/reduction pathway. The selection of the optimal reagent is highly dependent on the target ligand, desired purity, scale of the reaction, and safety considerations.

Performance Comparison of Phosphine Synthesis Reagents

The following tables summarize quantitative data for the synthesis of common phosphine ligands using different phosphorus precursors. These examples are chosen to highlight the differences in yield and reaction conditions.

Table 1: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

ReagentPrecursorReaction ConditionsYield (%)PurityReference
Chlorodiphenylphosphine DilithioferroceneTHF, TMEDA, reflux~85%High[1]
This compoundDilithioferroceneNot typically used for this synthesis---

Table 2: Synthesis of Xantphos

ReagentPrecursorReaction ConditionsYield (%)PurityReference
Chlorodiphenylphosphine 9,9-dimethylxanthene, sec-butyllithiumTHF, low temperature~95%High[2]
This compound9,9-dimethylxanthene, sec-butyllithiumNot typically used for this synthesis---

Table 3: Synthesis of P-Chiral Phosphine Ligands

Reagent ClassKey AdvantagesKey DisadvantagesTypical YieldsReference
Phosphine-Boranes Air and moisture stable intermediates, high stereospecificity.Requires an additional deprotection step.80-95%[3][4]
Phosphine Oxides Air-stable and easily handled intermediates.Requires a harsh reduction step which may not be compatible with all functional groups.Variable[5]
Chlorophosphines Direct route to phosphines.Moisture sensitive and can lead to racemization in P-chiral syntheses.Variable[4]

In-Depth Analysis of Alternative Reagents

Other Chlorophosphines: Chlorodiphenylphosphine and Phosphorus Trichloride

Chlorodiphenylphosphine and phosphorus trichloride (PCl₃) are fundamental and cost-effective reagents for introducing phosphorus into a molecule.

  • Chlorodiphenylphosphine (Ph₂PCl): This is a versatile reagent for the synthesis of a wide array of phosphine ligands, particularly those containing diphenylphosphino groups. It is the reagent of choice for the synthesis of popular ligands like dppf and Xantphos.[1][2] The reactions typically proceed with high yields when using organolithium or Grignard reagents.

  • Phosphorus Trichloride (PCl₃): As a basic building block, PCl₃ is highly reactive and can be used to synthesize a variety of phosphines by sequential substitution of its chlorine atoms. This approach is often used for the synthesis of triarylphosphines. However, controlling the stoichiometry to obtain secondary or primary phosphines can be challenging.

Advantages:

  • Readily available and cost-effective.

  • Direct, one-step synthesis of the P-C bond.

Disadvantages:

  • Highly reactive with water and protic solvents.

  • Can be difficult to control selectivity with PCl₃.

  • Safety concerns due to the corrosive and toxic nature of the reagents and byproducts.

Phosphine-Boranes

Phosphine-boranes are air- and moisture-stable adducts of phosphines and borane (B79455) (BH₃).[3] They serve as protected forms of phosphines, allowing for a wider range of chemical transformations on other parts of the molecule without affecting the phosphine moiety. This method is particularly advantageous for the synthesis of P-chiral phosphine ligands, as it often proceeds with high stereospecificity.[3][4]

Advantages:

  • Intermediates are stable to air and moisture, simplifying handling and purification.[3]

  • Excellent for the synthesis of P-chiral ligands with high enantiomeric purity.[3]

  • The borane protecting group can be removed under mild conditions.[4]

Disadvantages:

  • Requires an additional protection and deprotection step, adding to the overall synthesis length.

  • Borane reagents can be hazardous and require careful handling.

Phosphine Oxides with Subsequent Reduction

This two-step approach involves the synthesis of a phosphine oxide, which is a stable, pentavalent phosphorus compound, followed by its reduction to the corresponding phosphine. Phosphine oxides are generally stable crystalline solids that are easy to handle and purify by chromatography.

Advantages:

  • Phosphine oxide intermediates are air-stable and not sensitive to moisture.

  • Purification of the phosphine oxide is often straightforward.

Disadvantages:

  • The reduction of the phosphine oxide to the phosphine can require harsh reducing agents (e.g., silanes), which may not be compatible with sensitive functional groups.[5]

  • Adds two steps (oxidation and reduction) to the overall synthetic sequence.

Experimental Protocols

Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) using Chlorodiphenylphosphine

Materials:

  • Ferrocene (B1249389)

  • n-Butyllithium (in hexanes)

  • Tetramethylethylenediamine (TMEDA)

  • Chlorodiphenylphosphine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve ferrocene in anhydrous THF.

  • Add TMEDA to the solution.

  • Cool the mixture to 0 °C and add n-butyllithium dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to ensure complete lithiation.

  • Cool the resulting solution of dilithioferrocene to -78 °C.

  • Slowly add a solution of chlorodiphenylphosphine in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield dppf as an orange solid.[1]

Synthesis of a P-Chiral Phosphine Ligand via the Phosphine-Borane Method

Materials:

  • A secondary phosphine-borane precursor (e.g., methylphenylphosphine-borane)

  • A strong base (e.g., n-butyllithium)

  • An electrophile (e.g., an alkyl halide)

  • An amine for deprotection (e.g., DABCO or diethylamine)

  • Anhydrous solvents (e.g., THF)

Procedure:

  • Under an inert atmosphere, dissolve the secondary phosphine-borane in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add the strong base dropwise to deprotonate the phosphine.

  • Add the electrophile to the resulting phosphide-borane solution.

  • Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.

  • Quench the reaction and work up to isolate the tertiary phosphine-borane product.

  • Dissolve the purified phosphine-borane in a suitable solvent.

  • Add an excess of the deprotecting amine and stir at room temperature or with gentle heating until the deprotection is complete (monitored by NMR).

  • Remove the solvent and the amine-borane adduct under vacuum to yield the free phosphine.[3][4]

Signaling Pathways and Applications in Drug Development

Phosphine ligands are not only crucial for catalysis but are also integral components of certain therapeutic agents. A prime example is the gold(I)-phosphine complex Auranofin, an anti-rheumatic drug that is being repurposed for cancer therapy.[6][7] The phosphine ligand in Auranofin is critical for its biological activity.

Auranofin's Mechanism of Action

Auranofin primarily exerts its effects by inhibiting the enzyme thioredoxin reductase (TrxR).[6][7] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis (programmed cell death) in cancer cells.[7]

Furthermore, Auranofin has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival, including the PI3K/AKT/mTOR pathway.[3] By inhibiting this pathway, Auranofin can suppress tumor growth.

Signaling_Pathway Auranofin Auranofin TrxR Thioredoxin Reductase (TrxR) Auranofin->TrxR Inhibits ROS Reactive Oxygen Species (ROS) ↑ PI3K PI3K/AKT/mTOR Pathway Auranofin->PI3K Inhibits Oxidative_Stress Oxidative Stress TrxR->Oxidative_Stress Reduces ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Cell_Growth Cell Growth & Proliferation ↓ PI3K->Cell_Growth Promotes

Caption: Auranofin's dual mechanism of action.

This diagram illustrates how Auranofin inhibits thioredoxin reductase, leading to oxidative stress and apoptosis, while also suppressing the PI3K/AKT/mTOR pathway to reduce cell proliferation.

Conclusion

While this compound remains a useful reagent, a thorough evaluation of the available alternatives can lead to more efficient, safer, and versatile synthetic routes for phosphine ligands. Chlorophosphines like chlorodiphenylphosphine offer a direct and economical route for many common ligands. For sensitive substrates and the synthesis of P-chiral ligands, the phosphine-borane and phosphine oxide methodologies provide significant advantages in terms of stability and stereocontrol. The choice of reagent should be carefully considered based on the specific synthetic target and the priorities of the research or development program. The continued development of novel phosphine ligands and their applications in areas such as drug development underscores the importance of a diverse and well-understood toolbox of phosphorus-containing reagents.

References

Validating Phosphoramidite Synthesis Success Using ³¹P NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring the purity and integrity of phosphoramidite (B1245037) monomers is paramount. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose, offering a rapid, quantitative, and non-destructive method to assess the success of phosphoramidite synthesis and identify critical impurities. This guide provides a comparative overview of ³¹P NMR for phosphoramidite quality control, complete with experimental data and detailed protocols.

Phosphoramidites, the building blocks for DNA and RNA synthesis, are trivalent phosphorus compounds (P(III)) that are highly susceptible to oxidation and hydrolysis. The presence of impurities can significantly impact the efficiency of oligonucleotide coupling and the quality of the final product. ³¹P NMR spectroscopy provides a direct window into the phosphorus environment, allowing for the unambiguous identification and quantification of the desired phosphoramidite product versus common process-related impurities and degradation products.

Comparative Analysis of ³¹P NMR Chemical Shifts

The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. This sensitivity allows for clear differentiation between the desired phosphoramidite and its potential impurities. A successful phosphoramidite synthesis will exhibit a characteristic signal in the downfield region of the spectrum, typically between 140 and 155 ppm. In contrast, common impurities resonate in distinct, well-separated regions.

Compound Class³¹P Chemical Shift Range (ppm)Significance in Phosphoramidite Synthesis
Phosphoramidite (P(III)) 140 – 155[1][2]The desired product. The presence of two diastereomers may result in two closely spaced peaks.
H-phosphonate0 – 20 (typically ~10 ppm)A common impurity resulting from hydrolysis of the phosphoramidite or the starting phosphitylating agent.[3]
Phosphate (P(V)) Esters-25 – 5[4]Products of oxidation of the phosphoramidite. Their presence indicates degradation of the product.
Phosphonate15 – 30A potential byproduct of the synthesis, depending on the specific reagents used.
Other P(III) Impurities100 – 169 (excluding ~150 ppm)[4]Can include various side-products from the phosphitylation reaction. Their presence indicates an incomplete or poorly controlled reaction.

Table 1: Comparative ³¹P NMR chemical shifts of phosphoramidites and common impurities.

Experimental Protocol for ³¹P NMR Analysis of Phosphoramidites

This section provides a detailed methodology for the successful acquisition of ³¹P NMR spectra for phosphoramidite samples.

Sample Preparation
  • Solvent Selection: Dissolve the phosphoramidite sample in a suitable deuterated solvent. Anhydrous acetonitrile-d3 (B32919) (CD₃CN) or chloroform-d (B32938) (CDCl₃) are commonly used. The choice of solvent should ensure good solubility of the phosphoramidite and be compatible with the NMR experiment.

  • Concentration: Prepare the sample at a concentration of approximately 10-20 mg/mL.

  • Handling: Phosphoramidites are moisture-sensitive. All sample preparation steps should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation. Use dry glassware and solvents.

  • Reference Standard: An external reference of 85% H₃PO₄ is typically used and is assigned a chemical shift of 0 ppm.

NMR Instrument Parameters

The following parameters are a general guideline and may need to be optimized for your specific instrument and sample.

ParameterRecommended ValuePurpose
Pulse Program zgig30 or similar with inverse-gated proton decouplingAcquires a proton-decoupled spectrum, which simplifies the spectrum by collapsing phosphorus-proton couplings, resulting in sharp singlets for each phosphorus environment.[5]
Transmitter Frequency Centered on the phosphoramidite region (~150 ppm)Ensures efficient excitation of the signals of interest.
Spectral Width ~250 ppmSufficient to cover the chemical shift range of phosphoramidites and their common impurities.
Acquisition Time (AQ) 1.5 – 2.0 secondsDetermines the resolution of the spectrum.
Relaxation Delay (D1) 5 x T₁ (typically 5-10 seconds for quantitative results)Allows for full relaxation of the phosphorus nuclei between scans, which is crucial for accurate quantification.
Number of Scans (NS) 128 - 1024Signal averaging to improve the signal-to-noise ratio. The exact number will depend on the sample concentration and instrument sensitivity.[4]
Temperature 298 K (25 °C)A standard temperature for routine analysis.

Workflow for Validating Phosphoramidite Synthesis

The following diagram illustrates the logical workflow for assessing the success of a phosphoramidite synthesis using ³¹P NMR spectroscopy.

Phosphoramidite_Validation_Workflow start Phosphoramidite Synthesis sample_prep Sample Preparation (Inert Atmosphere) start->sample_prep nmr_acquisition 31P NMR Acquisition (Proton Decoupled) sample_prep->nmr_acquisition data_processing Data Processing (Referencing, Phasing) nmr_acquisition->data_processing analysis Spectral Analysis data_processing->analysis peak_integration Peak Integration (Quantification) analysis->peak_integration Signal at 140-155 ppm? impurities Identify Impurities (Compare to Table 1) analysis->impurities Other Signals Present? pass Synthesis Successful (High Purity) peak_integration->pass >98% Purity fail Synthesis Failed or Impure (Review & Optimize) peak_integration->fail <98% Purity impurities->fail

References

performance comparison of phosphoramidite activators with bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of oligonucleotide synthesis, the efficient formation of internucleotide linkages is paramount. This guide provides a comprehensive comparison of phosphoramidite (B1245037) activators, crucial reagents in this process, and clarifies the role of bis(diisopropylamino)chlorophosphine as a key phosphitylating agent for the synthesis of the phosphoramidite building blocks themselves. Supported by experimental data, this document serves as a resource for optimizing synthesis protocols and achieving high-quality oligonucleotide products.

The Distinct Roles of Phosphitylating Agents and Activators

A common point of confusion in oligonucleotide chemistry is the differentiation between phosphitylating agents and phosphoramidite activators.

  • This compound is a phosphitylating agent. Its primary function is to react with a protected nucleoside to create the nucleoside phosphoramidite monomer. This reaction is a foundational step in preparing the building blocks for oligonucleotide synthesis.

  • Phosphoramidite activators , such as 1H-tetrazole and its derivatives, are employed during the coupling step of solid-phase oligonucleotide synthesis. Their role is to enable the nucleoside phosphoramidite to react with the free 5'-hydroxyl group of the growing oligonucleotide chain, thereby forming a new phosphite (B83602) triester linkage.

Therefore, a direct performance comparison for the same function is not applicable. Instead, this guide will first detail the synthesis of phosphoramidites using this compound and then provide a comparative analysis of the performance of various activators used in the subsequent coupling reaction.

Performance Comparison of Phosphoramidite Activators

The choice of activator significantly impacts the coupling efficiency and overall yield of oligonucleotide synthesis. Key performance indicators include reaction kinetics (coupling time) and the completeness of the reaction (coupling efficiency). The ideal activator provides rapid and near-quantitative coupling with minimal side reactions.

ActivatorpKaRecommended Coupling Time (DNA Synthesis)Reported Coupling EfficiencyKey Characteristics
1H-Tetrazole 4.930 - 60 seconds>98%The historical standard; reliable for routine DNA synthesis but can be slow for sterically hindered monomers like those used in RNA synthesis. Limited solubility in acetonitrile (B52724) can be a drawback.
5-Ethylthio-1H-tetrazole (ETT) 4.330 - 45 seconds>99%More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator with better solubility.[1]
5-Benzylthio-1H-tetrazole (BTT) 4.130 - 45 seconds>99%Similar to ETT with high activation efficiency.
4,5-Dicyanoimidazole (B129182) (DCI) 5.215 - 30 seconds>99.5%Less acidic than tetrazoles but a highly effective nucleophilic catalyst.[2][3] It is highly soluble in acetonitrile and can significantly reduce coupling times, especially for challenging monomers.[2][3]
Activator 42 (5-[3,5-Bis(trifluoromethyl)phenyl]-1H-tetrazole) 3.415 - 30 seconds>99%A highly acidic activator that promotes very fast coupling, but may increase the risk of side reactions like detritylation of the phosphoramidite.
Benzimidazolium triflate (BIT) N/A30 - 60 secondsHighAn example of an acid/azole complex that can be highly effective.
Saccharin 1-methylimidazole (B24206) (SMI) N/A30 - 60 secondsHighAnother acid/azole complex activator.

Note: Coupling times and efficiencies can vary depending on the specific synthesizer, scale of synthesis, and the sequence being synthesized. The data presented is for standard DNA synthesis and may differ for RNA or other modified oligonucleotides.

Experimental Protocols

Synthesis of a 5'-DMT-Nucleoside-3'-Phosphoramidite using this compound

This protocol describes the general procedure for the phosphitylation of a 5'-O-dimethoxytrityl (DMT) protected deoxynucleoside.

Materials:

Procedure:

  • Dry the 5'-DMT-protected deoxynucleoside by co-evaporation with anhydrous acetonitrile and then place under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add DIPEA to the solution.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (B128534) (e.g., 0.5%) to prevent hydrolysis of the product on the silica gel.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Precipitate the purified phosphoramidite by dissolving it in a minimal amount of ethyl acetate and adding it dropwise to a vigorously stirred, cold solution of hexane.

  • Collect the precipitate by filtration, wash with cold hexane, and dry under high vacuum to yield the final phosphoramidite product as a white foam.

  • Store the product under an inert atmosphere at -20°C.

Standard Oligonucleotide Synthesis Cycle using a Phosphoramidite Activator

This protocol outlines the four main steps of a single cycle in solid-phase oligonucleotide synthesis on an automated synthesizer.

1. Deblocking (Detritylation):

  • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

  • Procedure: The deblocking solution is passed through the synthesis column for 60-180 seconds, followed by a thorough wash with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[4]

2. Coupling:

  • Objective: To form a phosphite triester linkage between the incoming nucleoside phosphoramidite and the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents: A solution of the nucleoside phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile) and a solution of the activator (e.g., 0.25 M ETT in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column and allowed to react for a specified time (see table above). The column is then washed with anhydrous acetonitrile.[4]

3. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Reagents: Capping Reagent A (e.g., acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine) and Capping Reagent B (e.g., N-methylimidazole in THF).

  • Procedure: The capping reagents are delivered to the column and react for 30-60 seconds, followed by a wash with anhydrous acetonitrile.[4]

4. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage (P(III)) to a more stable phosphate (B84403) triester linkage (P(V)).

  • Reagent: A solution of iodine (e.g., 0.02 - 0.1 M) in a mixture of THF, pyridine, and water.

  • Procedure: The oxidizing solution is delivered to the column and reacts for 30-60 seconds, followed by a wash with anhydrous acetonitrile to prepare for the next cycle.[4]

Analysis of Coupling Efficiency

³¹P NMR Spectroscopy: ³¹P NMR is a powerful tool for monitoring the progress of the phosphitylation reaction and the coupling step in real-time. The chemical shifts provide direct information about the phosphorus environment.

  • Nucleoside Phosphoramidites: Typically exhibit two diastereomeric peaks in the range of 148-152 ppm .

  • Activated Phosphoramidite Intermediate (e.g., tetrazolide): Appears around 130-140 ppm .

  • Phosphite Triester Product: Resonates in the region of 139-141 ppm .

  • H-phosphonate (hydrolysis byproduct): Appears as a doublet around 7-10 ppm .

By integrating the peaks corresponding to the starting material and the product, the coupling efficiency can be quantitatively determined.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final synthesized oligonucleotide. By analyzing the crude product, the coupling efficiency of the entire synthesis can be inferred.

  • Reversed-Phase HPLC (RP-HPLC): Separates oligonucleotides based on their hydrophobicity. In "Trityl-on" RP-HPLC, the full-length product retains the hydrophobic DMT group and elutes later than the "Trityl-off" failure sequences. The ratio of the peak area of the full-length product to the total peak area of all oligonucleotide species provides a measure of the overall synthesis purity and, indirectly, the average coupling efficiency.

  • Anion-Exchange HPLC (AE-HPLC): Separates oligonucleotides based on the number of phosphate groups (i.e., length). This method can resolve n, n-1, n-2, etc., sequences, providing a direct visualization of the success of each coupling step.

Visualizing the Chemistry

Phosphoramidite Synthesis Workflow

phosphoramidite_synthesis cluster_start Starting Materials cluster_reaction Phosphitylation cluster_workup Workup & Purification cluster_product Final Product 5_DMT_Nucleoside 5'-DMT-Nucleoside Reaction_Vessel Reaction in Anhydrous DCM 5_DMT_Nucleoside->Reaction_Vessel Phosphitylating_Agent This compound Phosphitylating_Agent->Reaction_Vessel Base DIPEA Base->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification Precipitation Precipitation Purification->Precipitation Phosphoramidite 5'-DMT-Nucleoside-3'-Phosphoramidite Precipitation->Phosphoramidite

Caption: Workflow for the synthesis of a nucleoside phosphoramidite.

Oligonucleotide Synthesis Cycle

oligo_synthesis_cycle Start Start with Support-Bound Nucleoside (5'-DMT on) Deblocking 1. Deblocking (TCA or DCA) Start->Deblocking Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling 5'-OH free Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite triester formed Oxidation 4. Oxidation (Iodine) Capping->Oxidation Unreacted 5'-OH capped Next_Cycle Repeat for Next Nucleotide Oxidation->Next_Cycle Phosphate triester formed Next_Cycle->Deblocking Start next cycle activation_coupling Phosphoramidite Nucleoside Phosphoramidite Protonation Protonation of Diisopropylamino Group Phosphoramidite->Protonation Activator Activator (e.g., Tetrazole) Activator->Protonation Activated_Intermediate Formation of Reactive Intermediate (e.g., Tetrazolide) Protonation->Activated_Intermediate Nucleophilic_Attack Nucleophilic Attack by 5'-OH Activated_Intermediate->Nucleophilic_Attack Growing_Chain Growing Oligonucleotide with free 5'-OH Growing_Chain->Nucleophilic_Attack Phosphite_Triester Formation of Phosphite Triester Linkage Nucleophilic_Attack->Phosphite_Triester

References

Navigating the Bottlenecks: A Comparative Guide to Bis(diisopropylamino)chlorophosphine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale chemical synthesis, particularly in the realm of oligonucleotide therapeutics, the choice of phosphitylating agent is a critical determinant of efficiency, purity, and cost. Bis(diisopropylamino)chlorophosphine has long been a cornerstone of phosphoramidite (B1245037) chemistry. However, its limitations in industrial-scale applications are prompting a closer examination of its performance and a search for viable alternatives. This guide provides an objective comparison of this compound with other options, supported by a review of the challenges and experimental considerations inherent in large-scale synthesis.

The widespread use of this compound stems from its role in creating the phosphoramidite monomers essential for the stepwise construction of DNA and RNA strands. The diisopropylamino groups provide a balance of reactivity and stability, a crucial feature for the success of solid-phase oligonucleotide synthesis. However, as production scales increase from the laboratory bench to commercial manufacturing, several limitations of this reagent and the broader phosphoramidite chemistry become more pronounced.

Performance Under Pressure: Key Limitations in a Large-Scale Context

The challenges associated with this compound in large-scale synthesis are intrinsically linked to the complexities of the overall manufacturing process. These limitations can be categorized into several key areas:

  • Reaction Efficiency and Side Reactions: Achieving near-quantitative coupling efficiency at each step of oligonucleotide synthesis is paramount. A drop of just a few percentage points in coupling efficiency can dramatically reduce the overall yield of the full-length product, especially for longer oligonucleotides. While the steric hindrance of the diisopropylamino groups can enhance selectivity, it can also contribute to slower reaction kinetics. Furthermore, the phosphoramidite method is susceptible to side reactions such as depurination (the loss of purine (B94841) bases) and the formation of n+1 sequences (the addition of an extra nucleotide), which complicate purification and impact the final product's purity.

  • Downstream Purification Hurdles: The purification of the final product from a complex mixture of truncated sequences, failure sequences, and other process-related impurities is a significant bottleneck in large-scale oligonucleotide synthesis. The similar physicochemical properties of the desired full-length oligonucleotide and these impurities make separation challenging. This often necessitates multi-step chromatographic purification, which is not only time-consuming but also leads to substantial yield loss.

  • Cost and Stability: The raw materials for oligonucleotide synthesis, including phosphoramidites derived from this compound, are expensive. The reagent is also sensitive to moisture and air, requiring stringent handling and storage conditions to prevent degradation, which can add to the operational costs and complexity of large-scale manufacturing.

A Comparative Look: Alternatives and Process Optimization

While direct, publicly available, large-scale comparative data for different phosphitylating agents is limited, the field has seen the emergence of alternative strategies and reagents aimed at mitigating the limitations of the standard phosphoramidite approach.

ParameterThis compound (Standard)Alternative Approaches & ReagentsRationale for Alternatives
Coupling Efficiency High, but sensitive to reaction conditions.Use of more nucleophilic activators (e.g., DCI instead of tetrazole).Can increase reaction rates and drive coupling to completion, reducing failure sequences.
Throughput Limited by lengthy deprotection steps.Fast-deprotection phosphoramidites (e.g., with Pac, Ac, dmf protecting groups).Significantly reduces deprotection times, increasing instrument throughput.
Side Reactions Prone to depurination and n+1 additions with certain activators.Less acidic activators (e.g., DCI).Minimizes acid-catalyzed side reactions like detritylation of the monomer, which can lead to dimer formation and n+1 impurities.
Purification Challenging due to closely related impurities.Use of universal supports; process analytical technology (PAT).Universal supports can reduce certain types of impurities. PAT allows for real-time monitoring and control of the synthesis process to minimize impurity formation.
Cost High cost of phosphoramidites.Enzymatic synthesis (emerging technology).Offers a more environmentally friendly and potentially more cost-effective alternative in the long term, though still in development for large-scale therapeutic production.

Experimental Protocols: A Glimpse into the Large-Scale Workflow

The following provides a generalized overview of the key stages in large-scale solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Solid Support Preparation and First Nucleoside Loading

The synthesis begins with a solid support, typically controlled pore glass (CPG) or polystyrene, functionalized with the first nucleoside of the sequence. The scale of the synthesis dictates the size of the synthesis column and the amount of solid support used.

The Synthesis Cycle: A Four-Step Process

For each subsequent nucleotide addition, a four-step cycle is repeated:

  • Deblocking (Detritylation): The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose a free hydroxyl group for the next coupling reaction.

  • Coupling: The next nucleoside phosphoramidite, activated by a reagent such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Synthesis_Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping Capping (Unreacted Site Blocking) Coupling->Capping Forms new linkage Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Stabilizes linkage Ready for next cycle

Figure 1. The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a strong base, such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

Purification

The crude oligonucleotide product is then purified to remove truncated sequences, failure sequences, and other impurities. This is typically achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography (IEX).

Purification_Workflow Crude_Product Crude Oligonucleotide (Post-cleavage & deprotection) Chromatography Chromatographic Separation (e.g., RP-HPLC, IEX) Crude_Product->Chromatography Fraction_Collection Fraction Collection (Full-length product) Chromatography->Fraction_Collection Desalting Desalting & Lyophilization Fraction_Collection->Desalting Final_Product Purified Oligonucleotide Desalting->Final_Product

Figure 2. A simplified workflow for the downstream purification of synthetic oligonucleotides.

The Path Forward: Process Intensification and Innovation

While this compound remains a workhorse in oligonucleotide synthesis, the limitations of the overall phosphoramidite methodology in large-scale applications are driving innovation. The adoption of process analytical technology (PAT) for real-time monitoring and control, the development of more efficient and less hazardous reagents, and the exploration of novel synthesis platforms, including enzymatic approaches, are all poised to reshape the landscape of therapeutic oligonucleotide manufacturing. For researchers and drug development professionals, a thorough understanding of the interplay between the choice of phosphitylating agent, the synthesis conditions, and the downstream processing is essential for navigating the complexities of bringing these promising therapies from the lab to the clinic.

A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and integrity of synthesized phosphoramidites are paramount for the successful synthesis of high-quality oligonucleotides used in research, diagnostics, and therapeutics. Rigorous quality control (QC) is essential to identify and quantify impurities that can compromise the efficiency of oligonucleotide synthesis and the efficacy and safety of the final product. This guide provides a comprehensive comparison of the three primary analytical techniques employed for the quality control of phosphoramidites: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an analytical technique for phosphoramidite (B1245037) QC depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity identification, or structural confirmation. The following table summarizes the key performance characteristics of HPLC, LC-MS, and ³¹P NMR.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
Primary Use Purity assessment and quantification of the main component and impurities.Impurity identification, structural elucidation, and quantification.Purity assessment, quantification of phosphorus-containing species, and structural confirmation.
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Separation by HPLC followed by mass-to-charge ratio analysis for component identification.Nuclear magnetic resonance of the ³¹P nucleus to identify and quantify different phosphorus environments.
Typical Purity Specification ≥98.0% to ≥99.0%[1]Not typically used for primary purity specification, but to identify and quantify specific impurities.Purity ≥ 98%[1]
Limit of Detection (LOD) Analyte and detector dependent.Can be as low as 0.001% for specific impurities.[2]Generally higher than LC-MS, can be in the range of 20.9 µg·mL⁻¹ for impurities.[3]
Limit of Quantification (LOQ) Analyte and detector dependent.Can be as low as 0.01% for specific impurities.[2]Can be in the range of 62.7 µg·mL⁻¹ for impurities.[3]
Linearity Range Typically wide, with correlation coefficients (r²) > 0.999.[1]Good linearity over a defined concentration range.Good linear relationship, for example, over 62.7-528.0 µg·mL⁻¹ for an impurity.[3]
Accuracy High, with recovery values typically between 98-102%.[3]High, with good recovery for quantified impurities.High, with spiked recoveries in the range of 98.17-99.78 %.[3]
Precision High, with relative standard deviation (RSD) typically <1%.[1][3]High, with RSD values generally low for quantitative methods.High, with RSD less than 1.0 %.[3]
Throughput HighModerate to HighLow to Moderate
Cost ModerateHighHigh

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for each analytical technique and the overall logical relationship in a comprehensive phosphoramidite quality control strategy.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Phosphoramidite in Anhydrous Acetonitrile (B52724) hplc Inject into HPLC System prep->hplc separation Separation on C18 or Normal Phase Column hplc->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Calculate Purity and Impurity Levels integration->quantification

Figure 1: Experimental workflow for HPLC analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Dissolve Phosphoramidite in Anhydrous Acetonitrile lc Inject into LC System prep->lc separation Chromatographic Separation lc->separation ms Mass Spectrometry Detection (e.g., ESI-QTOF) separation->ms tic Generate Total Ion Chromatogram (TIC) ms->tic mass_spectra Extract Mass Spectra of Peaks tic->mass_spectra identification Identify Impurities based on m/z and Fragmentation mass_spectra->identification

Figure 2: Experimental workflow for LC-MS analysis.

PNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep Dissolve Phosphoramidite in Deuterated Solvent (e.g., CDCl3) with Internal Standard nmr Acquire ³¹P NMR Spectrum prep->nmr spectrum Process Spectrum (Phasing, Baseline Correction) nmr->spectrum integration Integrate Signals spectrum->integration quantification Quantify P(III) and P(V) Species integration->quantification

Figure 3: Experimental workflow for ³¹P NMR analysis.

QC_Strategy cluster_techniques Analytical Techniques cluster_assessment Quality Assessment phosphoramidite Synthesized Phosphoramidite hplc HPLC (Purity Assay) phosphoramidite->hplc lcms LC-MS (Impurity ID) phosphoramidite->lcms pnmr ³¹P NMR (Purity & Structure) phosphoramidite->pnmr purity Purity Specification Met? hplc->purity impurities Critical Impurities Identified? lcms->impurities structure Correct Phosphorus Species? pnmr->structure purity->impurities Yes rejection Reject Batch purity->rejection No impurities->structure No Critical Impurities impurities->rejection Yes release Release for Oligonucleotide Synthesis structure->release Yes structure->rejection No

Figure 4: Overall phosphoramidite quality control strategy.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of phosphoramidites and quantify impurities. Both Reversed-Phase (RP) and Normal-Phase (NP) HPLC can be used.[4][5][6][7]

Reversed-Phase HPLC Protocol:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, increasing to a high percentage to elute the phosphoramidite and any more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: Ambient.[8]

  • Detection: UV at 254 nm or 260 nm.

  • Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[8]

Normal-Phase HPLC Protocol:

  • Column: Silica-based column (e.g., YMC-Triart SIL).[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate), often with an additive like triethylamine.[4]

  • Elution: Isocratic or gradient elution depending on the separation requirements.

  • Detection: UV at an appropriate wavelength.

  • Sample Preparation: Dissolve the phosphoramidite sample in the mobile phase or a compatible non-polar solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and structurally characterize impurities, as well as to confirm the mass of the phosphoramidite.

Protocol:

  • LC System: A UHPLC system is often preferred for better resolution.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A gradient similar to that used in RP-HPLC.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • Data Acquisition: Acquire data in both positive and negative ion modes to detect a wider range of impurities.[2]

  • Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile to a concentration of approximately 0.1 to 1.0 mg/mL.[2][8]

³¹P Nuclear Magnetic Resonance (³¹P NMR)

Objective: To provide quantitative information about the phosphorus-containing species in the sample, including the desired P(III) phosphoramidite and any P(V) oxidation products or other phosphorus-containing impurities.[4][8]

Protocol:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.[8]

  • Sample Preparation: Dissolve approximately 10-30 mg of the phosphoramidite sample in the deuterated solvent. An internal standard (e.g., triphenyl phosphate) can be added for quantification.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.[8]

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei for accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the signals corresponding to the P(III) species and any P(V) impurities. The purity is calculated from the relative integrals of these signals.[8]

Conclusion

The quality control of synthesized phosphoramidites is a critical step in the production of oligonucleotides. A multi-faceted analytical approach is often necessary to ensure the purity, identity, and stability of these crucial starting materials. HPLC provides a robust method for routine purity assessment, while LC-MS is indispensable for the identification of unknown impurities. ³¹P NMR offers a unique and powerful tool for the specific analysis of phosphorus-containing compounds, providing valuable information on the oxidation state and structural integrity of the phosphoramidite. By employing these techniques in a complementary fashion, researchers and manufacturers can ensure the high quality of their phosphoramidites, leading to more reliable and reproducible oligonucleotide synthesis and ultimately, safer and more effective oligonucleotide-based products.

References

comparing the steric and electronic effects of different phosphine ligand precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Steric and Electronic Effects of Phosphine (B1218219) Ligand Precursors

For researchers and professionals in drug development and catalysis, the selection of an appropriate phosphine ligand is a critical parameter that can dictate the success of a synthetic transformation. The reactivity, selectivity, and overall efficiency of transition metal catalysts, particularly those based on palladium, are profoundly influenced by the steric and electronic properties of their ancillary phosphine ligands. This guide provides an objective comparison of common phosphine ligand precursors, supported by experimental data and detailed methodologies, to aid in ligand selection and catalyst optimization.

Understanding Steric and Electronic Effects

The behavior of phosphine ligands in a catalytic cycle is primarily governed by two fundamental properties:

  • Steric Effects: This refers to the physical bulk of the ligand. The size of the phosphine ligand can influence the coordination number of the metal center, the rate of ligand association and dissociation, and the regioselectivity or stereoselectivity of a reaction.[1][2] The most common metric for quantifying steric bulk is the Tolman Cone Angle (θ) .[2][3]

  • Electronic Effects: This describes the electron-donating or electron-withdrawing nature of the phosphine ligand.[4] A more electron-donating ligand increases the electron density on the metal center, which can enhance the rate of key steps in a catalytic cycle, such as oxidative addition.[2] Conversely, electron-withdrawing ligands can facilitate reductive elimination. The primary metric for this property is the Tolman Electronic Parameter (TEP) .[4][5]

The interplay between these steric and electronic factors is crucial. For instance, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands are often highly effective, promoting both the stability of the catalyst and the desired reactivity.[6][7]

Quantitative Comparison of Common Phosphine Ligands

The following table summarizes the Tolman Cone Angle and Tolman Electronic Parameter for a selection of common phosphine ligand precursors. A larger cone angle indicates greater steric bulk, while a lower TEP value (corresponding to a lower C-O stretching frequency) signifies stronger net electron donation.

Ligand PrecursorAbbreviationTolman Cone Angle (θ) [°]Tolman Electronic Parameter (ν) [cm⁻¹]
TrimethylphosphinePMe₃1182064.1
TriethylphosphinePEt₃1322061.7
Tri-iso-propylphosphineP(i-Pr)₃1602058.6
Tri-n-butylphosphineP(n-Bu)₃1322060.3
Tri-tert-butylphosphineP(t-Bu)₃1822056.1
TricyclohexylphosphinePCy₃1702056.4
TriphenylphosphinePPh₃1452068.9
Tri(o-tolyl)phosphineP(o-Tol)₃1942066.7
Tris(pentafluorophenyl)phosphineP(C₆F₅)₃1842100.1
Triphenyl phosphiteP(OPh)₃1282085.3

Note: Values are compiled from various sources and may vary slightly depending on the experimental or computational method used.

Experimental Protocols

Determination of Tolman Cone Angle (θ)

The Tolman cone angle is a measure of the solid angle occupied by a ligand at the metal center.[3] It was originally determined using physical, space-filling (CPK) models but can also be calculated from crystallographic data or computational models.[8][9][10]

Methodology using Molecular Models:

  • Model Construction: A physical or digital 3D model of the phosphine ligand is constructed.

  • M-P Bond Length: The model is attached to a representation of a metal center (originally Nickel) with a standardized M-P bond length of 2.28 Å.[2][10]

  • Cone Definition: The ligand is oriented to its most compact conformation. A cone is then defined with the metal at the apex that just touches the outermost van der Waals radii of the ligand's atoms.[3]

  • Angle Measurement: The angle at the apex of this cone is measured, giving the Tolman Cone Angle (θ). For asymmetrical ligands (PRR'R''), the half-angles of each substituent are averaged and then doubled.[3]

Determination of Tolman Electronic Parameter (TEP)

The TEP quantifies the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[5]

Experimental Workflow:

  • Synthesis of the Complex: The phosphine ligand of interest (L) is reacted with tetracarbonylnickel(0), Ni(CO)₄, to displace one carbonyl ligand and form the corresponding [LNi(CO)₃] complex. This reaction is typically performed in an inert solvent like hexane (B92381) or dichloromethane.

  • IR Spectroscopy: The IR spectrum of a dilute solution of the purified [LNi(CO)₃] complex is recorded.

  • Identification of A₁ Symmetric Stretch: The spectrum will show multiple C-O stretching bands. The highest frequency, non-degenerate A₁ symmetric stretching band is identified.

  • TEP Value: The wavenumber (in cm⁻¹) of this A₁ band is the Tolman Electronic Parameter. A lower wavenumber indicates a weaker C-O bond, which results from increased π-backbonding from a more electron-rich nickel center. Therefore, a lower TEP value corresponds to a more strongly electron-donating phosphine ligand.[5]

TEP_Workflow cluster_synthesis Complex Synthesis cluster_analysis IR Analysis cluster_interpretation Interpretation start Ni(CO)₄ + L (Phosphine Ligand) reaction Ligand Substitution (in inert solvent) start->reaction product L-Ni(CO)₃ Complex reaction->product ir_spec Record IR Spectrum product->ir_spec Analyze purified complex identify Identify A₁ ν(CO) band ir_spec->identify tep TEP Value (cm⁻¹) identify->tep low_tep Low TEP Value (Lower Frequency) high_tep High TEP Value (Higher Frequency) donor Stronger e⁻ Donor low_tep->donor acceptor Weaker e⁻ Donor / Stronger e⁻ Acceptor high_tep->acceptor

Conclusion

The rational design of catalysts for applications in drug discovery and development hinges on the ability to tune the properties of the metal's coordination sphere. Phosphine ligands offer a modular platform for achieving this control. By understanding and utilizing the quantitative measures of steric (Tolman Cone Angle) and electronic (Tolman Electronic Parameter) effects, researchers can make informed decisions in ligand selection. Bulky, electron-donating phosphines are often a starting point for challenging cross-coupling reactions, but the optimal ligand is always substrate- and reaction-dependent. The data and protocols presented in this guide serve as a foundational resource for navigating the vast landscape of phosphine ligands and accelerating the development of efficient and selective catalytic processes.

References

Safety Operating Guide

Proper Disposal Procedures for Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of bis(diisopropylamino)chlorophosphine are critical for ensuring laboratory safety and environmental protection. This compound is a corrosive and water-reactive chemical, necessitating strict adherence to established safety protocols. Disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][2][3]

Immediate Safety and Hazard Profile

This compound presents several significant hazards that must be understood before any handling or disposal procedures are initiated. It reacts violently with water and moisture, is corrosive, and can cause severe burns to the skin and eyes.[2][3][4][5][6] All work with this chemical must be performed in a chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).[1]

Hazard Summary Table

Hazard ClassificationDescriptionSource
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[2][3][7]
Serious Eye Damage Category 1: Causes serious eye damage.[2][3]
Reactivity Reacts violently with water. Sensitive to moisture and air.[2][6][8]
Corrosivity May be corrosive to metals.[3][4]
Storage Store under an inert atmosphere, protected from moisture.[2][3]

Step-by-Step Disposal and Neutralization Protocol

Disposal of this compound involves two main scenarios: disposing of empty, rinsed containers and disposing of unused or excess material through chemical neutralization (quenching).

1. Disposal of Empty Containers

Containers that have held this compound must be thoroughly decontaminated before disposal. Never open a container with residual material to the atmosphere.[9]

  • Step 1: Initial Rinse: Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), rinse the container three times with a dry, inert solvent such as heptane (B126788) or toluene.[10]

  • Step 2: Collect Rinsate: The solvent rinsate is now contaminated with the reactive chemical and must be collected for neutralization.[10] Treat this rinsate as you would treat excess, unused chemical (see protocol below).

  • Step 3: Final Preparation: Once rinsed, the empty container should be left open in the back of a chemical fume hood for at least a week to ensure any final traces have evaporated or hydrolyzed safely.[10] It can then be disposed of as hazardous waste glass or according to institutional guidelines.

2. Neutralization of Excess/Unused this compound and Rinsate

Chemical neutralization, or "quenching," is a hazardous procedure that must be performed with extreme caution by experienced personnel. The goal is to slowly and controllably react the chemical to form less hazardous byproducts.

Experimental Protocol for Neutralization

  • Objective: To safely deactivate this compound by controlled hydrolysis.

  • Materials:

    • Excess this compound or collected rinsate.

    • Anhydrous, inert solvent (e.g., heptane, toluene).

    • Isopropanol (B130326).

    • Methanol.

    • Water.

    • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

    • Cooling bath (ice/water or dry ice/acetone).[11][12]

    • Appropriate hazardous waste container.

  • Procedure:

    • Setup: Perform the entire procedure in a certified chemical fume hood with the sash positioned as low as possible.[12] Ensure a fire extinguisher and safety shower/eyewash are accessible.

    • Dilution: Place the this compound or rinsate in the three-necked flask. Dilute it significantly with an inert, dry solvent like heptane or toluene. The goal is to have a dilute solution to better manage the heat generated during neutralization.

    • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.[9]

    • Cooling: Place the flask in a cooling bath and begin stirring.

    • Slow Addition of Isopropanol: Slowly add isopropanol dropwise from the dropping funnel.[12] Isopropanol is a less reactive alcohol that will begin to quench the material in a controlled manner. Add it at a rate that prevents excessive gas evolution or temperature increase.

    • Addition of Methanol: Once the reaction with isopropanol subsides, you can switch to slowly adding methanol.[12] Methanol is more reactive but is added after the bulk of the material has been quenched.

    • Final Quenching with Water: After the addition of alcohols is complete and the reaction has ceased, very slowly and carefully add water dropwise to ensure complete hydrolysis of any remaining reactive material.[12]

    • Neutralization of Final Solution: After the quenching is complete, the resulting mixture may be acidic due to the formation of HCl. Test the pH and neutralize it to approximately pH 7 by slowly adding a base, such as sodium hydroxide (B78521) solution, while still cooling and stirring.[13]

    • Waste Collection: The final, neutralized solution must be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[9][10] Do not pour it down the drain.[2]

Disposal Workflow Diagram

The following diagram outlines the logical steps and decision points for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound Waste assess_type Assess Waste Type start->assess_type empty_container Empty Container assess_type->empty_container Empty Container excess_chem Excess Chemical or Contaminated Rinsate assess_type->excess_chem Excess/Rinsate triple_rinse Step 1: Triple Rinse with Inert Solvent Under N2 empty_container->triple_rinse prep_neutralization Step 1: Prepare for Neutralization (Fume Hood, PPE, Cooling Bath) excess_chem->prep_neutralization collect_rinsate Step 2: Collect Rinsate for Neutralization triple_rinse->collect_rinsate prep_container Step 3: Air Dry Container in Fume Hood triple_rinse->prep_container collect_rinsate->prep_neutralization dispose_container Dispose of Container as Hazardous Waste prep_container->dispose_container dilute Step 2: Dilute with Inert Solvent prep_neutralization->dilute quench Step 3: Slowly Quench (Isopropanol -> Methanol -> Water) dilute->quench neutralize_ph Step 4: Neutralize Final Solution to ~pH 7 quench->neutralize_ph collect_waste Step 5: Collect as Hazardous Waste for EHS Pickup neutralize_ph->collect_waste

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • PPE: Do not attempt to clean a spill without the proper PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Containment: For small spills, cover with an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the absorbent material into a suitable, labeled container for hazardous waste disposal.[1] Do not add water to the spill.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

References

Personal protective equipment for handling Bis(diisopropylamino)chlorophosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Bis(diisopropylamino)chlorophosphine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

This compound is a corrosive solid that causes severe skin burns and eye damage, and may also cause respiratory irritation.[1] It is highly reactive with water and moisture.[1][2] Proper personal protective equipment (PPE) and handling protocols are mandatory to prevent exposure and ensure a safe working environment.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling.

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 1B: Causes severe skin burns.[1][2]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[1][2][3]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1]
Water Reactivity Reacts violently with water, liberating toxic and flammable gases.[1]
Corrosivity May be corrosive to metals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound. The following table outlines the required PPE for various activities.

Body PartRequired PPEStandard/Specification
Respiratory NIOSH/MSHA approved respirator (e.g., N95 dust mask for solids, or a full-face respirator with appropriate cartridges if dust or vapors are generated).[2]29 CFR 1910.134 or European Standard EN 149.[2]
Eyes & Face Tightly fitting safety goggles and a face shield.[2]29 CFR 1910.133 or European Standard EN166.[2]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[4]ASTM D6978 for chemotherapy gloves is a good reference for high-risk chemicals.[5]
Body Chemical-resistant suit or long-sleeved lab coat and apron.[2][4]EN ISO 27065 for protective clothing against pesticides can be a useful guideline.[6]
Feet Chemical-resistant, steel-toed boots.[4][7]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls :

    • Work exclusively in a certified chemical fume hood.[1][2]

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[1]

    • Keep the compound away from water, strong oxidizing agents, and alcohols.[1]

  • Donning PPE :

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Chemical :

    • Carefully unseal the container within the chemical fume hood.

    • Avoid creating dust.[1] If the compound is a solid, handle it gently.

    • Weigh and transfer the chemical using clean, dry utensils.

    • Keep containers tightly closed when not in use.[1]

  • Disposal Plan :

    • All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.

    • Dispose of contents and container to an approved waste disposal plant.[1]

    • Do not dispose of down the drain.[1]

    • Follow all local, regional, and national hazardous waste regulations.[1]

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow Workflow for this compound Spill cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_cleanup Cleanup Procedure cluster_decontamination_disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Don_PPE Don Appropriate PPE for Spill Cleanup Assess->Don_PPE Contain Contain the Spill with Inert Absorbent Material (e.g., sand, vermiculite) Don_PPE->Contain Neutralize DO NOT use water or aqueous solutions Contain->Neutralize Collect Carefully Sweep or Scoop into a Labeled, Sealable Waste Container Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Doff_PPE Remove PPE Carefully Decontaminate->Doff_PPE Dispose Dispose of all materials as hazardous waste Doff_PPE->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(diisopropylamino)chlorophosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.